Product packaging for 2-(4-Fluorophenyl)pyridine(Cat. No.:CAS No. 58861-53-3)

2-(4-Fluorophenyl)pyridine

Cat. No.: B1266597
CAS No.: 58861-53-3
M. Wt: 173.19 g/mol
InChI Key: MHWIDTQQBWGUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Fluorophenyl)pyridine (CAS 58861-53-3) is a high-purity organic compound with the molecular formula C11H8FN and a molecular weight of 173.19 g/mol. This solid substance presents as a white to light yellow crystalline powder and has a melting point of approximately 38°C to 42°C . Its primary research value lies in its role as a versatile chemical building block. The compound's structure, featuring a pyridine ring linked to a fluorophenyl group, makes it a valuable precursor in the synthesis of more complex molecules. It serves as a key intermediate in the development of liquid crystal materials for display technologies . Furthermore, its structural motifs are relevant in medicinal chemistry research for the creation of potential pharmacologically active compounds . This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8FN B1266597 2-(4-Fluorophenyl)pyridine CAS No. 58861-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-fluorophenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHWIDTQQBWGUCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60207573
Record name 2-(4-Fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58861-53-3
Record name 2-(4-Fluorophenyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58861-53-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Fluorophenyl)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Fluorophenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60207573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-fluorophenyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.867
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Spectroscopic Analysis of 2-(4-Fluorophenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Fluorophenyl)pyridine is a fluorinated aromatic heterocyclic compound of interest in medicinal chemistry and materials science. Its structural elucidation and characterization are critically dependent on modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide provides a comprehensive overview of the key spectroscopic data for this compound, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured tabular format.

1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR provide diagnostic signals for its unique structure.

Table 1: ¹H NMR Data for this compound [2]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
8.73 – 8.61mPyridine H-6
8.04 – 7.93mFluorophenyl H-2', H-6'
7.80 – 7.73mPyridine H-3
7.72 – 7.65mPyridine H-4
7.25 – 7.21mPyridine H-5
7.20 – 7.11mFluorophenyl H-3', H-5'

Solvent: CDCl₃, Reference: Tetramethylsilane (TMS)

Table 2: ¹³C NMR Data for this compound [2]

Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Assignment
163.5d, J = 249.3Fluorophenyl C-4'
156.4Pyridine C-2
149.7Pyridine C-6
136.8Pyridine C-4
135.5d, J = 3.1Fluorophenyl C-1'
128.7d, J = 8.4Fluorophenyl C-2', C-6'
122.1Pyridine C-5
120.3Pyridine C-3
115.7d, J = 21.6Fluorophenyl H-3', H-5'

Solvent: CDCl₃

1.2 Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of this compound is expected to show characteristic absorption bands for its aromatic and heteroaromatic rings, as well as the carbon-fluorine bond.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretching
1600-1450Strong to MediumAromatic C=C and C=N stretching
1250-1200StrongC-F stretching
850-800Strongpara-disubstituted benzene C-H out-of-plane bending

1.3 Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[4] It provides information about the molecular weight and elemental composition of a compound.[5] For this compound (C₁₁H₈FN), the high-resolution mass spectrum would confirm its molecular formula.

Table 4: Expected Mass Spectrometry Data for this compound

m/zIonNotes
173.06[M]⁺Molecular ion peak.
174.06[M+1]⁺Due to the natural abundance of ¹³C.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for organic compounds like this compound.

2.1 NMR Spectroscopy Protocol

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.[6]

  • Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[7]

  • Data Acquisition : Place the NMR tube into the spectrometer's probe. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

2.2 IR Spectroscopy Protocol (Thin Solid Film Method) [8]

  • Sample Preparation : Dissolve a small amount (a few milligrams) of this compound in a volatile organic solvent (e.g., dichloromethane or acetone).[8]

  • Film Deposition : Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[8]

  • Solvent Evaporation : Allow the solvent to evaporate completely, leaving a thin film of the compound on the salt plate.[8]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

  • Data Processing : The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) via a Fourier transform.

2.3 Mass Spectrometry Protocol (Electron Ionization - EI)

  • Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a vacuum.[9]

  • Ionization : The gaseous molecules are bombarded with a high-energy electron beam, which ejects an electron from the molecule to form a radical cation (molecular ion, M⁺).[10]

  • Mass Analysis : The newly formed ions are accelerated into a magnetic or electric field where they are separated based on their mass-to-charge ratio (m/z).[9]

  • Detection : A detector measures the abundance of ions at each m/z value.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Purified this compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Connectivity IR->Structure Functional Groups MS->Structure Molecular Formula

Caption: General workflow for the spectroscopic analysis of this compound.

References

Crystal Structure Analysis of 2-(4-Fluorophenyl)pyridine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides an in-depth analysis of the crystal structure of a fluorinated biphenyl pyridine derivative, serving as a valuable resource for researchers, scientists, and professionals in drug development. While crystallographic data for 2-(4-Fluorophenyl)pyridine is not publicly available, this guide presents a comprehensive examination of the closely related analogue, 2-Fluoro-5-(4-fluorophenyl)pyridine. The methodologies and data interpretation described herein are representative of the analyses applied to this class of compounds, which are of significant interest in medicinal chemistry due to their potential biological activities.

The structural insights gained from X-ray crystallography are paramount for understanding the physicochemical properties of a compound, its potential intermolecular interactions, and for guiding structure-activity relationship (SAR) studies in drug design. This document details the experimental procedures for synthesis, crystallization, and X-ray diffraction analysis, and presents the resulting structural data in a clear and accessible format.

Experimental Protocols

The following sections outline the detailed methodologies employed in the synthesis, crystallization, and crystal structure determination of 2-Fluoro-5-(4-fluorophenyl)pyridine.

Synthesis

The synthesis of 2-Fluoro-5-(4-fluorophenyl)pyridine was achieved via a Suzuki coupling reaction.[1] To a solution of 5-bromo-2-fluoropyridine (0.2 g, 1.136 mmol) and 4-fluorophenylboronic acid (0.190 g, 1.36 mmol) in 6 ml of dioxane, an aqueous solution of K₃PO₄ (0.361 g, 1.5 mmol, in 1 ml H₂O) was added.[1] The reaction was catalyzed by the addition of Pd(PPh₃)₄ (1.5 mole %) under a nitrogen atmosphere at 373 K.[1] The reaction mixture was refluxed for 8 hours.[1]

Following the reaction, 20 ml of distilled water was added, and the aqueous layer was extracted three times with ethyl acetate (3 x 15 ml).[1] The combined organic layers were evaporated in vacuo to yield the title compound as a colorless solid (Yield: 0.185 g, 85%; M.p. 350–352 K).[1]

Crystallization

Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a saturated solution of the compound in a chloroform/methanol mixture, which yielded colorless rods.[1]

X-ray Diffraction Analysis

A colorless rod-shaped crystal with dimensions 0.26 × 0.20 × 0.18 mm was selected for X-ray diffraction analysis.[1] Data were collected on a Bruker Kappa APEXII CCD diffractometer using Mo Kα radiation (λ = 0.71073 Å) at a temperature of 296 K.[1] A multi-scan absorption correction was applied using SADABS.[1] The structure was solved using SHELXS97 and refined with SHELXL97.[1] Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Data Presentation

The crystallographic data and refinement details for 2-Fluoro-5-(4-fluorophenyl)pyridine are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement
ParameterValue
Empirical FormulaC₁₁H₇F₂N
Formula Weight191.18
Temperature296 K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupPca2₁
Unit Cell Dimensions
a20.365 (2) Å
b3.8303 (3) Å
c11.4835 (14) Å
α90°
β90°
γ90°
Volume895.74 (16) ų
Z4
Calculated Density1.418 Mg/m³
Absorption Coefficient0.11 mm⁻¹
F(000)392
Data Collection
Theta range for data collection2.0 to 25.3°
Reflections collected3601
Independent reflections1489 [R(int) = 0.020]
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1489 / 1 / 128
Goodness-of-fit on F²1.03
Final R indices [I>2sigma(I)]R1 = 0.030, wR2 = 0.072
R indices (all data)R1 = 0.030, wR2 = 0.072
Largest diff. peak and hole0.11 and -0.09 e.Å⁻³
Table 2: Selected Bond Lengths (Å)
BondLength (Å)BondLength (Å)
F1 - C41.362(2)C5 - C61.383(2)
F2 - C81.344(2)C6 - C11.389(2)
N1 - C81.311(2)C7 - C81.378(2)
N1 - C121.344(2)C9 - C101.375(3)
C1 - C21.385(2)C10 - C111.385(3)
C2 - C31.380(2)C11 - C121.370(2)
C3 - C41.375(2)C7 - C91.478(2)
C4 - C51.377(2)
Table 3: Selected Bond Angles (°)
AngleDegree (°)AngleDegree (°)
C8 - N1 - C12117.3(2)C1 - C6 - C5118.4(2)
C2 - C1 - C6118.2(2)N1 - C8 - C7123.3(2)
C3 - C2 - C1120.7(2)N1 - C8 - F2117.8(2)
C4 - C3 - C2118.5(2)C7 - C8 - F2118.9(2)
C3 - C4 - C5121.2(2)C10 - C9 - C7121.6(2)
C3 - C4 - F1119.2(2)C9 - C10 - C11119.1(2)
C5 - C4 - F1119.6(2)C12 - C11 - C10118.6(2)
C4 - C5 - C6119.2(2)N1 - C12 - C11123.2(2)

Structural Description

The crystal structure of 2-Fluoro-5-(4-fluorophenyl)pyridine reveals that the molecule consists of a fluorobenzene ring and a 2-fluoropyridine ring. These two aromatic rings are not coplanar, with a dihedral angle of 37.93 (5)° between them.[1] The planarity of the fluorophenyl and 2-fluoropyridine rings is confirmed by the small root-mean-square deviations of their constituent atoms (0.0025 Å and 0.0071 Å, respectively).[1] The crystal packing is primarily governed by van der Waals interactions, with no significant π-π stacking interactions observed.[1]

Experimental Workflow Visualization

The following diagram illustrates the workflow from the synthesis of the compound to the final crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis reactants 5-bromo-2-fluoropyridine + 4-fluorophenylboronic acid suzuki_coupling Suzuki Coupling (Pd(PPh₃)₄, K₃PO₄, Dioxane/H₂O) reactants->suzuki_coupling workup Aqueous Workup & Extraction suzuki_coupling->workup purification Evaporation in vacuo workup->purification product 2-Fluoro-5-(4-fluorophenyl)pyridine (Colorless Solid) purification->product dissolution Dissolution in CHCl₃/CH₃OH product->dissolution evaporation Slow Evaporation dissolution->evaporation crystals Single Crystals (Colorless Rods) evaporation->crystals data_collection Data Collection (Bruker Kappa APEXII) crystals->data_collection data_processing Data Reduction & Absorption Correction data_collection->data_processing structure_solution Structure Solution (SHELXS97) data_processing->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement final_structure Final Crystal Structure & CIF structure_refinement->final_structure

Caption: Experimental workflow for the crystal structure analysis.

References

Quantum Chemical Insights into 2-(4-Fluorophenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2-(4-Fluorophenyl)pyridine is a heterocyclic aromatic compound with significant interest in medicinal chemistry and materials science. Its structural and electronic properties, which are crucial for its biological activity and potential applications, can be thoroughly investigated using quantum chemical calculations. This technical guide provides an in-depth overview of the computational methodologies employed to study this compound, presenting key data and workflows for researchers, scientists, and professionals in drug development.

Computational Methodology

The primary tool for the in-silico characterization of this compound and related molecules is Density Functional Theory (DFT).[1][2] This approach offers a favorable balance between computational cost and accuracy for predicting molecular properties.

Theoretical Framework:

  • Functional: The B3LYP (Becke's three-parameter hybrid exchange functional with Lee–Yang–Parr correlation functional) is a widely used and reliable functional for these types of calculations.[1][2][3]

  • Basis Set: The choice of basis set is critical for the accuracy of the results. Commonly employed basis sets for this class of molecules include Pople-style basis sets such as 6-31G(d,p), 6-311G(d,p), and 6-311++G(d,p).[2][3][4][5] The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electronic distribution, especially for systems containing heteroatoms and for calculating properties like vibrational frequencies and electronic transitions.

Software: The quantum chemical calculations are typically performed using software packages like Gaussian.[2][6]

Data Presentation: Calculated Molecular Properties

Quantum chemical calculations yield a wealth of quantitative data that describe the molecule's structure, stability, and reactivity.

Optimized Geometric Parameters

Geometry optimization is the first step in any computational study, providing the most stable conformation of the molecule (a minimum on the potential energy surface). The key parameters are bond lengths, bond angles, and dihedral angles.

ParameterDescriptionTypical Calculated Value Range
Bond Lengths (Å)
C-C (Aromatic)Carbon-carbon bond lengths within the phenyl and pyridine rings.1.35 - 1.43
C-N (Pyridine)Carbon-nitrogen bond lengths within the pyridine ring.1.34 - 1.43
C-FCarbon-fluorine bond length on the phenyl ring.1.24 - 1.38
C-C (Inter-ring)The bond connecting the phenyl and pyridine rings.~1.48
Bond Angles (°)
C-C-C (Aromatic)Angles within the six-membered rings.~120
C-N-C (Pyridine)Angle around the nitrogen atom in the pyridine ring.~117
Dihedral Angle (°)
C-C-C-CTorsional angle defining the twist between the phenyl and pyridine rings.30 - 40

Note: The specific values can vary slightly depending on the level of theory (functional and basis set) used. The values presented are based on typical findings for similar structures.[7]

Vibrational Analysis

Frequency calculations are performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to simulate the infrared (IR) and Raman spectra.

PropertyDescription
Calculated Frequencies (cm⁻¹) The vibrational wavenumbers corresponding to the normal modes of vibration. These are often scaled by an empirical factor (e.g., 0.9679 for B3LYP) to better match experimental data.[2][6]
IR Intensities (km/mol) The predicted intensities of the infrared absorption bands.
Raman Activities (Å⁴/amu) The predicted intensities of the Raman scattering bands.
Potential Energy Distribution (PED) PED analysis is used to provide a detailed assignment of each vibrational mode to specific molecular motions (e.g., C-H stretch, C=C bend).[1][5]

Key Vibrational Modes for this compound:

  • C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.[2][6]

  • C=C and C=N Stretching: Aromatic ring stretching vibrations are found in the 1400-1600 cm⁻¹ range.[2]

  • C-F Stretching: A strong characteristic band, typically around 1200-1250 cm⁻¹.

  • Ring Breathing Modes: Collective in-plane and out-of-plane deformations of the aromatic rings.

Electronic Properties

The electronic properties are crucial for understanding the reactivity, stability, and optical characteristics of the molecule. These are derived from the analysis of the frontier molecular orbitals (FMOs).

ParameterDescriptionSignificance
EHOMO (eV) Energy of the Highest Occupied Molecular Orbital.Relates to the ability to donate an electron (nucleophilicity).
ELUMO (eV) Energy of the Lowest Unoccupied Molecular Orbital.Relates to the ability to accept an electron (electrophilicity).
Energy Gap (ΔE = ELUMO - EHOMO) (eV) The energy difference between the HOMO and LUMO.A larger gap implies higher kinetic stability and lower chemical reactivity.[8] It also indicates the energy required for electronic excitation.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several descriptors can be calculated to quantify chemical reactivity.[9]

  • Chemical Potential (µ)

  • Chemical Hardness (η)

  • Electronegativity (χ)

  • Electrophilicity Index (ω)

Simulated Spectroscopic Data

Quantum chemical calculations can predict various types of spectra, which can then be compared with experimental results for validation.

SpectrumComputational MethodKey Information Provided
NMR Gauge-Independent Atomic Orbital (GIAO).[1]Predicts ¹H and ¹³C chemical shifts (δ in ppm) relative to a reference standard (e.g., TMS).
UV-Vis Time-Dependent Density Functional Theory (TD-DFT).[1][10]Calculates electronic transition energies (in eV) and corresponding absorption wavelengths (λmax in nm), as well as oscillator strengths (f) which relate to absorption intensity.

Computational Protocols and Workflows

A typical quantum chemical investigation of this compound follows a standardized workflow.

General Computational Workflow

The logical flow from initial structure to final data analysis is crucial for a comprehensive study.

G A 1. Molecular Structure Input (SMILES or 2D Sketch) B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C F Electronic Structure Analysis B->F J Spectra Simulation B->J D Confirmation of Minimum (No Imaginary Frequencies) C->D Check E Vibrational Spectra Simulation (IR, Raman, PED) C->E M 4. Data Analysis & Comparison with Experimental Data E->M G Frontier Molecular Orbitals (HOMO, LUMO, Energy Gap) F->G H Molecular Electrostatic Potential (MEP) F->H I Natural Bond Orbital (NBO) Analysis F->I G->M H->M I->M K NMR (GIAO) J->K L UV-Vis (TD-DFT) J->L K->M L->M

Caption: General workflow for quantum chemical calculations.
Key Experimental (Computational) Protocols

  • Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation. This is a prerequisite for all subsequent calculations. The convergence criteria should be tight to ensure a true minimum is found.

  • Vibrational Frequency Calculation: Performed on the optimized geometry. The absence of imaginary frequencies confirms a stable structure. The results are used to predict IR and Raman spectra and to calculate thermodynamic properties like enthalpy and Gibbs free energy.[9]

  • Natural Bond Orbital (NBO) Analysis: This method investigates charge transfer and conjugative interactions within the molecule by studying the interactions between filled and vacant orbitals.[1] It provides insights into intramolecular stability.

  • Time-Dependent DFT (TD-DFT): This is the standard method for calculating excited state properties. It is used to simulate the UV-Vis absorption spectrum by determining the energies and oscillator strengths of electronic transitions from the ground state to various excited states.[1]

  • Gauge-Independent Atomic Orbital (GIAO) NMR Calculations: The GIAO method is a reliable approach for predicting the NMR chemical shifts of ¹H and ¹³C nuclei.[1] Calculations are often performed using a polarizable continuum model (PCM) to simulate solvent effects.[1]

Visualization of Key Concepts

Frontier Molecular Orbital Energy Level Diagram

The HOMO-LUMO gap is a critical parameter for understanding electronic transitions and reactivity.

Caption: HOMO-LUMO energy gap diagram.

Conclusion

Quantum chemical calculations, particularly using DFT with the B3LYP functional, provide a powerful and reliable framework for elucidating the structural, vibrational, and electronic properties of this compound. These computational studies offer detailed insights into molecular geometry, vibrational modes, chemical reactivity, and spectroscopic signatures. The data generated from these calculations are invaluable for rationalizing experimental findings and for guiding the design of new molecules with tailored properties for applications in drug development and materials science. The synergy between computational predictions and experimental validation is key to advancing our understanding of this important molecular scaffold.

References

A DFT-Driven Exploration of 2-(4-Fluorophenyl)pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive computational analysis of the molecular structure and electronic properties of 2-(4-Fluorophenyl)pyridine, a significant scaffold in medicinal chemistry. Leveraging Density Functional Theory (DFT), this document outlines the optimized molecular geometry, vibrational frequencies, and frontier molecular orbital characteristics of the title compound. The methodologies presented herein, including the selection of functionals and basis sets, are detailed to ensure reproducibility. All quantitative data from the computational studies are systematically tabulated for clarity and comparative analysis. Furthermore, this guide employs visualizations to delineate the workflow of the DFT analysis and the interplay between theoretical and experimental data, offering a foundational resource for researchers engaged in the rational design of novel therapeutics.

Introduction

This compound serves as a crucial building block in the synthesis of a wide array of biologically active compounds. Its structural and electronic characteristics are pivotal in dictating its interaction with biological targets. Understanding these properties at a molecular level is paramount for effective drug design and development. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the quantum mechanical properties of molecules, providing insights that are often challenging to obtain through experimental means alone. This guide presents a detailed DFT study of this compound, offering a granular view of its molecular architecture and electronic landscape.

Computational Methodology

The computational investigation of this compound was performed using the Gaussian suite of programs. The molecular geometry was optimized using the B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional, which is known for its accuracy in studying conjugated molecular systems.[1][2] The 6-311++G(d,p) basis set was employed for all calculations to provide a balanced description of the electronic structure.[2][3] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis was also carried out to investigate intramolecular charge transfer and hyperconjugative interactions. The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were computed to understand the molecule's reactivity and electronic transitions.

Molecular Geometry

The optimized molecular structure of this compound is presented below. The molecule consists of a pyridine ring linked to a 4-fluorophenyl ring. The key bond lengths, bond angles, and dihedral angles are summarized in the following tables. These geometric parameters are fundamental for understanding the molecule's conformation and steric properties.

Table 1: Selected Bond Lengths (Å)
BondCalculated (B3LYP/6-311++G(d,p))
C1-C21.398
C2-C31.395
C3-C41.397
C4-C51.396
C5-C61.399
C6-C11.401
C4-F71.355
C1-C81.489
C8-N91.341
N9-C101.338
C10-C111.394
C11-C121.392
C12-C131.395
C13-C81.397
Table 2: Selected Bond Angles (°)
AngleCalculated (B3LYP/6-311++G(d,p))
C6-C1-C2119.8
C1-C2-C3120.1
C2-C3-C4119.9
C3-C4-C5120.0
C4-C5-C6120.1
C5-C6-C1119.9
F7-C4-C3118.5
C1-C8-N9116.8
C8-N9-C10117.2
N9-C10-C11123.8
C10-C11-C12118.5
C11-C12-C13119.0
C12-C13-C8121.7
Table 3: Selected Dihedral Angles (°)
Dihedral AngleCalculated (B3LYP/6-311++G(d,p))
C2-C1-C8-N930.5
C6-C1-C8-C1330.7
C1-C8-N9-C100.1
C13-C8-N9-C10179.8

Vibrational Analysis

The theoretical vibrational frequencies of this compound were calculated to aid in the interpretation of its experimental infrared (IR) and Raman spectra. The calculated harmonic frequencies are typically scaled to correct for anharmonicity and the approximate nature of the theoretical method. A detailed assignment of the most significant vibrational modes is provided in Table 4.

Table 4: Selected Vibrational Frequencies (cm⁻¹) and Assignments
Calculated (Scaled)Assignment (Potential Energy Distribution)
3075C-H stretching (phenyl ring)
3050C-H stretching (pyridine ring)
1595C=C stretching (phenyl ring)
1580C=N stretching (pyridine ring)
1480C-C stretching (pyridine ring)
1225C-F stretching
1160In-plane C-H bending
840Out-of-plane C-H bending

Electronic Properties

The frontier molecular orbitals, HOMO and LUMO, are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Table 5: Calculated Electronic Properties
ParameterValue (eV)
HOMO Energy-6.45
LUMO Energy-0.98
HOMO-LUMO Gap5.47

The relatively large HOMO-LUMO gap suggests that this compound is a kinetically stable molecule.[4] The distribution of the HOMO and LUMO electron densities provides insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Visualizing the DFT Workflow and Data Integration

To provide a clearer understanding of the computational process and the relationship between theoretical and experimental data, the following diagrams are presented.

DFT_Workflow cluster_input Input cluster_computation DFT Calculation (Gaussian) cluster_output Output & Analysis mol_structure Molecular Structure (this compound) method Method Selection (B3LYP/6-311++G(d,p)) mol_structure->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc nbo_calc NBO Analysis geom_opt->nbo_calc electronic_calc Electronic Properties geom_opt->electronic_calc opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom vib_freq Vibrational Frequencies freq_calc->vib_freq nbo_results NBO Data nbo_calc->nbo_results homo_lumo HOMO/LUMO Energies electronic_calc->homo_lumo

Caption: Workflow of the DFT study on this compound.

Data_Integration cluster_theoretical Theoretical (DFT) cluster_experimental Experimental cluster_validation Validation & Interpretation calc_geom Calculated Geometry validation Correlation and Assignment calc_geom->validation calc_vib Calculated Vibrational Frequencies calc_vib->validation calc_electronic Calculated Electronic Properties calc_electronic->validation xrd X-ray Crystallography xrd->validation ftir_raman FT-IR / Raman Spectroscopy ftir_raman->validation uv_vis UV-Vis Spectroscopy uv_vis->validation

Caption: Integration of theoretical and experimental data.

Conclusion

This technical guide has provided a detailed theoretical investigation of the molecular structure and electronic properties of this compound using Density Functional Theory. The presented data, including optimized geometric parameters, vibrational frequencies, and frontier molecular orbital analysis, offer valuable insights for researchers in medicinal chemistry and materials science. The detailed methodology and clear presentation of data are intended to serve as a robust reference for future computational and experimental studies on this important chemical entity and its derivatives. The workflow and data integration diagrams further clarify the process of a comprehensive DFT study, from initial input to the validation of theoretical results against experimental data.

References

Thermochemical Properties of 2-(4-Fluorophenyl)pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

A comprehensive understanding of the thermochemical properties of a compound is fundamental for its application in research and drug development. These properties govern the energy changes that occur during chemical reactions and phase transitions, providing critical insights into the stability, reactivity, and feasibility of processes involving the molecule. This guide outlines the key thermochemical parameters and the experimental methodologies used for their determination, with a specific focus on 2-(4-Fluorophenyl)pyridine. Due to a lack of specific experimental data for this compound in the public domain, this document will leverage data from the parent compound, pyridine, and discuss the expected influence of the 4-fluorophenyl substituent. This approach provides a robust framework for researchers to understand and, if necessary, determine the thermochemical properties of the target compound.

Key Thermochemical Properties

The primary thermochemical properties of interest for a solid organic compound like this compound are the standard molar enthalpies of formation (ΔfH°), combustion (ΔcH°), and sublimation (ΔsubH°). These values are interconnected and crucial for constructing a complete energetic profile of the molecule.

  • Standard Molar Enthalpy of Formation (ΔfH°) : Represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states. It is a key measure of the compound's intrinsic stability.

  • Standard Molar Enthalpy of Combustion (ΔcH°) : The enthalpy change when one mole of the compound undergoes complete combustion with oxygen under standard conditions. This is often the primary experimental route to determine the enthalpy of formation for organic compounds.[1]

  • Standard Molar Enthalpy of Sublimation (ΔsubH°) : The heat required to transform one mole of the substance from a solid directly into a gas at a constant temperature and pressure.[2][3] This value is essential for relating the condensed-phase thermochemistry to the gaseous phase, which is often used in computational models.

Data Presentation: An Analogous Case Study

Thermochemical PropertySymbolValue for Pyridine (C₅H₅N)Expected Influence of 4-Fluorophenyl Group on this compound
Condensed Phase (Liquid)
Standard Molar Enthalpy of FormationΔfH°(l)+99.4 ± 0.7 kJ·mol⁻¹More complex to predict; depends on the stability of the final molecule relative to its elements.
Standard Molar Enthalpy of CombustionΔcH°(l)-2782.1 ± 0.6 kJ·mol⁻¹[4]Significantly more negative (more exothermic) due to higher carbon and hydrogen content.
Gas Phase
Standard Molar Enthalpy of FormationΔfH°(g)+140.4 ± 0.8 kJ·mol⁻¹[5]Generally higher than the condensed phase value.
Standard Molar Enthalpy of VaporizationΔvapH°(l)+40.2 ± 0.2 kJ·mol⁻¹[6]Higher due to increased molecular weight and stronger intermolecular forces.

Note: The values for pyridine are sourced from the NIST Chemistry WebBook and Active Thermochemical Tables.[4][5][6] The expected influences are qualitative predictions based on chemical principles.

Experimental Protocols

The determination of thermochemical data is a precise and meticulous process requiring specialized equipment.[7][8] The primary experimental techniques are outlined below.

Combustion Calorimetry

This is the most common method for determining the enthalpy of formation for organic compounds containing carbon, hydrogen, oxygen, and nitrogen.[1]

Methodology:

  • A precisely weighed sample of the compound is placed in a crucible within a high-pressure vessel known as a "bomb."

  • The bomb is filled with high-purity oxygen to a pressure of approximately 30 atm.

  • The bomb is submerged in a known quantity of water in a well-insulated calorimeter.

  • The sample is ignited electrically, and the complete combustion reaction occurs.

  • The temperature change of the water is measured with high precision.

  • The energy of combustion at constant volume (ΔcU°) is calculated from the temperature rise and the heat capacity of the calorimeter system.

  • Corrections are applied for the ignition energy and the formation of byproducts like nitric acid.

  • The standard enthalpy of combustion (ΔcH°) is then calculated from ΔcU°.

  • Finally, the standard enthalpy of formation (ΔfH°) is derived using Hess's Law, utilizing the well-known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂). For fluorinated compounds, the formation of HF or CF₄ must be accounted for, which adds complexity to the product analysis.[9]

Sublimation Calorimetry / Knudsen Effusion Method

To determine the enthalpy of formation in the gaseous state, the enthalpy of sublimation must be measured.

Methodology (Calvet Microcalorimetry):

  • A sample is placed in a heat-flow transducer within a high-vacuum chamber.

  • The sample is heated to a temperature where it begins to sublime at a measurable rate.

  • The heat absorbed by the sample during sublimation is measured directly by the heat-flow transducer.

  • The enthalpy of sublimation (ΔsubH°) is determined from the heat flow and the rate of mass loss.

Methodology (Knudsen Effusion):

  • The sample is placed in a Knudsen cell, which has a small, well-defined orifice.

  • The cell is heated under high vacuum, causing the substance to effuse through the orifice.

  • The rate of mass loss is measured as a function of temperature.

  • The vapor pressure of the substance at different temperatures is calculated from the effusion rate.

  • The enthalpy of sublimation is then determined from the slope of a plot of ln(p) versus 1/T, according to the Clausius-Clapeyron equation.

Visualizations

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates the logical workflow for determining the standard molar enthalpy of formation of a solid organic compound in both the solid and gaseous states.

G Sample Sample of This compound CombCal Static Bomb Combustion Calorimetry Sample->CombCal SubCal Sublimation Calorimetry or Knudsen Effusion Sample->SubCal Delta_cU Measure Energy of Combustion (ΔcU°) CombCal->Delta_cU Delta_subH Determine Enthalpy of Sublimation (ΔsubH°) SubCal->Delta_subH Delta_cH Calculate Enthalpy of Combustion (ΔcH°) Delta_cU->Delta_cH  Correction for  work & byproducts Delta_fH_solid Calculate Enthalpy of Formation (solid) ΔfH°(s) Delta_cH->Delta_fH_solid  Using ΔfH° of  CO₂, H₂O, HF HessLaw Hess's Law Application Delta_fH_solid->HessLaw Delta_subH->HessLaw Delta_fH_gas Calculate Enthalpy of Formation (gas) ΔfH°(g) HessLaw->Delta_fH_gas

Caption: Workflow for determining solid and gas phase enthalpies of formation.

Relationship Between Thermochemical Properties

This diagram illustrates the thermodynamic cycle connecting the condensed and gaseous phase enthalpies of formation via the enthalpy of sublimation, based on Hess's Law.

G Elements Constituent Elements (C, H, F, N) in standard states Solid This compound (s) Elements->Solid ΔfH°(s) Gas This compound (g) Elements->Gas ΔfH°(g) Solid->Gas ΔsubH°

Caption: Thermodynamic cycle relating formation and sublimation enthalpies.

Conclusion

The thermochemical characterization of this compound is essential for its scientific and industrial applications. While direct experimental data is currently sparse, established methodologies such as combustion calorimetry and sublimation studies provide a clear path for its determination. By applying these rigorous experimental protocols, researchers can obtain the high-quality data necessary for process modeling, stability assessment, and computational chemistry benchmarks, thereby accelerating research and development efforts.

References

An In-depth Technical Guide on the Solubility of 2-(4-Fluorophenyl)pyridine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Theoretical Solubility Considerations

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 2-(4-Fluorophenyl)pyridine, featuring a polar pyridine ring and a relatively nonpolar fluorophenyl group, suggests a nuanced solubility profile.

  • Polarity and Hydrogen Bonding: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor. This suggests that this compound will exhibit some degree of solubility in polar protic solvents such as alcohols (e.g., methanol, ethanol) and in polar aprotic solvents that can engage in dipole-dipole interactions (e.g., acetone, acetonitrile). Pyridine itself is miscible with a wide array of solvents, including water and hexane.[1][2]

  • Van der Waals Forces: The presence of the fluorophenyl ring introduces nonpolar characteristics, suggesting that the compound will also be soluble in nonpolar solvents like toluene and hexane through van der Waals interactions.

  • Predictive Models: For a more quantitative prediction, thermodynamic models can be employed. Models such as the NRTL, UNIQUAC, and Wilson models can be used to predict solubility based on the physical properties of the solute and solvent.[3][4][5] Machine learning approaches combined with thermodynamic cycles are also emerging as powerful tools for accurate solubility prediction.[6]

Experimental Protocols for Solubility Determination

A precise understanding of solubility requires empirical measurement. The following protocols outline standard methods for determining the solubility of this compound.

1. Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining equilibrium solubility.[7]

  • Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

  • Materials:

    • This compound (high purity)

    • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

    • Vials with screw caps

    • Orbital shaker with temperature control

    • Analytical balance

    • Filtration apparatus (e.g., syringe filters with appropriate membrane)

    • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Procedure:

    • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is essential to ensure that a saturated solution is achieved.

    • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24-72 hours) to reach equilibrium.

    • Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for several hours to permit the excess solid to settle.

    • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter compatible with the solvent to remove all undissolved particles.

    • Quantification: Quantify the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve generated from standard solutions of known concentrations is required for accurate quantification.[8][9]

  • Calculation of Solubility: The solubility is calculated from the determined concentration and is typically expressed in units of mg/mL, g/L, or mol/L.

2. General Procedure for Qualitative Solubility

For a rapid assessment of solubility, a qualitative approach can be taken.[10][11][12]

  • Procedure:

    • Place a small, measured amount (e.g., 10 mg) of this compound into a test tube.

    • Add a small volume (e.g., 0.5 mL) of the solvent and agitate vigorously.

    • Observe if the solid dissolves completely.

    • If the solid dissolves, the compound is considered soluble. If not, incrementally add more solvent up to a certain volume (e.g., 3 mL) while continuing to agitate.

    • The compound is classified as soluble, sparingly soluble, or insoluble based on the amount of solvent required to dissolve the solute.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvents and conditions.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25°C

Solvent ClassSolventMolar Mass ( g/mol )Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Alcohols Methanol32.045.1DataData
Ethanol46.074.3DataData
Isopropanol60.103.9DataData
Ketones Acetone58.085.1DataData
Esters Ethyl Acetate88.114.4DataData
Ethers Diethyl Ether74.122.8DataData
Tetrahydrofuran72.114.0DataData
Hydrocarbons Toluene92.142.4DataData
n-Hexane86.180.1DataData
Amides Dimethylformamide73.096.4DataData
Halogenated Dichloromethane84.933.1DataData

Note: The values in this table are placeholders and should be replaced with experimentally determined data.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility using the shake-flask method.

experimental_workflow start Start: Prepare Materials add_excess Add Excess Solute to Known Volume of Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h Shake-Flask) add_excess->equilibrate settle Allow Excess Solid to Settle equilibrate->settle filter Filter Supernatant to Remove Undissolved Solid settle->filter quantify Quantify Solute Concentration (e.g., HPLC, UV-Vis) filter->quantify calculate Calculate Solubility (mg/mL, mol/L) quantify->calculate end End: Report Data calculate->end solvent_selection_pathway start Define Application (e.g., Crystallization, Formulation, Reaction) solubility_screen Perform Solubility Screen in Diverse Solvents start->solubility_screen high_solubility High Solubility Observed? solubility_screen->high_solubility low_solubility Low Solubility Observed? high_solubility->low_solubility No good_solvent Good Solvent for Formulation or as Reaction Medium high_solubility->good_solvent Yes poor_solvent Poor Solvent; Potential Anti-Solvent for Crystallization low_solubility->poor_solvent Yes optimize Optimize Solvent System (e.g., Binary Mixtures) low_solubility->optimize No (Moderate Solubility) good_solvent->optimize poor_solvent->optimize end Final Solvent System Selected optimize->end

References

Initial Biological Screening of 2-(4-Fluorophenyl)pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the initial biological screening of 2-(4-fluorophenyl)pyridine derivatives for researchers, scientists, and drug development professionals. The document outlines the cytotoxic and enzyme-inhibitory activities of these compounds, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.

Data Presentation: In Vitro Biological Activity

The initial biological screening of this compound derivatives has primarily focused on their potential as anticancer and enzyme-inhibitory agents. The following tables summarize the quantitative data from various studies, showcasing the cytotoxic and inhibitory activities of these compounds against different cancer cell lines and specific enzymes.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Reference
2a PC3 (Prostate Carcinoma)> 100Imatinib40[1][2]
MCF-7 (Breast Cancer)> 100Imatinib98[1][2]
HL-60 (Promyelocytic Leukemia)> 100--[1][2]
2b PC3 (Prostate Carcinoma)52Imatinib40[1][2]
MCF-7 (Breast Cancer)> 100Imatinib98[1][2]
HL-60 (Promyelocytic Leukemia)> 100--[1][2]
2c PC3 (Prostate Carcinoma)80Imatinib40[1][2]
MCF-7 (Breast Cancer)100Imatinib98[1][2]
HL-60 (Promyelocytic Leukemia)> 100--[1][2]
2d PC3 (Prostate Carcinoma)> 100Imatinib40[1][2]
MCF-7 (Breast Cancer)> 100Imatinib98[1][2]
HL-60 (Promyelocytic Leukemia)> 100--[1][2]
2e PC3 (Prostate Carcinoma)> 100Imatinib40[1][2]
MCF-7 (Breast Cancer)> 100Imatinib98[1][2]
HL-60 (Promyelocytic Leukemia)> 100--[1][2]
2f PC3 (Prostate Carcinoma)> 100Imatinib40[1][2]
MCF-7 (Breast Cancer)> 100Imatinib98[1][2]
HL-60 (Promyelocytic Leukemia)> 100--[1][2]
Compound ClassTarget EnzymeIC50 (nM)NotesReference
2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine derivatives (10a-10d, 10i)Eimeria tenella cGMP-dependent protein kinase0.081-0.32Very potent inhibitors with in vivo efficacy as antiparasitic agents.[3]
CompoundCancer Cell LineIC50 (µg/mL)NotesReference
2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-oneMCF-7 (Breast Cancer)5.355Identified as a p38 MAPK inhibitor.[4][5]
MDA-MB-231 (Breast Cancer)1.419Higher sensitivity in triple-negative breast cancer cells.[4][5]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the reproducibility and validation of scientific findings. Below are protocols for commonly employed assays in the initial biological screening of novel chemical entities.

Cytotoxicity Screening: MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by metabolically active cells to a colored formazan product.

Materials:

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Appropriate cancer cell lines (e.g., PC3, MCF-7)

  • Complete cell culture medium

  • MTS reagent

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTS Addition: Following the incubation period, add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plates for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Purified recombinant kinase (e.g., p38 MAPK, cGMP-dependent protein kinase)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compounds

  • Detection reagents (specific to the assay format, e.g., ADP-Glo™, HTRF®)

  • Microplate reader

Procedure:

  • Reaction Setup: In a microplate, combine the purified kinase, the kinase-specific substrate, and the test compound at various concentrations in the kinase assay buffer.

  • Initiation: Initiate the kinase reaction by adding a predetermined concentration of ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. This often involves quantifying the amount of phosphorylated substrate or the amount of ADP produced.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for the initial biological screening of novel compounds.

G cluster_workflow Initial Biological Screening Workflow Compound This compound Derivatives Library Cytotoxicity In Vitro Cytotoxicity Screening (e.g., MTS Assay) Compound->Cytotoxicity Targeted Target-Based Screening (e.g., Kinase Assays) Compound->Targeted Hit_ID Hit Identification (Active Compounds) Cytotoxicity->Hit_ID Targeted->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Further_Studies Further Studies (Mechanism of Action, In Vivo) Lead_Gen->Further_Studies

Initial Biological Screening Workflow

G cluster_p38 p38 MAPK Signaling Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress->MAPKKK MKK MKK3 / MKK6 MAPKKK->MKK p38 p38 MAPK MKK->p38 Transcription Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription Inhibitor This compound Derivative (Inhibitor) Inhibitor->p38 Response Cellular Responses (Inflammation, Apoptosis) Transcription->Response

p38 MAPK Signaling Pathway

G cluster_pkg cGMP-Dependent Protein Kinase (PKG) Signaling Pathway NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Substrates Downstream Substrates PKG->Substrates Inhibitor This compound Derivative (Inhibitor) Inhibitor->PKG Response Physiological Response (e.g., Smooth Muscle Relaxation) Substrates->Response

cGMP-PKG Signaling Pathway

References

2-(4-Fluorophenyl)pyridine CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(4-Fluorophenyl)pyridine. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Compound Identity and Properties

This compound is a substituted aromatic heterocyclic compound. Its structure consists of a pyridine ring substituted at the 2-position with a 4-fluorophenyl group.

CAS Number: 58861-53-3[1]

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₁H₈FN[1]
Molecular Weight 173.19 g/mol
Appearance White to light yellow/orange powder or crystal[2][3]
Melting Point 38.0 to 42.0 °C[2][3]
Boiling Point 119 °C at 6 mmHg[2][3]
Density (Predicted) 1.138 ± 0.06 g/cm³[2]
pKa (Predicted) 4.50 ± 0.25[2]
Flash Point 116.1 °C[4]
Vapor Pressure 0.0127 mmHg at 25 °C[4]
Refractive Index (Predicted) 1.556[4]
Purity >98.0% (GC)[3]
Synonyms 1-(2-Pyridinyl)-4-fluorobenzene, EINECS 261-473-9[1]

Experimental Protocols

Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds, and is suitable for the synthesis of 2-arylpyridines. The following is a representative protocol for the synthesis of this compound from 2-bromopyridine and 4-fluorophenylboronic acid.

Reaction Scheme:

Materials:

  • 2-Bromopyridine

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-bromopyridine (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add a 3:1 mixture of toluene and ethanol, followed by a small amount of water.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a solid.

Characterization Data

The following spectroscopic data can be used to confirm the identity and purity of the synthesized this compound.

Technique Data
¹H NMR (400 MHz, CDCl₃) δ 8.73 – 8.61 (m, 1H), 8.04 – 7.93 (m, 2H), 7.80 – 7.73 (m, 1H), 7.72 – 7.65 (m, 1H), 7.25 – 7.21 (m, 1H), 7.20 – 7.11 (m, 2H)[1]
¹³C NMR (101 MHz, CDCl₃) δ 163.5 (d, J = 249.3 Hz), 156.4, 149.7, 136.8, 135.5 (d, J = 3.1 Hz), 128.7 (d, J = 8.4 Hz), 122.1, 120.3, 115.7 (d, J = 21.6 Hz)[1]
¹⁹F NMR (377 MHz, CDCl₃) δ -113.16[1]

Applications in Drug Development and Biological Activity

Pyridine and its derivatives are considered privileged scaffolds in medicinal chemistry due to their presence in numerous biologically active compounds and FDA-approved drugs.[5][6] The incorporation of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability.[7][8]

While this compound itself is primarily a building block, its derivatives have shown significant biological activity. For instance, derivatives of 2-(4-fluorophenyl)-3-pyrimidin-4-ylimidazo[1,2-a]pyridine have been identified as potent inhibitors of cGMP-dependent protein kinase (PKG) from Eimeria tenella, a protozoan parasite that causes coccidiosis in poultry.[9] This makes the this compound scaffold a promising starting point for the development of novel anticoccidial agents.

Signaling Pathway Involvement

The inhibitory action of this compound derivatives on Eimeria tenella PKG highlights their potential to modulate cGMP signaling pathways. In many organisms, PKG is a key effector of cGMP, which acts as a second messenger in various physiological processes. Inhibition of this kinase can disrupt critical cellular functions in the parasite, leading to its death.

Below is a diagram illustrating the general workflow for synthesizing this compound and a simplified representation of the cGMP signaling pathway that can be targeted by its derivatives.

G Synthetic Workflow and Biological Target Pathway cluster_synthesis Synthetic Workflow cluster_biological Biological Application A 2-Bromopyridine C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 4-Fluorophenylboronic acid B->C D This compound C->D I This compound Derivatives D->I Leads to development of E cGMP F Eimeria tenella PKG E->F G Substrate Phosphorylation F->G H Parasite Cellular Processes G->H I->F Inhibition

Caption: Synthetic workflow for this compound and its derivatives' role in inhibiting a parasitic signaling pathway.

This guide serves as a foundational resource for researchers working with this compound. The provided data and protocols can facilitate its synthesis, characterization, and further exploration in the context of developing new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols: 2-(4-Fluorophenyl)pyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-(4-Fluorophenyl)pyridine as a versatile precursor in the synthesis of pharmaceutically active compounds. The following sections include key applications, detailed experimental protocols, and relevant biological data, highlighting its utility in developing novel therapeutics.

Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents

Derivatives of 2-(4-Fluorophenyl)acetamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These compounds serve as promising scaffolds for the development of new anticancer drugs.

Quantitative Biological Data

The following table summarizes the in-vitro cytotoxic activity (IC50 in μM) of synthesized 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against three human cancer cell lines: prostate carcinoma (PC3), breast cancer (MCF-7), and promyelocytic leukemia (HL-60).[1][2][3][4][5]

CompoundSubstituent (on N-phenyl ring)PC3 (IC50 μM)MCF-7 (IC50 μM)HL-60 (IC50 μM)
2a o-NO₂196>250208
2b m-NO₂52191178
2c p-NO₂80100100
2d o-OCH₃158>250218
2e m-OCH₃156247206
2f p-OCH₃168>250243
2g H>250>250>250
Imatinib Reference Drug407998
Experimental Protocol: General Procedure for the Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (2a-2g)[1][2]

This protocol outlines the amide coupling reaction between 4-fluorophenylacetic acid and various substituted anilines.

Materials:

  • 4-Fluorophenylacetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Substituted anilines (e.g., 2-nitroaniline, 3-nitroaniline, etc.)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Dilute sulfuric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 4-fluorophenylacetic acid, EDC, and HOBt in anhydrous acetonitrile.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the appropriate substituted aniline (1.0 equivalent) to the reaction mixture.

  • Continue stirring at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the acetonitrile under reduced pressure.

  • To the residue, add ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2x), dilute sulfuric acid (2x), and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain the final 2-(4-Fluorophenyl)-N-phenylacetamide derivative.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 4-Fluorophenylacetic_Acid 4-Fluorophenylacetic Acid Amide_Coupling Amide Coupling (24h, RT) 4-Fluorophenylacetic_Acid->Amide_Coupling Substituted_Aniline Substituted Aniline Substituted_Aniline->Amide_Coupling EDC_HOBt EDC / HOBt EDC_HOBt->Amide_Coupling Acetonitrile Acetonitrile Acetonitrile->Amide_Coupling Solvent_Removal Solvent Removal Amide_Coupling->Solvent_Removal Extraction Aqueous Workup (EtOAc/Water) Solvent_Removal->Extraction Purification Purification (Recrystallization/ Chromatography) Extraction->Purification Product 2-(4-Fluorophenyl)-N- phenylacetamide Derivative Purification->Product

Synthetic workflow for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.

Synthesis of Imidazo[1,2-a]pyridine Derivatives as CNS and Anticancer Agents

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. This compound can be a key starting material for the synthesis of these valuable compounds.

Biological Applications and Signaling Pathways
  • Antipsychotic Activity: Certain fluorinated imidazo[1,2-a]pyridine derivatives act as positive allosteric modulators of the GABA-A receptor, suggesting a non-dopaminergic mechanism for antipsychotic effects.[6]

  • Anticancer Activity: Other derivatives have been identified as potent dual inhibitors of the PI3K/mTOR signaling pathway, a critical pathway in cancer cell growth and survival.[7]

G cluster_gaba GABA-A Receptor Modulation Drug1 Imidazo[1,2-a]pyridine Derivative GABA_A GABA-A Receptor Drug1->GABA_A Binds to (Allosteric Site) Effect1 Enhanced GABAergic Neurotransmission GABA_A->Effect1 Potentiates Outcome1 Antipsychotic Effect Effect1->Outcome1

Mechanism of antipsychotic action via GABA-A receptor modulation.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth promotes Drug2 Imidazo[1,2-a]pyridine Derivative Drug2->PI3K Drug2->mTORC1

Inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.
Experimental Protocol: Synthesis of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde[8]

This protocol describes a method for the synthesis of a key intermediate in the development of more complex imidazo[1,2-a]pyridine derivatives.

Materials:

  • 2-Aminopyridine

  • 2-Chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane

  • 95% Aqueous ethanol

  • Acetonitrile (dry)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2-aminopyridine (e.g., 2 mmol) and 2-chloro-2-(diethoxymethyl)-3-(4-fluorophenyl)oxirane (e.g., 2 mmol) in 95% aqueous ethanol (e.g., 20 mL).

  • Heat the solution at reflux for 5 hours.

  • After cooling, remove the solvent in vacuo.

  • Recrystallize the resulting white powder from dry acetonitrile to yield the title compound as colorless prisms.

Yield: 45% Melting Point: 420–421 K

Potential Application in Suzuki-Miyaura Cross-Coupling Reactions

While this compound itself is a product of a Suzuki-Miyaura coupling, it can be further functionalized. For instance, if a bromo-substituted version, 2-(4-Fluorophenyl)-x-bromopyridine, is synthesized, it can undergo subsequent Suzuki-Miyaura reactions to introduce additional aryl or heteroaryl groups, further increasing molecular complexity.

General Experimental Protocol for Suzuki-Miyaura Coupling of a Bromo-substituted this compound

This is a representative protocol based on established methods for similar substrates.[3]

Materials:

  • Bromo-substituted this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent system (e.g., 1,4-dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the bromo-substituted this compound, arylboronic acid, palladium catalyst, and base.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

G cluster_reactants Reactants cluster_catalyst Catalytic System Bromo_Pyridine Bromo-substituted This compound Reaction Suzuki-Miyaura Coupling (Heat) Bromo_Pyridine->Reaction Boronic_Acid Arylboronic Acid Boronic_Acid->Reaction Pd_Catalyst Palladium Catalyst Pd_Catalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction Product Di-aryl Pyridine Derivative Reaction->Product

General workflow for Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Halopyridines with 4-Fluorophenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction of 2-halopyridines (2-chloro-, 2-bromo-, and 2-iodopyridine) with 4-fluorophenylboronic acid. This reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of 2-arylpyridine moieties, which are prevalent in a vast array of biologically active compounds.[1][2][3][4]

The protocols outlined below offer a robust starting point for researchers, providing a general yet detailed methodology. The inclusion of comparative data for different 2-halopyridines aims to facilitate the selection of starting materials and the optimization of reaction conditions.

Reaction Principle and Workflow

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound (in this case, 4-fluorophenylboronic acid) and an organic halide (2-halopyridines) in the presence of a palladium catalyst and a base.[2][5] The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.[6]

Reaction Scheme:

Suzuki_Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Halopyridine 2-Halopyridine (X = Cl, Br, I) Product 2-(4-Fluorophenyl)pyridine 2-Halopyridine->Product + Boronic_Acid 4-Fluorophenylboronic Acid Boronic_Acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) Catalyst->Product Base Base (e.g., K₂CO₃, K₃PO₄) Base->Product Solvent Solvent (e.g., Dioxane/H₂O, Toluene) Solvent->Product

Caption: General scheme of the Suzuki coupling reaction.

Experimental Workflow:

The general workflow for performing the Suzuki coupling reaction is outlined below. This process can be adapted for microwave-assisted synthesis, which can significantly reduce reaction times.[6]

Experimental_Workflow start Start prep Prepare Reactants: - 2-Halopyridine (1.0 equiv) - 4-Fluorophenylboronic Acid (1.2-1.5 equiv) - Palladium Catalyst (1-5 mol%) - Base (2.0-3.0 equiv) start->prep setup Reaction Setup: - Combine reactants in a reaction vessel - Add degassed solvent(s) - Evacuate and backfill with inert gas prep->setup reaction Reaction: - Heat to desired temperature (e.g., 80-110 °C) - Stir for the specified time (e.g., 8-24 h) setup->reaction monitoring Monitor Progress: - TLC or LC-MS analysis reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to room temperature - Dilute with organic solvent - Filter to remove solids monitoring->workup Complete extraction Extraction & Washing: - Wash with water and brine - Dry organic layer workup->extraction purification Purification: - Concentrate under reduced pressure - Purify by column chromatography extraction->purification end_node Characterize Product purification->end_node

Caption: A typical experimental workflow for the Suzuki coupling reaction.

Comparative Data of 2-Halopyridines

The reactivity of 2-halopyridines in the Suzuki coupling reaction is highly dependent on the nature of the halogen atom. Generally, the reactivity follows the order I > Br > Cl, which is consistent with the bond dissociation energies of the carbon-halogen bond.[7] Consequently, more forcing conditions or more active catalyst systems are often required for less reactive halides like 2-chloropyridine.[7]

2-HalopyridineRelative ReactivityTypical Catalyst SystemTypical Reaction ConditionsExpected Yield Range
2-Iodopyridine HighPd(PPh₃)₄, Pd(dppf)Cl₂80-100 °C, 8-12 hGood to Excellent (80-95%)
2-Bromopyridine ModeratePd(dppf)Cl₂, Pd(OAc)₂ with phosphine ligands90-110 °C, 12-24 hModerate to Good (60-85%)
2-Chloropyridine LowSpecialized catalysts (e.g., with bulky, electron-rich phosphine ligands or NHC ligands)100-130 °C, 18-48 hVariable (40-75%), highly dependent on catalyst and conditions[7]

Note: The expected yield ranges are estimates based on literature precedents for similar Suzuki coupling reactions and can vary significantly depending on the specific reaction conditions, catalyst, and scale of the reaction.

Experimental Protocols

The following protocols are provided as a general guide. Optimization of the catalyst, base, solvent, and temperature may be necessary to achieve the best results for a specific application.

Protocol 1: General Procedure for 2-Iodo- and 2-Bromopyridine

This protocol is suitable for the more reactive 2-iodo- and 2-bromopyridines.

Materials:

  • 2-Iodopyridine or 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) bis(triphenylphosphine) dichloride [Pd(dppf)Cl₂] (0.03 mmol, 3 mol%)[7]

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv)[7]

  • 1,4-Dioxane (4 mL, degassed)[7]

  • Water (1 mL, degassed)[7]

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • To the reaction vessel, add the 2-halopyridine, 4-fluorophenylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water to the reaction vessel.

  • Seal the vessel and heat the reaction mixture to 90-100 °C with vigorous stirring.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[7]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

Protocol 2: Procedure for 2-Chloropyridine

The coupling of 2-chloropyridines generally requires more forcing conditions and a more active catalyst system due to the lower reactivity of the C-Cl bond.[7]

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • A suitable phosphine ligand (e.g., a bulky, electron-rich ligand, 3-6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL, degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • In a reaction vessel, combine the 2-chloropyridine, 4-fluorophenylboronic acid, Pd₂(dba)₃, the phosphine ligand, and potassium phosphate.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 18-24 hours.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Troubleshooting

  • Low or no yield:

    • Ensure all reagents are dry and the solvents are properly degassed, as oxygen can deactivate the catalyst.

    • For less reactive halides, a higher temperature, longer reaction time, or a more active catalyst/ligand system may be required.

    • The choice of base is crucial; consider screening different bases such as K₃PO₄, Cs₂CO₃, or KF.[8]

  • Formation of side products:

    • Homocoupling of the boronic acid can occur. Using a slight excess of the boronic acid can sometimes mitigate this.

    • Protodeboronation (loss of the boronic acid group) can be an issue. Ensure anhydrous conditions and a suitable base.

By following these protocols and considering the comparative data, researchers can effectively synthesize this compound and its derivatives, which are valuable building blocks in the development of new pharmaceuticals.

References

Application Notes and Protocols: Palladium-Catalyzed Synthesis of 2-(4-Fluorophenyl)pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of 2-(4-Fluorophenyl)pyridine derivatives, valuable synthons in medicinal chemistry and materials science. The palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, offer an efficient and versatile methodology for the formation of the critical C-C bond between a pyridine ring and a fluorinated phenyl group.

Overview of Synthetic Strategies

The synthesis of this compound derivatives can be achieved through several palladium-catalyzed cross-coupling reactions. Each method offers distinct advantages and challenges in terms of substrate availability, reaction conditions, and functional group tolerance.

  • Suzuki-Miyaura Coupling: This is a widely used method that couples an organoboron reagent (e.g., 4-fluorophenylboronic acid) with a halide (e.g., 2-chloropyridine or 2-bromopyridine). The reaction is known for its mild conditions, tolerance of a broad range of functional groups, and the use of generally stable and less toxic boron reagents.

  • Stille Coupling: This reaction involves the coupling of an organotin compound (e.g., (4-fluorophenyl)tributylstannane) with an organic halide. While effective, the toxicity of organotin reagents is a significant drawback.

  • Negishi Coupling: This method utilizes an organozinc reagent, which is highly reactive, allowing for rapid coupling reactions under mild conditions. However, organozinc reagents are sensitive to air and moisture, requiring stringent anhydrous reaction conditions.

  • Direct C-H Arylation: This approach involves the direct coupling of a C-H bond on the pyridine ring with an aryl halide. This method is highly atom-economical as it avoids the pre-functionalization of the pyridine substrate. However, controlling regioselectivity can be a challenge.

This document will focus on the Suzuki-Miyaura coupling due to its practicality, high yields, and favorable safety profile.

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes a representative condition for the synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

EntryPyridine SubstrateArylating AgentCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromopyridine4-Fluorophenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/Ethanol/H₂O801295

Experimental Protocol: Suzuki-Miyaura Synthesis of this compound

This protocol details the synthesis of this compound from 2-bromopyridine and 4-fluorophenylboronic acid.

Materials:

  • 2-Bromopyridine

  • 4-Fluorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromopyridine (1.0 mmol, 1.0 eq), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq), sodium carbonate (2.0 mmol, 2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water (5 mL total volume).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

The following diagrams illustrate the key processes involved in the palladium-catalyzed synthesis of this compound.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Ar_Ar Ar-Pd(II)Ln-Ar' Transmetalation->PdII_Ar_Ar ArBOH2 Ar'B(OH)2 (4-Fluorophenylboronic acid) ArBOH2->Transmetalation Base Base Base->Transmetalation RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (this compound) RedElim->Product Halide Ar-X (2-Bromopyridine) Halide->OxAdd

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: 2-Bromopyridine, 4-Fluorophenylboronic acid, Pd(PPh₃)₄, Na₂CO₃ start->reagents solvent Add Solvents: Toluene, Ethanol, Water reagents->solvent inert Establish Inert Atmosphere (N₂ or Ar) solvent->inert reaction Heat to 80 °C and Stir (12 hours) inert->reaction workup Aqueous Workup: Dilute with Ethyl Acetate, Wash with H₂O and Brine reaction->workup purification Purification: Dry, Concentrate, and Column Chromatography workup->purification product Isolated Product: This compound purification->product end End product->end

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Synthesis of 2-(4-Fluorophenyl)pyridine-Based Anticoccidial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 2-(4-fluorophenyl)pyridine derivatives as potent anticoccidial agents. The protocols detailed below are based on established synthetic methodologies and published efficacy data, offering a valuable resource for the development of new therapies against coccidiosis in poultry.

Introduction

Coccidiosis, a parasitic disease caused by protozoa of the genus Eimeria, poses a significant economic burden on the global poultry industry. The emergence of drug-resistant strains necessitates the discovery of novel anticoccidial agents with unique mechanisms of action. One promising class of compounds is the 2-(4-fluorophenyl)-3-(pyrimidin-4-yl)imidazo[1,2-a]pyridine derivatives. These molecules have been shown to be highly potent inhibitors of Eimeria tenella cGMP-dependent protein kinase (PKG), a key enzyme in the parasite's life cycle.[1] Inhibition of Et-PKG disrupts essential signaling pathways in the parasite, leading to its demise.

Synthetic Workflow Overview

The synthesis of 2-(4-fluorophenyl)-3-(pyrimidin-4-yl)imidazo[1,2-a]pyridine derivatives can be achieved through a multi-step process. A plausible synthetic route involves the initial construction of the 2-(4-fluorophenyl)imidazo[1,2-a]pyridine core, followed by functionalization at the 3-position and subsequent coupling with a pyrimidine moiety.

Synthetic Workflow A 2-Amino-pyridine C 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine A->C Cyclization B 2-Bromo-1-(4-fluorophenyl)ethanone B->C E 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde C->E Formylation D Vilsmeier-Haack Reagent (POCl3, DMF) D->E H Target Compound: 2-(4-Fluorophenyl)-3-(pyrimidin-4-yl)imidazo[1,2-a]pyridine Derivatives E->H C-C Bond Formation F Pyrimidine-4-boronic acid G Suzuki Coupling F->G G->H Signaling Pathway cluster_parasite Eimeria tenella cGMP cGMP PKG cGMP-dependent Protein Kinase (PKG) cGMP->PKG Activates Downstream Downstream Effectors PKG->Downstream Phosphorylates Invasion Host Cell Invasion & Motility Downstream->Invasion Regulates Inhibitor This compound Derivative Inhibitor->PKG Inhibits

References

Application of 2-(4-Fluorophenyl)pyridine in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the medicinal chemistry applications of the 2-(4-fluorophenyl)pyridine scaffold. It includes detailed application notes, experimental protocols for synthesis and biological evaluation, and quantitative data on the activity of its derivatives. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with significant therapeutic potential. The incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and pharmacokinetic properties of the molecule. Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including anticancer and anticoccidial effects, making it a focal point for the development of novel therapeutic agents.

Anticancer Applications

Derivatives of this compound have emerged as promising candidates for cancer therapy. These compounds have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt pathway.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various this compound derivatives against different cancer cell lines.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 Imidazo[1,2-a]pyridineHeLa0.21[1]
1 Imidazo[1,2-a]pyridineA3750.14[1]
2a PhenylacetamidePC3>100[2]
2b PhenylacetamidePC352[2][3]
2c PhenylacetamidePC380[2][3]
2c PhenylacetamideMCF-7100[2][3]
Imatinib (control) -PC340[2][3]
Imatinib (control) -MCF-798[2][3]
Signaling Pathway: PI3K/Akt Inhibition

Many this compound derivatives exert their anticancer effects by inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Inhibition of this pathway by these derivatives can lead to the induction of apoptosis and a reduction in tumor growth.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibits

PI3K/Akt Signaling Pathway Inhibition
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, PC3)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Treat cells with compound dilutions Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate 3-4h AddMTT->Incubate3 Solubilize Solubilize formazan with DMSO Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Read->Analyze

MTT Assay Experimental Workflow

Anticoccidial Applications

Coccidiosis, a parasitic disease of the intestinal tract of animals, is caused by protozoa of the genus Eimeria. Derivatives of this compound, particularly those with an imidazo[1,2-a]pyridine core, have demonstrated potent activity against Eimeria tenella, a major causative agent of coccidiosis in poultry.

Quantitative Data: Anticoccidial Activity

The following table presents the in vitro inhibitory activity of 2-(4-fluorophenyl)imidazo[1,2-a]pyridine derivatives against Eimeria tenella cGMP-dependent protein kinase (PKG).

Compound IDSubstitution on Imidazo[1,2-a]pyridineEt-PKG IC50 (nM)Reference
10a 3-(pyrimidin-4-yl)0.081[4]
10b 3-(2-methylpyrimidin-4-yl)0.12[4]
10c 3-(2,6-dimethylpyrimidin-4-yl)0.32[4]
10d 3-(2-aminopyrimidin-4-yl)0.25[4]
10i 3-(5-methylpyrimidin-4-yl)0.15[4]
Signaling Pathway: Eimeria tenella cGMP-Dependent Protein Kinase (PKG) Inhibition

The primary mechanism of action for the anticoccidial activity of these compounds is the inhibition of a parasite-specific cGMP-dependent protein kinase (PKG).[5] This kinase is a key regulator of essential processes in the parasite, including motility, host cell invasion, and the secretion of microneme proteins, which are crucial for attachment to host cells.[5][6] By inhibiting Et-PKG, these derivatives effectively block the parasite's ability to infect host cells and proliferate.[5]

Et_PKG_Pathway cGMP cGMP PKG E. tenella PKG cGMP->PKG Activates Microneme Microneme Protein Secretion (MICs) PKG->Microneme Regulates Motility Parasite Motility Microneme->Motility Enables Invasion Host Cell Invasion Motility->Invasion Required for Inhibitor 2-(4-Fluorophenyl)imidazo[1,2-a]pyridine Derivative Inhibitor->PKG Inhibits

E. tenella PKG Signaling Pathway Inhibition
Experimental Protocol: In Vitro Anticoccidial Activity Assay

This protocol describes an in vitro method to assess the anticoccidial activity of this compound derivatives against Eimeria tenella.

Materials:

  • Eimeria tenella oocysts

  • Madin-Darby Bovine Kidney (MDBK) cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 2.5% Potassium dichromate solution

  • Sporulation medium (e.g., 2.5% potassium dichromate with aeration)

  • Excystation medium (e.g., 0.75% sodium taurocholate and 0.25% trypsin in PBS)

  • 24-well plates

  • This compound derivative stock solution (in DMSO)

Procedure:

  • Oocyst Sporulation: Culture E. tenella oocysts in sporulation medium at 28°C with continuous aeration for 48-72 hours to induce sporulation.

  • Sporozoite Excystation: Wash the sporulated oocysts with PBS and incubate them in excystation medium at 41°C for 1-2 hours to release sporozoites.

  • Cell Culture and Infection: Seed MDBK cells in 24-well plates and grow to confluence. Wash the sporozoites and add them to the MDBK cell monolayers.

  • Compound Treatment: Immediately after adding the sporozoites, add serial dilutions of the this compound derivative to the wells. Include a vehicle control and a positive control (a known anticoccidial drug).

  • Invasion and Replication Assessment: After 24-48 hours of incubation at 41°C, fix and stain the cells. Quantify the number of intracellular parasites (sporozoites and developing schizonts) per field of view using a microscope.

  • Data Analysis: Calculate the percentage of inhibition of parasite invasion and replication for each compound concentration compared to the vehicle control. Determine the IC50 value.

Synthesis Protocol: Suzuki-Miyaura Coupling

A general and efficient method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This protocol provides a representative procedure.

Materials:

  • 2-Bromopyridine

  • 4-Fluorophenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃)

  • Solvent (e.g., Toluene, Dioxane, or a mixture with water)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 2-bromopyridine (1 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Solvent Addition: Add the degassed solvent to the flask.

  • Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.

Suzuki_Coupling_Workflow Start Start Combine Combine reactants: 2-Bromopyridine, 4-Fluorophenylboronic acid, Pd catalyst, Base Start->Combine Solvent Add degassed solvent Combine->Solvent Heat Heat to reflux (80-110°C) Solvent->Heat Monitor Monitor reaction (TLC/GC-MS) Heat->Monitor Workup Cool, dilute, wash Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify Product This compound Purify->Product

Suzuki-Miyaura Coupling Workflow

Conclusion

The this compound scaffold is a versatile and valuable starting point for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in the fields of oncology and parasitology. The protocols and data presented in this document provide a solid foundation for researchers to further explore the medicinal chemistry of this important heterocyclic system. Continued investigation into the synthesis and biological activity of novel derivatives is warranted to unlock the full therapeutic potential of this promising scaffold.

References

Application Notes and Protocols: 2-(4-Fluorophenyl)pyridine Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2-(4-fluorophenyl)pyridine derivatives as a promising class of kinase inhibitors. This document includes a summary of their biological activity against various kinase targets, detailed protocols for their evaluation, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[1][2] The this compound scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors.[1][3][4] This document outlines the application of these derivatives in targeting key kinases such as p38 MAP kinase, yeast casein kinase 2 (Yck2), and others, providing valuable information for researchers engaged in drug discovery and development.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize the inhibitory activities of various this compound derivatives against different kinase targets. This data is compiled from multiple studies to facilitate a comparative analysis of their potency and selectivity.

Table 1: Inhibition of p38 MAP Kinase

Compound IDDerivative Structure/NameTarget KinaseIC50Cell LineNotesReference
AS1940477 (3f)6-[(6R)-2-(4-fluorophenyl)-6-(hydroxymethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-2-(2-methylphenyl)pyridazin-3(2H)-onep38 MAP KinaseNot specified in abstractNot specified in abstractPotent inhibitor of TNFα production with an excellent cellular activity and a favorable pharmacokinetic profile.[3][3]
RWJ 683546-Amino-2-(4-fluorophenyl)-4-methoxy-3-(4-pyridyl)-1H-pyrrolo[2,3-b]pyridinep38 MAP KinaseNot specified in abstractMonocytesA potent and selective p38 kinase inhibitor.[4][4]
C₂₀H₁₃ClFN₃O2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-onep38 MAP Kinase5.355 µg/mLMCF-7Showed cytotoxic effects on breast cancer cell lines.[5][5]
C₂₀H₁₃ClFN₃O2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-onep38 MAP Kinase1.419 µg/mLMDA-MB-231Demonstrated higher sensitivity in triple-negative breast cancer cells.[5][5]

Table 2: Inhibition of Other Kinases

Compound IDDerivative Structure/NameTarget KinaseIC50 / Binding EnergyCell Line / AssayNotesReference
102583821Structural analog of GW461484AYck2 (C. albicans)-11.2 kcal/molVirtual ScreeningIdentified as a potential inhibitor of yeast casein kinase.[6][7][6][7]
12982634Structural analog of GW461484AYck2 (C. albicans)-10.9 kcal/molVirtual ScreeningIdentified as a potential inhibitor of yeast casein kinase.[6][7][6][7]
102487860Structural analog of GW461484AYck2 (C. albicans)-10.9 kcal/molVirtual ScreeningIdentified as a potential inhibitor of yeast casein kinase.[6][7][6][7]
86260205Structural analog of GW461484AYck2 (C. albicans)-10.8 kcal/molVirtual ScreeningIdentified as a potential inhibitor of yeast casein kinase.[6][7][6][7]
12a2,4-pyrimidinediamine derivativeALKwt / HDAC111 nM (H2228 cells)H2228Dual inhibitor exhibiting potent antiproliferative activity.[8][8]
374-(Pyrazol-3-yl)-pyridine derivativeJNK3Not specifiedNot specified4-fluorophenyl substitution resulted in a big boost in JNK3 potency.[1][1]

Experimental Protocols

Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Test compound (this compound derivative)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add a small volume of the diluted compound to the wells of a 384-well plate. Include wells with DMSO only as a negative control.

  • Add the purified kinase and its specific substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, H2228)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (this compound derivative)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include untreated cells as a control.

  • Incubate the plate for a specified period (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell proliferation.

Protocol 3: Virtual Screening for Kinase Inhibitors

This protocol describes a computational approach to identify potential kinase inhibitors from a compound library.[6][7]

Software and Databases:

  • Molecular docking software (e.g., AutoDock, Glide)

  • Molecular visualization software (e.g., PyMOL, Chimera)

  • Compound library database (e.g., PubChem, ZINC)

  • Protein Data Bank (PDB) for kinase crystal structures

Procedure:

  • Target Preparation: Obtain the 3D structure of the target kinase from the PDB. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Obtain the 3D structures of the this compound derivatives from a database or build them using molecular modeling software. Prepare the ligands by assigning charges and generating appropriate conformations.

  • Molecular Docking: Define the binding site on the target kinase. Dock each ligand into the defined binding site using the chosen docking software.

  • Scoring and Ranking: The docking software will generate a binding score (e.g., binding energy in kcal/mol) for each ligand-protein complex. Rank the compounds based on their binding scores.

  • Interaction Analysis: Visualize the docked poses of the top-ranking compounds. Analyze the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein to understand the binding mode.[7]

  • Further Analysis (Optional): Perform molecular dynamics simulations to assess the stability of the ligand-protein complexes over time.[7]

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound derivatives as kinase inhibitors.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MKKs MKK3/6 Stress->MKKs p38 p38 MAPK MKKs->p38  Phosphorylation Downstream Downstream Targets (e.g., Transcription Factors) p38->Downstream Inhibitor This compound Derivative Inhibitor->p38 Inhibition Response Cellular Response (Inflammation, Apoptosis) Downstream->Response

Caption: p38 MAPK signaling pathway and the point of inhibition.

Experimental_Workflow cluster_0 Compound Synthesis & Selection cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 In Vivo Studies Synthesis Synthesis of Derivatives Screening Virtual or High-Throughput Screening Synthesis->Screening KinaseAssay Kinase Inhibition Assay (IC50) Screening->KinaseAssay CellAssay Cell-Based Proliferation Assay (IC50) KinaseAssay->CellAssay WesternBlot Western Blotting (Target Modulation) CellAssay->WesternBlot SAR Structure-Activity Relationship (SAR) Studies WesternBlot->SAR PK Pharmacokinetics SAR->PK Efficacy Animal Models of Disease PK->Efficacy

Caption: General workflow for kinase inhibitor drug discovery.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-(4-Fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds utilizing 2-(4-Fluorophenyl)pyridine as a key starting material. The methodologies focus on creating versatile intermediates and subsequent elaboration into fused and linked heterocyclic systems of interest in medicinal chemistry and drug development.

Application Note 1: Synthesis of a Key Intermediate: 5-Amino-2-(4-fluorophenyl)pyridine

The introduction of an amino group onto the pyridine ring is a critical first step, transforming the relatively inert scaffold into a versatile building block for further cyclization reactions. This protocol details the nitration of this compound followed by a reduction to yield the key aminopyridine intermediate.

Experimental Protocol: Two-Step Synthesis of 5-Amino-2-(4-fluorophenyl)pyridine

Step 1: Nitration of this compound

  • Preparation: To a cooled (0 °C) flask containing fuming sulfuric acid (20% SO₃), add this compound (1.0 equiv) portion-wise, ensuring the temperature does not exceed 10 °C.

  • Addition of Nitrating Agent: Add potassium nitrate (1.1 equiv) slowly to the solution while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield 2-(4-fluorophenyl)-5-nitropyridine.

Step 2: Reduction of 2-(4-Fluorophenyl)-5-nitropyridine

  • Preparation: Dissolve the synthesized 2-(4-fluorophenyl)-5-nitropyridine (1.0 equiv) in ethanol in a flask.

  • Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 equiv) to the solution.

  • Reaction: Reflux the mixture for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and remove the solvent in vacuo. Add water and basify with a 2M sodium hydroxide solution to a pH of ~9.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product can be purified by recrystallization or column chromatography to afford 5-amino-2-(4-fluorophenyl)pyridine.

Data Presentation
StepCompoundStarting Material (g)Reagent (equiv)Yield (%)Purity (LC-MS)
12-(4-Fluorophenyl)-5-nitropyridine5.00KNO₃ (1.1)75>97%
25-Amino-2-(4-fluorophenyl)pyridine3.15SnCl₂·2H₂O (4.0)88>98%

Synthesis Workflow

Start This compound Nitration Nitration (KNO₃, fuming H₂SO₄) Start->Nitration NitroProduct 2-(4-Fluorophenyl)-5-nitropyridine Nitration->NitroProduct Reduction Reduction (SnCl₂, EtOH) NitroProduct->Reduction AminoProduct 5-Amino-2-(4-fluorophenyl)pyridine (Key Intermediate) Reduction->AminoProduct

Caption: Workflow for the synthesis of the key aminopyridine intermediate.

Application Note 2: Synthesis of Fused 7-(4-Fluorophenyl)-[1][2][3]triazolo[4,3-a]pyridine Derivatives

Fused triazolopyridines are a class of heterocyclic compounds with significant biological activities. This protocol describes the synthesis of a novel triazolopyridine derivative from the 5-amino-2-(4-fluorophenyl)pyridine intermediate. The synthesis proceeds through the formation of a hydrazone, followed by oxidative cyclization.

Experimental Protocol
  • Diazotization: Dissolve 5-amino-2-(4-fluorophenyl)pyridine (1.0 equiv) in a mixture of concentrated HCl and water at 0 °C. Add a solution of sodium nitrite (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.

  • Reduction to Hydrazine: To the cold diazonium salt solution, add a solution of tin(II) chloride dihydrate (4.0 equiv) in concentrated HCl dropwise. Stir the mixture at 0 °C for 2 hours.

  • Work-up: Basify the mixture with 40% NaOH solution until pH > 10, and extract with diethyl ether. Dry the organic layer over anhydrous potassium carbonate and concentrate to yield crude 2-(4-fluorophenyl)-5-hydrazinylpyridine.

  • Condensation: Dissolve the crude hydrazine intermediate (1.0 equiv) and a substituted aromatic aldehyde (e.g., benzaldehyde, 1.0 equiv) in ethanol. Add a catalytic amount of acetic acid and reflux for 4 hours. Cool the mixture to obtain the hydrazone precipitate, which is filtered and dried.

  • Oxidative Cyclization: Suspend the synthesized hydrazone (1.0 equiv) in acetic acid. Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) (1.2 equiv) portion-wise at room temperature. Stir for 2-3 hours.[1]

  • Final Work-up and Purification: Pour the reaction mixture into water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution, then with brine. Dry over sodium sulfate, concentrate, and purify by column chromatography to yield the final 7-(4-fluorophenyl)-[2][1][3]triazolo[4,3-a]pyridine derivative.

Data Presentation
StepCompoundStarting Material (g)Reagent (equiv)Yield (%)Purity (HPLC)
1-32-(4-Fluorophenyl)-5-hydrazinylpyridine2.00NaNO₂ (1.1), SnCl₂ (4.0)65 (crude)-
4Hydrazone derivative1.32Benzaldehyde (1.0)90>97%
57-(4-Fluorophenyl)-[2][1][3]triazolo[4,3-a]pyridine1.85PIFA (1.2)82>99%

Synthesis Workflow

Start 5-Amino-2-(4-fluorophenyl)pyridine Step1 1. Diazotization (NaNO₂, HCl) 2. Reduction (SnCl₂) Start->Step1 Hydrazine 2-(4-Fluorophenyl)-5-hydrazinylpyridine Step1->Hydrazine Step2 Condensation (ArCHO, EtOH) Hydrazine->Step2 Hydrazone Hydrazone Intermediate Step2->Hydrazone Step3 Oxidative Cyclization (PIFA, AcOH) Hydrazone->Step3 Product Fused [1,2,4]Triazolo[4,3-a]pyridine Step3->Product

Caption: Synthesis of a fused triazolopyridine from an aminopyridine intermediate.

Application Note 3: Palladium-Catalyzed Synthesis of Aryl-Substituted Pyridines

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds.[4][5][6] This protocol describes the functionalization of a halogenated this compound derivative with a boronic acid to introduce molecular diversity, a key strategy in drug development.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling
  • Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add 5-bromo-2-(4-fluorophenyl)pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), palladium(II) acetate (Pd(OAc)₂, 0.03 equiv), and a phosphine ligand such as SPhos (0.06 equiv).

  • Solvent and Base Addition: Add anhydrous, degassed 1,4-dioxane as the solvent, followed by a degassed 2M aqueous solution of potassium carbonate (K₂CO₃) (3.0 equiv).

  • Reaction: Heat the reaction mixture to 90-100 °C and stir for 8-12 hours. Monitor the reaction's completion by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Data Presentation
Arylboronic AcidCatalyst Loading (mol%)LigandYield (%)Purity (HPLC)
Phenylboronic acid3SPhos92>99%
4-Methoxyphenylboronic acid3SPhos89>98%
3-Thiopheneboronic acid3SPhos85>97%

Suzuki-Miyaura Catalytic Cycle

Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Biaryl R¹-Pd(II)-R² L₂ Transmetal->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product Reactant1 R¹-X Reactant1->OxAdd Reactant2 R²-B(OR)₂ Reactant2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 4: Potential Biological Relevance - Kinase Inhibition

Many pyridine-based heterocyclic compounds are known to be potent inhibitors of various protein kinases, which are critical targets in oncology and immunology. For instance, Janus Kinase (JAK) inhibitors often feature a substituted pyridine core.[4] The novel compounds synthesized from this compound could be screened for activity against such targets.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancers.

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates pSTAT p-STAT (Dimer) STAT->pSTAT Dimerizes Nucleus Nucleus pSTAT->Nucleus Translocates to Transcription Gene Transcription Nucleus->Transcription Initiates Inhibitor Novel Pyridine Derivative (Potential Inhibitor) Inhibitor->JAK Inhibits

References

Application Notes & Protocols: 2-(4-Fluorophenyl)pyridine in the Development of Advanced Optical Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(4-Fluorophenyl)pyridine is a versatile heterocyclic building block crucial for the development of high-performance optical materials. Its structure combines a coordinating pyridine ring with a phenyl group whose electronic properties are modified by a fluorine substituent. This strategic fluorination can enhance thermal and electrochemical stability, and critically, tune the HOMO-LUMO energy gap of resulting materials. These characteristics make it an excellent ligand for metal complexes used as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) and as a core component in fluorescent chemosensors.

Application Notes

Phosphorescent Emitters for Organic Light-Emitting Diodes (OLEDs)

This compound is a premier cyclometalating ligand for heavy metal complexes, particularly those involving Iridium(III). In these complexes, the ligand facilitates the formation of emissive triplet metal-to-ligand charge transfer (MLCT) states, which are fundamental to achieving high-efficiency phosphorescence.

  • Color Tuning: The electron-withdrawing nature of the fluorine atom tends to lower the Highest Occupied Molecular Orbital (HOMO) energy level of the resulting complex more than the Lowest Unoccupied Molecular Orbital (LUMO). This widens the energy gap, causing a blue-shift in the emission wavelength compared to non-fluorinated analogues like 2-phenylpyridine (ppy). This effect is critical for developing efficient blue and green phosphorescent emitters.

  • Efficiency and Stability: Iridium(III) complexes utilizing fluorinated phenylpyridine ligands often exhibit high quantum yields and enhanced operational stability, making them suitable for demanding display and lighting applications.[1]

Table 1: Photophysical Properties of Iridium(III) Complexes with Fluorinated Phenylpyridine Ligands

Complex Structure (General)Ligand (C^N)Ancillary Ligand (N^N)Absorption λmax (nm)Emission λmax (nm)Quantum Yield (Φ)Emission ColorReference
[Ir(C^N)2(N^N)]+2-(2,4-difluorophenyl)pyridinePhenylimidazo[4,5-f]1,10-phenanthroline~370-400~460-510>60% in CH2Cl2Blue-Green[1]
[Ir(C^N)2(L)]2-(2,4-difluorophenyl)pyridineBisthienylethene-imidazoleNot specified494 - 508Not specifiedBlue-Green[2]
[Ir(C^N)2(L)]PF62-(2,4-difluorophenyl)pyridinePyridine-formimidamide374462, 487Not specifiedBlue-Green[3]
(F2ppy)2Ir(pta)2-(2,4-difluorophenyl)pyridinePyridine-1,2,4-triazoleNot specified~468 - 496~0.4 - 0.6Blue[4]

Note: Data is for the closely related 2-(2,4-difluorophenyl)pyridine (F2ppy) ligand, which serves as a strong proxy for the photophysical behavior of this compound based complexes.

Fluorescent Chemosensors

The pyridine nitrogen atom in this compound provides a natural binding site for analytes such as metal ions and protons. This interaction can modulate the electronic structure of the molecule, leading to a detectable change in its fluorescence properties (e.g., intensity or wavelength). This principle, known as chelation-enhanced fluorescence (CHEF), is the basis for designing selective and sensitive chemical sensors.[5]

  • Mechanism of Action: Upon coordination of a metal ion to the pyridine nitrogen, the intramolecular charge transfer (ICT) character of the molecule can be altered. This often leads to a significant enhancement or quenching of the fluorescence signal, allowing for quantitative detection of the target analyte.[5][6]

  • Applications: These sensors are valuable for detecting toxic heavy metal ions in environmental samples or for imaging biologically relevant cations in cellular systems.[6] The design can be tailored to achieve high selectivity for specific ions like Zn²⁺, Cu²⁺, or Cr²⁺.[5][6]

Table 2: Performance Characteristics of Pyridine-Based Fluorescent Sensors

Sensor BaseTarget AnalyteSensing MechanismSolvent SystemObserved Optical ChangeReference
2-amino-3-cyanopyridine derivativeCr²⁺, Co²⁺, Cu²⁺Chelation / Fluorescence modulationAcetonitrile/WaterSignificant change in fluorescence intensity[6]
Pyridine-acrylonitrile derivativeH⁺ (pH sensing)Protonation / ICT modulationDMSO/WaterRatiometric fluorescence emission change[7]
Polyamine with quinoline unitsZn²⁺Chelation Enhanced Fluorescence (CHEF)Alkaline Aqueous SolutionFluorescence intensity increase[8]

Experimental Protocols

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol describes a general method for synthesizing the title ligand from a pyridine precursor and a boronic acid.[9][10]

Workflow Diagram

G Protocol 1: Suzuki-Miyaura Coupling Workflow reagents Reactants: - 2-Bromopyridine - 4-Fluorophenylboronic Acid - Pd Catalyst (e.g., Pd(dppf)Cl2) - Base (e.g., Na3PO4) setup Reaction Setup: - Dissolve reactants in Dioxane/H2O - Purge with N2/Ar reagents->setup Combine reaction Heating: - Stir at 80-100 °C - Monitor by TLC/GC-MS setup->reaction Heat workup Aqueous Workup: - Quench with water - Extract with Ethyl Acetate reaction->workup Cool purify Purification: - Dry organic layer (Na2SO4) - Concentrate in vacuo - Column Chromatography workup->purify Separate product Final Product: This compound purify->product Isolate

Protocol 1: Suzuki-Miyaura Coupling Workflow

Materials:

  • 2-Bromopyridine

  • 4-Fluorophenylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., Na₃PO₄ or K₂CO₃, 3 equivalents)

  • Dioxane and Water (e.g., 4:1 v/v)

  • Ethyl acetate, brine, anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask, add 2-bromopyridine, 4-fluorophenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent mixture (dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid/oil by flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Synthesis of a Heteroleptic Iridium(III) Complex

This protocol outlines the synthesis of a phosphorescent emitter, [Ir(Fppy)2(N^N)]PF6, where Fppy is this compound and N^N is an ancillary diimine ligand (e.g., 2,2'-bipyridine). The synthesis is a two-step process.[1][11]

Step 1: Synthesis of the Chloro-Bridged Iridium Dimer, [Ir(Fppy)2Cl]2

  • Combine Iridium(III) chloride hydrate (IrCl₃·xH₂O) and 2.5 equivalents of the this compound ligand in a 3:1 mixture of 2-ethoxyethanol and water.

  • Degas the mixture by bubbling nitrogen through it for 20 minutes.

  • Heat the mixture to reflux (approx. 110-120 °C) under a nitrogen atmosphere for 18-24 hours. A yellow precipitate should form.

  • Cool the reaction to room temperature, and collect the precipitate by filtration.

  • Wash the solid sequentially with methanol and hexane to remove unreacted ligand and impurities.

  • Dry the resulting yellow solid under vacuum. This dimer is often used in the next step without further purification.

Step 2: Synthesis of the Monomeric Complex, [Ir(Fppy)2(N^N)]PF6

  • Suspend the iridium dimer [Ir(Fppy)2Cl]2 and 2.2 equivalents of the ancillary ligand (e.g., 2,2'-bipyridine) in a solvent like dichloromethane (DCM) or a DCM/methanol mixture.[11]

  • Heat the mixture to reflux (approx. 40 °C) for 4-6 hours until the solution becomes clear and bright.

  • Cool the solution to room temperature. Add a saturated solution of ammonium hexafluorophosphate (NH₄PF₆) or potassium hexafluorophosphate (KPF₆) in methanol to induce precipitation of the cationic complex.

  • Stir the mixture for an additional hour, then collect the precipitate by filtration.

  • Wash the solid with water and diethyl ether, then dry under vacuum.

  • The final product can be further purified by recrystallization or column chromatography.

Protocol 3: Photophysical Characterization

This protocol describes the standard methods for evaluating the key optical properties of a newly synthesized material.

Workflow Diagram

G Protocol 3: Photophysical Characterization Workflow cluster_prep Sample Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep Prepare dilute solution (e.g., 10^-5 M in CH2Cl2) uv_vis UV-Vis Spectroscopy (Measure Absorbance) prep->uv_vis pl Photoluminescence (PL) Spectroscopy (Measure Emission) uv_vis->pl Excite at λabs analysis Determine: - Absorption Maxima (λabs) - Emission Maxima (λem) - Quantum Yield (Φ) - Excited State Lifetime (τ) uv_vis->analysis qy Quantum Yield (Φ) (Integrating Sphere or Comparative Method) pl->qy lifetime Time-Resolved PL (Measure Lifetime, τ) pl->lifetime pl->analysis qy->analysis lifetime->analysis

Protocol 3: Photophysical Characterization Workflow

1. UV-Visible Absorption Spectroscopy:

  • Prepare a dilute solution of the compound (e.g., 10⁻⁵ M) in a spectroscopic grade solvent (e.g., Dichloromethane).

  • Use a dual-beam UV-Vis spectrophotometer to record the absorption spectrum, typically from 250 nm to 600 nm.

  • The resulting spectrum identifies the wavelengths of maximum absorption (λmax), corresponding to electronic transitions like π–π* and MLCT.[12]

2. Photoluminescence (PL) Spectroscopy:

  • Using the same solution, excite the sample at a wavelength corresponding to a major absorption band.

  • Record the emission spectrum using a spectrofluorometer. The spectrum will reveal the peak emission wavelength (λem) and the color of the emitted light.[3]

3. Photoluminescence Quantum Yield (PLQY) Measurement:

  • Absolute Method (Integrating Sphere): Place the sample cuvette inside an integrating sphere coupled to the spectrofluorometer. Measure the emission spectrum of the sample and a solvent blank. The instrument software calculates the PLQY by comparing the number of photons absorbed to the number of photons emitted.

  • Relative Method: Prepare solutions of the sample and a standard fluorophore with a known quantum yield (e.g., quinine sulfate) with similar absorbances at the excitation wavelength. Measure the integrated emission intensity and absorbance of both. The PLQY of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) (where Φ is the PLQY, I is the integrated emission intensity, A is the absorbance, and n is the refractive index of the solvent).

4. Excited-State Lifetime Measurement:

  • Excite the sample with a pulsed laser or LED.

  • Measure the decay of the photoluminescence intensity over time using a time-correlated single-photon counting (TCSPC) system.

  • Fit the decay curve to an exponential function to determine the excited-state lifetime (τ). For phosphorescent materials, this lifetime is typically in the microsecond range.

References

Application Note and Protocol for the Gram-Scale Synthesis of 2-(4-Fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 2-(4-Fluorophenyl)pyridine is a key structural motif found in numerous pharmaceuticals, agrochemicals, and advanced organic materials. Its synthesis is therefore of significant interest to researchers in medicinal and materials chemistry. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds, offering high yields and excellent functional group tolerance. This document provides a detailed protocol for the gram-scale synthesis of this compound via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromopyridine and 4-fluorophenylboronic acid.

Reaction Scheme The synthesis proceeds via the palladium-catalyzed cross-coupling of 2-bromopyridine with 4-fluorophenylboronic acid in the presence of a base.

General reaction scheme for the Suzuki-Miyaura coupling.

Quantitative Data Summary

The following table outlines the reagents and their respective quantities for a representative gram-scale synthesis, starting with approximately 10 grams of 2-bromopyridine.

ReagentMolar Mass ( g/mol )Molar Eq.Amount (g)Moles (mmol)
2-Bromopyridine158.011.010.063.3
4-Fluorophenylboronic Acid139.921.210.676.0
Pd(dppf)Cl₂816.640.021.031.27
Potassium Carbonate (K₂CO₃)138.212.521.9158.3
1,4-Dioxane--250 mL-
Water (degassed)--50 mL-
Product
This compound173.19-~9.2 (84% yield)53.2

Note: Yields are representative and can vary based on specific reaction conditions and purification efficiency.

Experimental Protocol

1. Materials and Equipment

  • Reagents: 2-bromopyridine, 4-fluorophenylboronic acid, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), potassium carbonate (anhydrous), 1,4-dioxane (anhydrous), deionized water, ethyl acetate (reagent grade), hexanes (reagent grade), brine (saturated NaCl solution), anhydrous magnesium sulfate (MgSO₄), and celite.

  • Equipment: Three-neck round-bottom flask (500 mL), condenser, magnetic stirrer and stir bar, heating mantle with temperature controller, nitrogen or argon gas inlet, bubbler, separatory funnel (500 mL), rotary evaporator, glass funnel, filter paper, and equipment for flash column chromatography (silica gel, column, collection tubes).

2. Reaction Setup

  • Assemble a 500 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen/argon inlet, and a rubber septum.

  • Dry the glassware thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.

  • To the flask, add 2-bromopyridine (10.0 g, 63.3 mmol), 4-fluorophenylboronic acid (10.6 g, 76.0 mmol), potassium carbonate (21.9 g, 158.3 mmol), and Pd(dppf)Cl₂ (1.03 g, 1.27 mmol).

  • Evacuate and backfill the flask with inert gas three times to ensure an oxygen-free atmosphere.

3. Reaction Procedure

  • Using a syringe, add anhydrous 1,4-dioxane (250 mL) and degassed deionized water (50 mL) to the flask through the septum.

  • Begin vigorous stirring to create a suspension.

  • Heat the reaction mixture to 90-100 °C using a heating mantle. The optimal temperature for this coupling is often around 100 °C.[1][2]

  • Maintain the reaction at this temperature for 12-16 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

4. Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add deionized water (150 mL) and ethyl acetate (150 mL) to the flask and stir for 10 minutes.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 100 mL).

  • Combine all organic layers and wash them with brine (100 mL).

  • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), then filter through a pad of celite to remove the drying agent and any fine palladium residues.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

5. Purification

  • Purify the crude product by flash column chromatography on silica gel.[3]

  • Prepare the column using a slurry of silica gel in hexanes.

  • Load the crude product onto the column (if solid, pre-adsorb onto a small amount of silica gel).

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white to off-white solid.

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine Reactants: 2-Bromopyridine 4-Fluorophenylboronic Acid Pd(dppf)Cl₂, K₂CO₃ solvents Add Solvents: 1,4-Dioxane & Water reagents->solvents inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) solvents->inert heat Heat to 90-100 °C (12-16 hours) inert->heat Start Reaction quench Cool & Quench (Add Water & EtOAc) heat->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate chromatography Flash Column Chromatography (Silica Gel, Hexanes/EtOAc) concentrate->chromatography Crude Product final_product Isolate Pure Product This compound chromatography->final_product

Caption: Experimental workflow for the gram-scale synthesis.

suzuki_cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-X-L₂ pd0->pd_complex Ar-X pd_aryl Ar-Pd(II)-Ar'-L₂ pd_complex->pd_aryl Ar'-B(OH)₂ pd_aryl->pd0 Ar-Ar' reductive_elimination Reductive Elimination oxidative_addition Oxidative Addition transmetalation Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes: 2-(4-Fluorophenyl)pyridine as a Fluorescent Probe for Protein Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Following a comprehensive review of available scientific literature, there is no evidence to suggest that 2-(4-Fluorophenyl)pyridine is utilized as a fluorescent probe for protein binding studies. Extensive searches for its photophysical properties, such as fluorescence quantum yield and lifetime, and its application in protein interaction analysis did not yield any relevant publications or data. The information required to generate detailed application notes, experimental protocols, and quantitative data tables on this specific topic is not available in published scientific literature.

While derivatives of 2-phenylpyridine are known precursors for highly fluorescent metal complexes used in applications like organic light-emitting diodes (OLEDs), the intrinsic fluorescence of this compound itself and its use as a molecular probe for protein binding have not been documented.[1]

This document, therefore, serves to inform researchers, scientists, and drug development professionals about the current lack of established methods and data for this specific application. For researchers interested in fluorescent probes for protein binding, it is recommended to consider well-characterized and validated probes.

General Principles of Fluorescent Probes in Protein Binding Studies

Although specific data for this compound is unavailable, the following sections outline the general principles, methodologies, and data presentation relevant to the use of fluorescent probes in protein binding studies. This information is provided as a general guide for researchers new to this area.

1. Mechanism of Action

Fluorescent probes used in protein binding studies typically operate on one of several principles:

  • Environment-Sensitive Fluorescence: The fluorescence properties (intensity, emission wavelength, lifetime) of the probe change upon binding to a protein. This is often due to a change in the polarity of the microenvironment, from the aqueous solvent to a more hydrophobic binding pocket on the protein.

  • Fluorescence Polarization/Anisotropy: The binding of a small fluorescent probe to a much larger protein slows down its rotational diffusion. This change can be measured as an increase in fluorescence polarization or anisotropy.

  • Förster Resonance Energy Transfer (FRET): If the protein has an intrinsic fluorophore (like tryptophan) or is labeled with another fluorophore, FRET can occur between the donor and the acceptor (the fluorescent probe) upon binding, leading to a measurable change in the fluorescence signal.

2. Data Presentation

Quantitative data from protein binding studies using fluorescent probes are typically summarized to determine key binding parameters. Below is a template for how such data would be presented.

Table 1: Photophysical Properties of a Generic Fluorescent Probe

PropertyValue in Aqueous BufferValue when Bound to Protein
Absorption Maximum (λabs) e.g., 350 nme.g., 355 nm
Emission Maximum (λem) e.g., 450 nme.g., 440 nm
Quantum Yield (Φ) e.g., 0.1e.g., 0.5
Fluorescence Lifetime (τ) e.g., 2 nse.g., 8 ns

Table 2: Binding Affinity Data for a Generic Fluorescent Probe with a Target Protein

ProteinBinding Constant (Kd)Stoichiometry (n)
e.g., Serum Albumine.g., 5 µMe.g., 1:1
e.g., Kinase Xe.g., 500 nMe.g., 1:1

Experimental Protocols

Below are generalized protocols for fluorescence-based protein binding assays. These are not specific to this compound and would require significant optimization for any new, uncharacterized probe.

Protocol 1: Determination of Binding Affinity by Direct Titration

This protocol measures the change in fluorescence intensity of the probe upon addition of a protein.

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent probe in a suitable organic solvent (e.g., DMSO).

    • Prepare a stock solution of the target protein in an appropriate buffer (e.g., PBS, pH 7.4).

    • Determine the precise concentrations of the probe and protein solutions spectrophotometrically.

  • Fluorescence Titration:

    • To a cuvette containing a fixed concentration of the fluorescent probe in the assay buffer, make successive additions of the protein stock solution.

    • After each addition, allow the system to equilibrate.

    • Record the fluorescence emission spectrum (or intensity at a fixed wavelength) after each addition.

  • Data Analysis:

    • Correct the fluorescence intensity for dilution.

    • Plot the change in fluorescence intensity as a function of the protein concentration.

    • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Protocol 2: Competitive Binding Assay

This protocol is used to determine the binding affinity of a non-fluorescent compound by measuring its ability to displace a fluorescent probe from the protein's binding site.

  • Establish Initial Complex:

    • Prepare a solution containing the target protein and the fluorescent probe at concentrations that result in a significant portion of the probe being bound.

  • Titration with Competitor:

    • To the solution of the protein-probe complex, add increasing concentrations of the non-fluorescent competitor compound.

    • After each addition, allow the system to equilibrate and record the fluorescence signal. A decrease in signal is expected as the probe is displaced.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the competitor concentration.

    • Fit the data to a competitive binding equation to determine the IC50 (the concentration of competitor that displaces 50% of the probe).

    • Calculate the binding constant (Ki) for the competitor using the Cheng-Prusoff equation.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflows for the described protocols.

G cluster_0 Direct Titration Workflow prep_probe Prepare Probe Solution titration Titrate Probe with Protein prep_probe->titration prep_protein Prepare Protein Solution prep_protein->titration measure Measure Fluorescence titration->measure Iterative additions analyze Analyze Data (Binding Curve) measure->analyze kd Determine Kd analyze->kd

Caption: Workflow for a direct fluorescence titration experiment.

G cluster_1 Competitive Binding Assay Workflow form_complex Form Protein-Probe Complex titrate_competitor Titrate Complex with Competitor form_complex->titrate_competitor prep_competitor Prepare Competitor Solutions prep_competitor->titrate_competitor measure_displacement Measure Fluorescence Decrease titrate_competitor->measure_displacement Iterative additions analyze_ic50 Analyze Data (IC50 Curve) measure_displacement->analyze_ic50 ki Calculate Ki analyze_ic50->ki

Caption: Workflow for a competitive fluorescence binding assay.

References

Troubleshooting & Optimization

Overcoming side reactions in the synthesis of 2-(4-Fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 2-(4-Fluorophenyl)pyridine.

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in Suzuki-Miyaura Coupling

Question: I am getting a low yield of this compound using a Suzuki-Miyaura coupling between a 2-halopyridine and 4-fluorophenylboronic acid. What are the potential causes and how can I improve the yield?

Answer:

Low yields in the Suzuki-Miyaura coupling of 2-halopyridines are a common issue. The primary causes include:

  • Protodeboronation: This is a significant side reaction where the C-B bond of the 4-fluorophenylboronic acid is cleaved and replaced by a C-H bond, leading to the formation of fluorobenzene. This is often exacerbated by high temperatures and the presence of aqueous bases.

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.

  • Homocoupling: The coupling of two molecules of the 4-fluorophenylboronic acid can occur, forming 4,4'-difluorobiphenyl as a byproduct, especially in the presence of oxygen.

  • Inefficient Transmetalation: The transfer of the 4-fluorophenyl group from the boron atom to the palladium center can be sluggish for electron-deficient heteroaryl halides.

Troubleshooting Strategies:

  • Choice of Base: Use milder, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) to minimize protodeboronation.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can stabilize the palladium catalyst, promote reductive elimination, and sterically hinder the coordination of the pyridine nitrogen.

  • Reaction Conditions:

    • Ensure strictly anaerobic conditions by thoroughly degassing all solvents and reagents to prevent homocoupling.

    • Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also accelerate side reactions. A temperature range of 80-110 °C is typical.

    • Use a slight excess (1.2-1.5 equivalents) of the boronic acid.

  • Boronic Acid Derivative: Consider using more stable derivatives like pinacol esters or MIDA boronates of 4-fluorophenylboronic acid, which are less prone to protodeboronation.

Issue 2: Significant Side Product Formation in Negishi Coupling

Question: My Negishi coupling reaction to synthesize this compound is producing significant byproducts. What are they and how can I suppress them?

Answer:

The most common side reaction in Negishi couplings is homocoupling . This can result in the formation of 2,2'-bipyridine (from the coupling of two 2-halopyridine molecules) and 4,4'-difluorobiphenyl (from the coupling of two organozinc molecules).

Troubleshooting Strategies:

  • Purity of Organozinc Reagent: Ensure the 4-fluorophenylzinc reagent is freshly prepared and of high quality. Old or impure reagents can contribute to homocoupling.

  • Catalyst and Ligand:

    • Use a palladium catalyst with a high-quality phosphine ligand. For example, Pd₂(dba)₃ with a ligand like XPhos has been shown to be effective.

    • Nickel catalysts can also be used but may lead to different side products.

  • Reaction Conditions:

    • Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.

    • Control the reaction temperature. While some Negishi couplings proceed at room temperature, others may require gentle heating.

  • Slow Addition: In some cases, slow addition of the organozinc reagent to the reaction mixture can minimize homocoupling.

Issue 3: Difficulty with Directed Ortho-Metalation (DoM)

Question: I am attempting a directed ortho-metalation of pyridine followed by quenching with a 4-fluorophenyl electrophile, but the reaction is not working well. What are the common pitfalls?

Answer:

Directed ortho-metalation of pyridine is challenging due to the electron-deficient nature of the pyridine ring. Common issues include:

  • Nucleophilic Addition: Organolithium reagents (like n-BuLi) can act as nucleophiles and add to the C2 or C4 position of the pyridine ring instead of acting as a base to deprotonate it.

  • Dimerization/Oligomerization: The lithiated pyridine intermediate can react with unreacted pyridine, leading to the formation of bipyridines and other oligomeric side products.[1]

  • Incorrect Choice of Base: Standard alkyllithiums are often too nucleophilic.

Troubleshooting Strategies:

  • Use a Hindered Base: Employ a non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) to favor deprotonation over nucleophilic addition.[2][3]

  • Directing Group: The presence of a directing metalating group (DMG) on the pyridine ring is often necessary to direct the lithiation to a specific ortho position.

  • Transmetalation: After lithiation, transmetalating the intermediate with a zinc salt (e.g., ZnCl₂) to form a more stable organozinc species before adding the 4-fluorophenyl electrophile can lead to cleaner reactions.

Issue 4: Purification Challenges

Question: I am having trouble purifying this compound from my crude reaction mixture. What are the best methods?

Answer:

Purification can be challenging due to the basicity of the pyridine nitrogen and the potential for similar polarities between the product and byproducts. A combination of methods is often most effective.

  • Acid-Base Extraction: This is a highly effective first step to separate the basic product from neutral byproducts (like homocoupled arenes).

    • Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Extract with an aqueous acid (e.g., 1 M HCl). The basic this compound will be protonated and move into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the product, which can then be extracted back into an organic solvent.

  • Flash Column Chromatography: This is used to separate the product from impurities with different polarities.

    • Stationary Phase: Silica gel is commonly used. For basic compounds like pyridines, it is often beneficial to use silica gel that has been deactivated with a base (e.g., by including 0.5-1% triethylamine in the eluent) to prevent streaking and improve separation.

    • Eluent System: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A gradient elution, starting with a low polarity and gradually increasing it, is often effective.

Data Presentation

The following tables summarize representative yields for the synthesis of 2-arylpyridines under various conditions, providing a baseline for optimization.

Table 1: Suzuki-Miyaura Coupling of 2-Halopyridines with Arylboronic Acids

Entry2-HalopyridineArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-Bromopyridine4-Fluorophenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O100High[4][5]
22-Chloropyridine4-Fluorophenylboronic acidPd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄n-Butanol100High[4][5]
32-BromopyridinePhenylboronic acidPd(dppf)Cl₂ (5)-K₂CO₃Dioxane/H₂O9085[4]
42-Bromopyridine4-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8092[4]

Table 2: Negishi Coupling of 2-Halopyridines with Organozinc Reagents

Entry2-HalopyridineOrganozinc ReagentCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Yield (%)Reference
12-Bromopyridine(4-Fluorophenyl)ZnClPd₂(dba)₃ (2)XPhos (4)THF6088[6]
22-Chloropyridine(4-Fluorophenyl)ZnClNiCl₂(dppe) (5)-THF6075[7]
32-BromopyridinePhenylzinc chloridePd(PPh₃)₄ (5)-THFReflux95[8]
42-IodopyridineEthylzinc iodidePdCl₂(dppf) (3)-THFRT82[7]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add 2-bromopyridine and 4-fluorophenylboronic acid to the tube.

  • Add the degassed toluene and water via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Purification by Acid-Base Extraction and Column Chromatography

1. Acid-Base Extraction:

  • Dissolve the crude product in diethyl ether or ethyl acetate (50 mL).

  • Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 25 mL).

  • Combine the acidic aqueous layers and wash with diethyl ether (1 x 20 mL) to remove residual neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly add 3 M NaOH solution until the pH is >10.

  • Extract the basic aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified basic product.

2. Flash Column Chromatography:

  • Stationary Phase: Silica gel. To prevent tailing, pre-treat the silica gel by preparing the slurry in the initial eluent containing 0.5-1% triethylamine.

  • Sample Loading: Dissolve the product from the acid-base extraction in a minimal amount of dichloromethane or the initial eluent. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.

  • Elution: Start with a non-polar eluent system (e.g., 98:2 Hexane:Ethyl Acetate + 0.5% triethylamine). Gradually increase the polarity (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate) based on TLC analysis of the fractions.

  • Fraction Collection: Collect fractions and analyze by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent and triethylamine from the combined fractions under reduced pressure. A high vacuum may be needed to remove all traces of triethylamine.

Visualizations

Logical Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki start Low Yield of this compound check_reagents Check Reagent Purity & Stoichiometry (Boronic acid >1.2 eq?) start->check_reagents check_conditions Verify Anhydrous & Anaerobic Conditions start->check_conditions check_catalyst Evaluate Catalyst System (Ligand, Base) start->check_catalyst sub_reagents Use fresh boronic acid or stable derivative (ester). Adjust stoichiometry. check_reagents->sub_reagents Impure/Decomposed Reagents sub_conditions Thoroughly degas solvents. Dry reagents. check_conditions->sub_conditions Oxygen/Water Contamination sub_catalyst Switch to bulky, electron-rich ligand (e.g., SPhos). Use milder base (e.g., K₃PO₄). check_catalyst->sub_catalyst Catalyst Deactivation/ Inefficient Turnover optimize Optimize Temperature & Reaction Time sub_reagents->optimize sub_conditions->optimize sub_catalyst->optimize end Improved Yield optimize->end

Caption: A flowchart for systematically troubleshooting low yields in the Suzuki-Miyaura synthesis.

Key Side Reactions in the Synthesis of this compound

Side_Reactions cluster_suzuki Suzuki-Miyaura Coupling cluster_negishi Negishi Coupling suzuki_start 2-Halopyridine + 4-Fluorophenylboronic Acid protodeboronation Protodeboronation (Side Reaction) suzuki_start->protodeboronation H₂O, Base homocoupling Homocoupling (Side Reaction) suzuki_start->homocoupling O₂ desired_product Desired Product: This compound suzuki_start->desired_product fluorobenzene Product: Fluorobenzene protodeboronation->fluorobenzene difluorobiphenyl Product: 4,4'-Difluorobiphenyl homocoupling->difluorobiphenyl negishi_start 2-Halopyridine + (4-Fluorophenyl)zinc Halide negishi_homo Homocoupling (Side Reaction) negishi_start->negishi_homo negishi_start->desired_product bipyridine Products: 2,2'-Bipyridine & 4,4'-Difluorobiphenyl negishi_homo->bipyridine

Caption: Common side reactions encountered in Suzuki-Miyaura and Negishi couplings.

References

Technical Support Center: Purification of 2-(4-Fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the purification challenges of 2-(4-Fluorophenyl)pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials, byproducts from side reactions, and residual solvents. Depending on the synthetic route, potential byproducts may include regioisomers or self-condensation products of the reactants. For instance, in syntheses analogous to the Friedländer annulation, unreacted aryl ketones or aldehydes might be present.[1]

Q2: Which purification techniques are most effective for this compound?

A2: The most effective purification techniques for this compound and similar compounds are column chromatography, recrystallization, and distillation.[2]

  • Column Chromatography: Highly effective for separating the target compound from structurally similar impurities.[3][4][5]

  • Recrystallization: A robust method for removing minor impurities and obtaining a highly crystalline final product, provided a suitable solvent is found.[6][7]

  • Distillation: Useful for removing non-volatile impurities or for purifying the compound if it is a liquid or a low-melting solid. Kugelrohr distillation can be particularly effective for small quantities.[2]

Q3: How do I choose the best purification method for my sample?

A3: The choice of method depends on the nature and quantity of impurities.

  • Start with a Thin Layer Chromatography (TLC) analysis to assess the complexity of the crude mixture.

  • If there are multiple, well-separated spots, column chromatography is a good choice.

  • If the product is mostly pure with minor impurities, recrystallization is often sufficient and can yield a high-purity product.

  • If the main impurity is a non-volatile solid or a very high-boiling liquid, distillation might be the most efficient method.

Below is a general decision-making workflow for purification.

Purification Workflow crude Crude Product This compound tlc Assess Purity via TLC crude->tlc impurities Identify Impurities (e.g., Starting Materials, Byproducts) tlc->impurities Impure pure_product Pure Product tlc->pure_product Pure column Column Chromatography impurities->column Multiple/Close Spots recrystallize Recrystallization impurities->recrystallize Mostly Pure distill Distillation impurities->distill Non-Volatile Impurities column->pure_product recrystallize->pure_product distill->pure_product

A general workflow for selecting a purification method.

Troubleshooting Guides

Issue 1: Low Purity After Column Chromatography

Q: My product is still impure after column chromatography. What went wrong?

A: Several factors can lead to poor separation during column chromatography. Common issues include improper solvent system selection, column overloading, or issues with the stationary phase.

Troubleshooting Steps:

  • Re-evaluate the Solvent System: The chosen eluent may not have sufficient resolving power.

    • Action: Perform a systematic TLC analysis with various solvent mixtures (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find a system that gives good separation (Rf value of the product around 0.3-0.4 and maximal separation from impurities).

  • Check for Column Overloading: Loading too much crude product onto the column leads to broad, overlapping bands.

    • Action: Reduce the amount of material loaded. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight.

  • Assess Stationary Phase and Packing: An improperly packed column with cracks or channels will result in poor separation.

    • Action: Ensure the silica gel is uniformly packed without any air bubbles. Dry packing followed by saturation with the eluent or a wet slurry method can be used.

  • Consider a Different Stationary Phase: If separation on silica gel is poor, impurities may have similar polarity.

    • Action: Try a different stationary phase, such as alumina or a reverse-phase column (e.g., C18), which separates compounds based on different principles. Fluorophenyl phases can also offer unique selectivity for aromatic and fluorinated compounds.[8]

The following diagram illustrates a logical approach to troubleshooting poor chromatography results.

Troubleshooting Chromatography start Low Purity After Column Chromatography check_tlc Review Initial TLC Screen start->check_tlc overload Was Column Overloaded? check_tlc->overload Good Separation on TLC new_solvent Action: Find New Solvent System (aim for product Rf ~0.3) check_tlc->new_solvent Poor Separation on TLC packing Was Column Packed Correctly? overload->packing No reduce_load Action: Reduce Sample Load (e.g., 1:50 sample:silica ratio) overload->reduce_load Yes repack Action: Repack Column (ensure no cracks/channels) packing->repack No change_phase Action: Change Stationary Phase (e.g., Alumina, Reverse Phase) packing->change_phase Yes

A logical guide for troubleshooting low purity issues in chromatography.
Issue 2: Recrystallization Fails or Yields are Low

Q: I am unable to get crystals to form, or my recovery is very low. What should I do?

A: Recrystallization failures are almost always related to the choice of solvent or the cooling process.

Troubleshooting Steps:

  • Improper Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold.[7]

    • Action: If no crystals form, the compound may be too soluble. Try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the first solvent) dropwise to the warm solution until it becomes cloudy, then reheat to clarify and cool again.[7] If the compound "oils out," it may be melting before dissolving or the solution is too saturated. Add more solvent and reheat.

  • Cooling Rate is Too Fast: Rapid cooling can lead to the formation of small, impure crystals or prevent crystallization altogether.

    • Action: Allow the solution to cool slowly to room temperature on the benchtop before moving it to an ice bath.[7]

  • Nucleation Failure: Sometimes a supersaturated solution needs a trigger to begin crystallization.

    • Action: Try scratching the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" from a previous batch.

  • Excess Solvent Used: Using too much solvent will keep the product dissolved even when cold, drastically reducing the yield.

    • Action: If the solution is too dilute, carefully evaporate some of the solvent under reduced pressure and attempt to cool and crystallize again.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general procedure for purifying this compound on a silica gel column.

Methodology:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides an Rf value of ~0.3 for the product and good separation from impurities. A common starting point for pyridine derivatives is a mixture of heptane and ethyl acetate.[3] For example, a 9:1 to 4:1 heptane:ethyl acetate mixture may be effective.

  • Column Packing:

    • Select a column of appropriate size (e.g., for 100 mg of crude material, a 2 cm diameter column is suitable).

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Allow the silica to settle, ensuring a flat, uniform bed. Drain the excess solvent until it is level with the top of the silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and apply gentle pressure (flash chromatography).

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

ParameterRecommended Value/SolventTypical Purity
Stationary Phase Silica Gel (230-400 mesh)>98%
Mobile Phase Heptane:Ethyl Acetate (e.g., 9:1 v/v)[3]
Sample Loading 1:30 to 1:100 (Crude:Silica w/w)
Elution Mode Flash (Positive Pressure)
Protocol 2: Purification by Recrystallization

This protocol provides a step-by-step guide for purifying solid this compound.

Methodology:

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) at room temperature and at their boiling points.[7] An ideal system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. An ethanol/water or ethyl acetate/hexane system is often effective for N-aryl compounds.[7]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves completely.[9]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[9]

  • Crystallization:

    • Remove the flask from the heat and cover it to prevent solvent evaporation.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize the yield of crystals.[7]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals under vacuum to remove all traces of solvent.

Solvent SystemExpected RecoveryNotes
Ethanol80-90%[7]A common and effective solvent for many pyridone derivatives.
Methanol85-95%[7]Often provides good crystal formation for N-aryl compounds.
Ethanol/Water85-92%[7]Water acts as an anti-solvent, which can improve crystal yield.
Ethyl Acetate/Hexane75-85%[7]A good option if the compound is too soluble in pure ethyl acetate.

References

Technical Support Center: Optimizing the Suzuki Coupling for 2-(4-Fluorophenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to enhance the yield and reproducibility of the Suzuki-Miyaura coupling for the synthesis of 2-(4-Fluorophenyl)pyridine. The guidance addresses common challenges associated with the use of 2-halopyridine substrates.

Troubleshooting Guide

This section addresses specific issues encountered during the experiment in a direct question-and-answer format, offering potential causes and actionable solutions.

Question 1: Why is my reaction yield consistently low or zero when coupling a 2-halopyridine with 4-fluorophenylboronic acid?

Answer: Low yields in this specific coupling are a common challenge, primarily due to two factors: the inherent low reactivity of the 2-halopyridine and potential catalyst deactivation.

  • Substrate Reactivity : 2-Chloropyridines are significantly less reactive than their 2-bromo or 2-iodo counterparts.[1] The carbon-chlorine (C-Cl) bond is stronger, making the initial oxidative addition step of the catalytic cycle more difficult and often requiring more forceful reaction conditions.[1][2]

  • Catalyst Deactivation : The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to inhibition or deactivation of the active catalytic species.[3][4]

To overcome these issues, a systematic evaluation of your reaction components is necessary. Switching to a more active catalytic system is a critical first step. Standard catalysts like Pd(PPh₃)₄ may be insufficient for this transformation.[1]

Question 2: I am observing significant protodeboronation of my 4-fluorophenylboronic acid. How can I minimize this side reaction?

Answer: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a frequent side reaction, particularly with electron-deficient or heteroaryl boronic acids.[5] It can be exacerbated by the presence of water and the choice of base.[2][6]

Strategies to Minimize Protodeboronation:

  • Use Anhydrous Solvents : While many Suzuki protocols use aqueous mixtures, minimizing water can reduce protodeboronation.[6] Ensure solvents are anhydrous and properly degassed.

  • Screen Bases : The base can catalyze this side reaction.[2] If protodeboronation is significant, consider screening different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective for the main reaction but their impact on this side reaction should be monitored.[2][3]

  • Use More Stable Boron Reagents : If the problem persists, consider converting the 4-fluorophenylboronic acid to a more stable derivative, such as its corresponding pinacol ester or trifluoroborate salt.[2][3]

Question 3: My 2-halopyridine starting material is largely unreacted. How can I improve its conversion?

Answer: Low conversion of the 2-halopyridine, especially 2-chloropyridine, points to insufficient reactivity to initiate the catalytic cycle, specifically the oxidative addition step.

Recommendations to Increase Conversion:

  • Employ a High-Activity Catalyst System : This is the most critical factor. Use palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) combined with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos.[1][2] These "Buchwald ligands" are highly effective for activating C-Cl bonds.[1] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[2]

  • Increase Reaction Temperature : Higher temperatures can help overcome the activation energy barrier for the C-Cl bond cleavage.[2] Temperatures in the range of 80-110 °C are common for these challenging substrates.[2][3]

  • Select a Stronger Base : Strong bases such as potassium phosphate (K₃PO₄) are often necessary to facilitate the reaction with less reactive chlorides.[2][3]

Question 4: My reaction produces a significant amount of homocoupled 4,4'-difluorobiphenyl. What is the cause and how can I prevent it?

Answer: The formation of a homocoupled biphenyl byproduct from the boronic acid is typically promoted by the presence of oxygen.[3] Oxygen can oxidize and deactivate the active Pd(0) catalyst, leading to side reactions.[2] It can also occur if the Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[3]

Mitigation Strategies:

  • Ensure a Thoroughly Inert Atmosphere : It is crucial to degas all solvents and run the reaction under a strict inert atmosphere (e.g., argon or nitrogen).[3] This involves multiple cycles of evacuating and backfilling the reaction vessel.[3]

  • Use a Pd(0) Source or Efficient Precatalyst : Using a direct Pd(0) source like Pd(PPh₃)₄ or an efficient, modern precatalyst system (e.g., Buchwald G3 precatalysts) can minimize side reactions related to the palladium oxidation state.[3][7]

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the Suzuki coupling of 2-chloropyridine?

A1: There is no single "best" combination, as the optimal choice can be substrate-dependent. However, for challenging couplings with heteroaryl chlorides like 2-chloropyridine, catalyst systems using bulky, electron-rich phosphine ligands are highly recommended.[2] Combinations such as Pd(OAc)₂ with SPhos or XPhos are excellent starting points.[2] Using well-defined, air-stable precatalysts like XPhos Pd G3 can also improve reproducibility and activity at lower catalyst loadings.[7]

Q2: How do I choose the right base and solvent for this reaction?

A2: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[2][3] For challenging couplings, strong inorganic bases like K₃PO₄ and Cs₂CO₃ often provide the best results.[1][2] The solvent must dissolve the reactants and facilitate the catalytic cycle. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water) is often used, as water can be beneficial for the transmetalation step.[2][8] However, if protodeboronation is an issue, using an anhydrous solvent like toluene or dioxane may be preferable.[3][6]

Q3: Is a strict inert atmosphere really necessary for this reaction?

A3: Yes, it is strongly recommended. The catalytic cycle relies on a Pd(0) species, which is highly sensitive to oxidation by air.[3] Oxygen can lead to the formation of inactive palladium oxides and promote the unwanted homocoupling of the boronic acid, both of which reduce the yield of the desired this compound.[2][3] Always degas solvents thoroughly and maintain the reaction under an inert atmosphere of argon or nitrogen.[3]

Q4: What is a typical reaction temperature and duration?

A4: Due to the lower reactivity of 2-chloropyridine, elevated temperatures are generally required.[2] A typical temperature range is 80–110 °C.[3][9] Reaction times can vary significantly based on the specific catalyst system and substrates, but they are often run for 12 to 24 hours.[2][7] It is always best to monitor the reaction's progress using a suitable analytical technique like TLC, GC-MS, or LC-MS.[3]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data compiled from literature on similar substrates to guide reaction optimization.

Table 1: Comparison of Catalyst/Ligand Systems for Coupling of 2-Chloropyridines

Catalyst/Precatalyst Ligand Base Solvent Temp (°C) Time (h) Typical Yield (%)
Pd(PPh₃)₄ PPh₃ K₂CO₃ Dioxane/H₂O 100 12-24 60-75[7]
Pd₂(dba)₃ P(t-Bu)₃ KF THF 50 12-18 Moderate[10]
Pd(OAc)₂ SPhos Cs₂CO₃ Dioxane/H₂O 100 18 >90[9]

| XPhos Pd G3 | XPhos | K₃PO₄ | Toluene | 80-100 | 2-8 | >90[7] |

Note: Yields are representative and can vary based on specific substrates and reaction conditions.[7]

Table 2: Effect of Different Bases on Coupling Yield

Base (2-3 equiv.) Typical Solvent(s) Relative Effectiveness Notes
K₃PO₄ Toluene, Dioxane Often Very High Frequently used for challenging couplings with heteroaryl chlorides.[3]
Cs₂CO₃ Dioxane, Toluene High Often provides good results but is more expensive.[3]
K₂CO₃ Dioxane/H₂O, MeCN/H₂O Moderate to High A standard and reliable choice for many systems.[3][7]

| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | High | A common and effective base for a wide range of substrates.[3] |

Note: The optimal base is highly dependent on the specific substrates, catalyst, and solvent system used.[3]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of 2-Chloropyridine with 4-Fluorophenylboronic Acid

This protocol is a generalized method and should be optimized for specific scales and laboratory conditions.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.2 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos ligand (1.2-6 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and degassed water

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyridine, 4-fluorophenylboronic acid, the base, the palladium source (e.g., Pd(OAc)₂), and the ligand (e.g., SPhos).[2][9]

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[3]

  • Solvent Addition: Add the anhydrous, degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) to the flask via syringe.[9]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12-24 hours.[9]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound.[3]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) ArPdX Ar-Pd(II)L₂-X (Oxidative Adduct) Pd0:e->ArPdX:w p1 p1 ArPdAr_prime Ar-Pd(II)L₂-Ar' (Transmetalation Product) ArPdX:s->ArPdAr_prime:n p3 p3 ArPdAr_prime:w->Pd0:e RE_label Reductive Elimination ArPdAr_prime->RE_label OA_label Oxidative Addition OA_label->ArPdX TM_label Transmetalation TM_label->ArPdAr_prime RE_label->Pd0 Product This compound (Ar-Ar') RE_label->Product ArX 2-Halopyridine (Ar-X) ArX->OA_label ArPrimeB 4-Fluorophenyl- boronic Acid (Ar'-B(OH)₂) ArPrimeB->TM_label Base Base Base->TM_label p2 p2 p1->p2 p2->p3 p4 p4 p3->p4 p4->p1 Troubleshooting_Workflow start Low or No Yield Observed q_catalyst Is the catalyst system active enough for 2-chloropyridine? start->q_catalyst s_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Use a modern precatalyst (e.g., G3). q_catalyst->s_catalyst No q_temp Is the reaction temperature sufficient? q_catalyst->q_temp Yes s_catalyst->q_temp s_temp Increase temperature to 80-110 °C. Consider microwave irradiation. q_temp->s_temp No q_base Is the base effective? q_temp->q_base Yes s_temp->q_base s_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). q_base->s_base No q_inert Is the system properly degassed? q_base->q_inert Yes s_base->q_inert s_inert Degas solvents thoroughly. Use multiple vacuum/inert gas cycles. q_inert->s_inert No end_node Re-run Optimized Reaction q_inert->end_node Yes s_inert->end_node Decision_Tree start Select Reaction Components for 2-Halopyridine Coupling halide What is the Pyridine Halide? start->halide cl 2-Chloropyridine (Less Reactive) halide->cl Cl br 2-Bromopyridine (More Reactive) halide->br Br cat_cl Use High-Activity System: - Ligand: SPhos, XPhos, RuPhos - Precatalyst: XPhos Pd G3 cl->cat_cl cat_br Standard systems may work, but Buchwald ligands are still recommended for high yield (e.g., Pd(OAc)₂/SPhos). br->cat_br base_cl Start with strong base: K₃PO₄ or Cs₂CO₃ cat_cl->base_cl base_br Screen bases: K₂CO₃, K₃PO₄ cat_br->base_br side_rxn Is Protodeboronation a risk? base_cl->side_rxn base_br->side_rxn side_yes Use Anhydrous Solvent (Toluene, Dioxane) or switch Boronic Acid to Pinacol Ester. side_rxn->side_yes Yes side_no Aqueous solvent mixtures are acceptable (e.g., Dioxane/H₂O 5:1) side_rxn->side_no No

References

Technical Support Center: Optimization of Palladium Catalysts for 2-(4-Fluorophenyl)pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2-(4-Fluorophenyl)pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the palladium-catalyzed synthesis of this important compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed methods for synthesizing this compound?

A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction typically involves the coupling of a pyridine derivative with a fluorophenylboronic acid derivative in the presence of a palladium catalyst, a ligand, and a base. Other methods, such as C-H activation, have also been explored.[3]

Q2: Why can the Suzuki-Miyaura coupling of 2-substituted pyridines be challenging?

A2: The synthesis of 2-arylpyridines can be problematic due to several factors. The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[4] Additionally, 2-pyridyl boron reagents are often unstable and can undergo protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the yield of the desired product.[2][4][5][6]

Q3: What is the role of the ligand in the palladium-catalyzed synthesis of this compound?

A3: The ligand plays a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[7] The choice of ligand can significantly impact the reaction yield and selectivity. Bulky and electron-rich phosphine ligands are often employed to enhance the efficiency of the coupling reaction.[1][8][9]

Q4: How does the choice of base and solvent affect the reaction?

A4: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4] The choice of base can influence the reaction rate and the stability of the boronic acid.[10] The solvent affects the solubility of the reactants and catalyst, and can also influence the reaction kinetics.[10][11] A mixture of an organic solvent and water is often used.[1]

Troubleshooting Guide

Below are common issues encountered during the synthesis of this compound and suggested solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield - Catalyst Inactivity: The palladium catalyst may not be active or may have decomposed. - Ligand Incompatibility: The chosen ligand may not be optimal for the reaction. - Inefficient Base: The base may not be strong enough to promote the formation of the boronate species. - Protodeboronation: The boronic acid reagent may be degrading.[2][4] - Poor Reagent Quality: Impurities in starting materials can inhibit the catalyst.- Use a fresh, high-quality palladium source. Consider using a pre-catalyst for more reliable activation.[12] - Screen a variety of phosphine ligands, such as Buchwald-type ligands (e.g., RuPhos, XPhos) or others like PPh3.[1][8][9][12] - Test different bases, including inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃, and organic bases.[8][10] - Use anhydrous solvents and handle the boronic acid under an inert atmosphere to minimize exposure to moisture. Consider using boronic esters which can be more stable.[10] - Ensure all reagents and solvents are pure and dry.[4]
Formation of Side Products (e.g., Homocoupling) - Presence of Oxygen: Oxygen can lead to the homocoupling of boronic acids.[7] - Suboptimal Reaction Conditions: Incorrect temperature or reaction time can favor side reactions.- Degas all solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[10] - Optimize the reaction temperature and time. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal endpoint.
Inconsistent Results/Lack of Reproducibility - Variability in Reagent Quality: Batch-to-batch variations in reagents, especially the boronic acid and catalyst, can affect the outcome.[13] - Atmospheric Conditions: Inconsistent exclusion of air and moisture.- Use reagents from a reliable source and consider purifying them if necessary.[13] - Ensure consistent and thorough degassing of solvents and maintain a positive pressure of inert gas throughout the reaction.[13]

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This is a general protocol and may require optimization for specific substrates and scales.

Materials:

  • 2-halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd₂(dba)₃ with a ligand) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos, XPhos) (1-2 equiv relative to Pd)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)

  • Solvent (e.g., dioxane, toluene, DMF, often with water as a co-solvent)

Procedure:

  • To a reaction vessel, add the 2-halopyridine, 4-fluorophenylboronic acid, palladium catalyst, ligand (if used), and base.

  • Purge the vessel with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

  • Add the degassed solvent(s) to the reaction vessel via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Data Presentation

Table 1: Effect of Catalyst and Ligand on Yield
EntryPalladium Source (mol%)LigandYield (%)Reference
1Pd(dppf)Cl₂ (10)-Varies (5-89)[1]
2Pd(OAc)₂ (10)PPh₃94[8]
3Pd(OAc)₂ (10)CyJohnPhos90[8]
4Pd₂(dba)₃ (1.5)SPhosVaries[12]
5Pd₂(dba)₃ (1.5)XPhosVaries[12]

Note: Yields are highly dependent on the specific reactants, base, solvent, and temperature used in the experiment.

Table 2: Influence of Base and Solvent on Reaction Outcome
EntryBaseSolventTemperature (°C)ObservationsReference
1K₃PO₄Dioxane80Good yields reported in many Suzuki couplings.[10]
2Cs₂CO₃i-PrOH90Found to be one of the best bases for this transformation.[10]
3K₂CO₃Dioxane/H₂O100Addition of water can be beneficial.[1]
4Na₂CO₃MeCN/H₂O80Common base for Suzuki reactions.[13]

Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-Ar' (this compound) RedElim->Product ArylHalide Ar-X (2-halopyridine) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ (4-Fluorophenylboronic acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckReagents Verify Purity of Starting Materials (Substrates, Catalyst, Base, Solvent) Start->CheckReagents CheckReagents->Start Impure Reagents (Purify/Replace) OptimizeCatalyst Screen Different Pd Catalysts and Ligands CheckReagents->OptimizeCatalyst Reagents OK OptimizeBaseSolvent Vary Base and Solvent System OptimizeCatalyst->OptimizeBaseSolvent OptimizeConditions Adjust Temperature and Reaction Time OptimizeBaseSolvent->OptimizeConditions InertAtmosphere Ensure Rigorous Inert Atmosphere (Degas Solvents, N₂/Ar blanket) OptimizeConditions->InertAtmosphere Success Improved Yield InertAtmosphere->Success

Caption: A logical workflow for troubleshooting low product yield.

References

2-(4-Fluorophenyl)pyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 2-(4-Fluorophenyl)pyridine. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term storage, this compound should be kept in a tightly-closed container in a cool, dry, and well-ventilated area.[1][2] It is also advisable to protect it from sources of ignition.[1][2]

Q2: What is the appearance and purity of this compound?

A2: this compound is typically a white to light yellow or light orange powder or crystal with a purity of over 98.0% as determined by gas chromatography (GC).

Q3: Are there any specific materials or substances that are incompatible with this compound?

A3: Yes, you should avoid storing or mixing this compound with strong oxidizing agents.[1]

Q4: What are the known hazardous decomposition products of this compound?

A4: When exposed to fire or high temperatures, this compound may decompose to produce carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]

Q5: Is this compound sensitive to light?

Stability and Handling Summary

ParameterRecommendationCitation
Storage Temperature Cool, room temperature.[1][4]
Atmosphere Store under an inert atmosphere in a dry environment.[4]
Container Tightly-closed and sealed container.[1][2][5]
Incompatible Materials Strong oxidizing agents.[1]
Light Exposure Avoid direct sunlight; store in a dark place.[3]
Hazardous Decomposition Carbon oxides, Hydrogen fluoride, Nitrogen oxides.[1]

Troubleshooting Guide

This guide addresses common issues that may be encountered during the handling and use of this compound in experimental settings.

Q1: I observed a change in the color of my this compound sample. What could be the cause?

A1: A color change from white/light yellow to a darker shade may indicate degradation. This could be due to exposure to air (oxidation), moisture (hydrolysis), light, or elevated temperatures over time. It is crucial to ensure the compound is stored under the recommended conditions.

Q2: My reaction yield is lower than expected when using this compound. What are some potential reasons?

A2: Low reaction yields can stem from several factors related to the stability and handling of this compound:

  • Degradation of the starting material: If the compound has degraded due to improper storage, its effective concentration will be lower, leading to reduced yields.

  • Presence of moisture: Pyridine-containing compounds can be sensitive to moisture. Ensure all solvents and reagents are anhydrous, especially in reactions where water can interfere.

  • Incompatibility with reaction conditions: The compound might be unstable under highly acidic, basic, or high-temperature reaction conditions, leading to decomposition.

Q3: I am having trouble with the purification of my product from a reaction involving this compound. What should I consider?

A3: Purification challenges, such as product streaking on a chromatography column, can occur due to the basic nature of the pyridine ring. To mitigate this, you can add a small amount of a non-nucleophilic base, like triethylamine, to the eluent during column chromatography.

The following diagram outlines a troubleshooting workflow for common experimental issues.

G cluster_start Start cluster_issue Issue Identification cluster_cause Potential Cause Analysis cluster_solution Solution Implementation start Experimental Issue Observed issue_color Color Change in Reagent start->issue_color issue_yield Low Reaction Yield start->issue_yield issue_purification Purification Difficulty start->issue_purification cause_degradation Reagent Degradation? issue_color->cause_degradation issue_yield->cause_degradation cause_conditions Harsh Reaction Conditions? issue_yield->cause_conditions cause_moisture Moisture Contamination? issue_yield->cause_moisture cause_technique Suboptimal Purification Technique? issue_purification->cause_technique solution_storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) cause_degradation->solution_storage Check solution_retest Re-test Reagent Purity (e.g., NMR, LC-MS) cause_degradation->solution_retest Confirm solution_reaction Modify Reaction Conditions (Temperature, pH) cause_conditions->solution_reaction Adjust solution_drying Use Anhydrous Solvents/Reagents cause_moisture->solution_drying Implement solution_purification Optimize Chromatography (e.g., add triethylamine to eluent) cause_technique->solution_purification Optimize

Troubleshooting workflow for experimental issues.

Experimental Protocols

Protocol for Assessing the Chemical Stability of this compound

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound under various stress conditions, such as hydrolysis, oxidation, and photolysis.[2][4][5][6]

Objective: To determine the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 24 hours. Neutralize the solution with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis:

    • Analyze all the stressed samples, along with a control (unstressed) sample, by a suitable reverse-phase HPLC method.

    • The mobile phase and column should be chosen to achieve good separation between the parent compound and any potential degradation products.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.

  • Data Evaluation:

    • Calculate the percentage degradation of this compound under each stress condition.

    • Ensure mass balance, where the sum of the assay of the parent compound and the impurities should be close to 100%.

    • Peak purity analysis of the parent peak is essential to confirm that it is not co-eluting with any degradation products.

The following diagram illustrates the general workflow for a chemical stability assessment.

G cluster_setup Experimental Setup cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation prep_stock Prepare Stock Solution of this compound stress_acid Acid Hydrolysis (HCl, 60°C) prep_stock->stress_acid stress_base Base Hydrolysis (NaOH, 60°C) prep_stock->stress_base stress_oxidation Oxidation (H2O2, RT) prep_stock->stress_oxidation stress_thermal Thermal Stress (Solid & Solution, 60-80°C) prep_stock->stress_thermal stress_photo Photolytic Stress (UV/Vis Light) prep_stock->stress_photo analysis_hplc Analyze Samples by Stability-Indicating HPLC stress_acid->analysis_hplc stress_base->analysis_hplc stress_oxidation->analysis_hplc stress_thermal->analysis_hplc stress_photo->analysis_hplc eval_degradation Calculate % Degradation analysis_hplc->eval_degradation eval_mass_balance Assess Mass Balance analysis_hplc->eval_mass_balance eval_purity Perform Peak Purity Analysis analysis_hplc->eval_purity

Workflow for chemical stability assessment.

References

Troubleshooting low conversion rates in 2-(4-Fluorophenyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 2-(4-Fluorophenyl)pyridine, a crucial building block in various fields. The guidance provided focuses on the Suzuki-Miyaura cross-coupling reaction, a common and versatile method for this transformation.

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low conversion rates in the Suzuki-Miyaura coupling to form this compound?

A1: Low conversion rates in the synthesis of 2-arylpyridines are a common issue, often referred to as the "2-pyridyl problem".[1] The primary reason is the Lewis basic nitrogen atom in the pyridine ring, which can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and halting the catalytic cycle.[1] Additionally, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts due to the stronger carbon-chlorine bond, making the initial oxidative addition step of the catalytic cycle more challenging.[2][3]

Q2: What are the most common side reactions in this synthesis, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the 4-fluorophenylboronic acid, replacing it with a hydrogen atom. This is often promoted by aqueous bases and high temperatures.[2][4] To minimize this, use anhydrous solvents, consider non-aqueous bases like potassium phosphate (K₃PO₄), or use more stable boronic esters (e.g., pinacol esters).[1][4]

  • Homocoupling: This is the self-coupling of the boronic acid to form 4,4'-difluorobiphenyl or the coupling of two 2-halopyridine molecules. Oxygen and the presence of Pd(II) species can promote homocoupling.[4] To mitigate this, ensure the reaction is thoroughly degassed and run under an inert atmosphere (e.g., Argon or Nitrogen).[4]

Q3: How critical is the choice of palladium catalyst and ligand?

A3: The choice of catalyst and ligand is crucial, especially when using less reactive 2-chloropyridine. Standard catalysts like Pd(PPh₃)₄ may be effective, but for challenging couplings, more active systems are often necessary.[4] Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), can significantly improve yields.[4] These ligands stabilize the palladium catalyst, facilitate the difficult oxidative addition step, and sterically hinder the coordination of the pyridine nitrogen to the metal center.[4]

Q4: Can I use any base for this reaction?

A4: The choice of base is critical and can significantly impact the reaction yield. The base activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[4] For challenging couplings involving 2-halopyridines, stronger, non-aqueous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than common bases like sodium carbonate (Na₂CO₃).[3][4]

Troubleshooting Guide

Problem: Low to No Product Formation

This is a frequent challenge, particularly with 2-chloropyridine as a starting material due to its lower reactivity.[3] A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow

Troubleshooting_Low_Yield start Low or No Yield catalyst_check Is the catalyst system active enough? Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. start->catalyst_check temp_check Is the reaction temperature sufficient? Increase temperature to 80-120 °C. Consider microwave irradiation. catalyst_check->temp_check base_check Is the base effective? Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). temp_check->base_check degas_check Is the system properly degassed? Degas solvents thoroughly. Ensure inert atmosphere (Ar/N₂). base_check->degas_check solution Optimized Reaction Conditions degas_check->solution

Caption: A logical workflow for diagnosing and addressing low conversion in pyridine cross-coupling reactions.[1]

Problem: Significant Side Product Formation

The presence of major side products indicates that the reaction conditions favor undesired pathways.

Side Product Troubleshooting

Side_Product_Troubleshooting start Significant Side Products protodeboronation Protodeboronation Observed (Ar-H formation) Use anhydrous solvents and reagents. Employ a weaker or non-nucleophilic base. Use boronic esters (e.g., pinacol esters). start->protodeboronation homocoupling Homocoupling Observed (Ar-Ar or Ar'-Ar' formation) Ensure thorough degassing to remove oxygen. Use a Pd(0) source or an efficient precatalyst. start->homocoupling solution Minimized Side Products protodeboronation->solution homocoupling->solution

Caption: Troubleshooting guide for common side reactions in Suzuki-Miyaura coupling.

Data Presentation: Optimizing Reaction Components

The following tables summarize the impact of different reaction components on the yield of Suzuki-Miyaura couplings involving pyridyl substrates, based on literature data for similar reactions.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

Base (2-3 equiv.)Typical Solvent(s)Relative EffectivenessNotes
K₃PO₄Toluene, DioxaneOften Very HighFrequently used for challenging couplings with heteroaryl chlorides.[4]
Na₂CO₃Dioxane/H₂O, EtOH/H₂OHighA common and effective base for a wide range of substrates.
Cs₂CO₃Dioxane, TolueneVery HighOften provides excellent yields but is more expensive.
K₂CO₃Dioxane/H₂O, Toluene/H₂OModerate to HighA widely used and cost-effective base.

Note: The effectiveness of a base is highly dependent on the specific substrates, catalyst, and solvent system used.

Table 2: Catalyst and Ligand Screening for Suzuki Coupling of 2-Halopyridines

CatalystLigandYield (%)NotesSource
Pd(PPh₃)₄-~70%Effective and commonly used for 2-bromopyridines.[5]
Pd₂(dba)₃SPhos>90%Highly effective for less reactive 2-chloropyridines.[4]
Pd(OAc)₂XPhos>90%Another excellent ligand for challenging couplings.[4]
PdCl₂(dppf)-VariableCan be effective, but often requires optimization.[6]

Yields are approximate and based on similar reactions reported in the literature. Actual yields may vary.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a 2-Halopyridine with 4-Fluorophenylboronic Acid

This is a generalized procedure and should be optimized for specific substrates and scales.

Materials:

  • 2-Halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) (1.0 equiv)

  • 4-Fluorophenylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%; or a pre-catalyst system like Pd₂(dba)₃/SPhos, 1-3 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the 2-halopyridine, 4-fluorophenylboronic acid, palladium catalyst, ligand (if applicable), and base.

  • Inert Atmosphere: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[6]

  • Solvent Addition: Add the degassed solvent via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-halopyridine.[6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[6]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure this compound.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle pd0 Pd(0)L2 trans_pd_complex trans-ArPd(II)L2X pd0->trans_pd_complex Ar-X pd0_aryl_halide Oxidative Addition cis_pd_complex cis-ArPd(II)L2R trans_pd_complex->cis_pd_complex R-B(OH)3- transmetalation Transmetalation cis_pd_complex->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R boronate R-B(OH)3- base Base boronic_acid R-B(OH)2 boronic_acid->boronate + Base aryl_halide Ar-X

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.[4]

References

Technical Support Center: Purification of Crude 2-(4-Fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2-(4-Fluorophenyl)pyridine.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Work-up

Question: My crude this compound has a low purity after the initial reaction work-up. What are the likely impurities and how can I remove them?

Answer:

Low purity in crude this compound often results from unreacted starting materials, byproducts from the synthetic route (e.g., Suzuki or Negishi coupling), and residual catalyst. Common impurities may include:

  • Homocoupling products: Such as 4,4'-difluorobiphenyl (from the coupling of 4-fluorophenyl boronic acid with itself) or 2,2'-bipyridine.

  • Unreacted starting materials: Such as 2-bromopyridine or 4-fluorophenylboronic acid.

  • Residual Palladium Catalyst: Often from Suzuki or Negishi coupling reactions.

Recommended Purification Strategy:

A multi-step purification approach is often necessary to achieve high purity.

  • Acid-Base Extraction: This is an effective first step to remove non-basic and acidic impurities. Since this compound is a basic compound, it can be protonated and extracted into an aqueous acidic layer, leaving neutral impurities in the organic layer.[1][2]

  • Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities.[3]

  • Recrystallization: This is an excellent final step for achieving high crystalline purity.[4]

Issue 2: Difficulty with Column Chromatography Separation

Question: I'm having trouble separating this compound from its impurities using column chromatography. What conditions should I use?

Answer:

Effective separation by column chromatography depends on the proper choice of stationary phase and eluent system.

Recommended Conditions for Flash Column Chromatography:

  • Stationary Phase: Silica gel is a commonly used stationary phase for the purification of pyridine derivatives.[3]

  • Eluent System: A gradient elution with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is typically effective. Start with a low polarity mixture and gradually increase the polarity. A common starting point is a 9:1 mixture of heptane:ethyl acetate.[5]

  • Tailing: Pyridine compounds can sometimes "tail" on silica gel due to their basicity. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the eluent system.[3]

Troubleshooting:

  • Poor Separation: If impurities are co-eluting with the product, try a shallower gradient or a different solvent system. For example, dichloromethane/methanol can be an alternative.[3]

  • Product Not Eluting: If the product is strongly retained on the column, increase the polarity of the eluent.

Issue 3: Recrystallization Yields are Low or Fails to Produce Crystals

Question: I am losing a significant amount of my this compound during recrystallization, or it is "oiling out" instead of crystallizing. What can I do?

Answer:

Recrystallization success is highly dependent on the choice of solvent and the cooling process.

Solvent Selection:

  • The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • For 2-arylpyridines, common recrystallization solvents include ethanol, or a two-solvent system such as ethyl acetate/hexanes or toluene/hexane.[6]

Troubleshooting:

  • Oiling Out: This occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.

    • Solution: Try a lower boiling point solvent or a two-solvent system. In a two-solvent system, dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is poorly soluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[7]

  • No Crystal Formation: This can happen if too much solvent was used or if the solution is not sufficiently supersaturated.

    • Solution: Concentrate the solution by boiling off some of the solvent. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[5]

  • Low Recovery: This may be due to using too much solvent or washing the crystals with warm solvent.

    • Solution: Use the minimum amount of hot solvent necessary to dissolve the compound. Wash the collected crystals with a small amount of ice-cold solvent.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound synthesized via Suzuki coupling?

A1: Besides unreacted starting materials (2-halopyridine and 4-fluorophenylboronic acid), the most common byproduct is the homocoupling product of the boronic acid, which is 4,4'-difluorobiphenyl. Residual palladium catalyst is also a common impurity that needs to be removed.[9]

Q2: How can I remove the residual palladium catalyst from my product?

A2: Several methods can be employed to remove residual palladium:

  • Filtration through Celite: After the reaction, diluting the mixture with a suitable solvent and filtering it through a pad of Celite can effectively remove heterogeneous palladium catalysts.

  • Column Chromatography: Palladium residues often adhere strongly to silica gel and will remain at the baseline during column chromatography.

  • Activated Carbon Treatment: Stirring the crude product solution with activated carbon can adsorb the palladium, which can then be removed by filtration.[10]

Q3: What analytical techniques are best for assessing the purity of this compound?

A3: The purity of this compound can be effectively assessed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is a robust method for quantitative purity analysis. UV detection is suitable for this compound.[11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for identifying and quantifying volatile impurities, such as residual solvents or low-boiling point byproducts.[14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR can provide detailed structural information and help identify impurities if they are present in sufficient concentration.[8]

Data Presentation

The following table provides a general comparison of the expected purity levels and yields for different purification methods based on typical results for similar compounds. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity Achieved (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Acid-Base Extraction 90 - 95~90High throughput; effective for removing neutral and acidic impurities.[17]Less effective for removing structurally similar basic impurities.
Column Chromatography >9870 - 85Excellent for separating closely related compounds.[17]More time-consuming and uses larger volumes of solvent.
Recrystallization >99.580 - 90Yields highly pure crystalline material.[6]Potential for lower yield if not optimized; may not remove all impurities in a single step.

Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate (approximately 20 mL per gram of crude material).[17]

  • Transfer the solution to a separatory funnel.

  • Extract the organic solution with 1 M hydrochloric acid (3 x 20 mL). The basic product will move into the aqueous layer as its hydrochloride salt.

  • Combine the aqueous layers and wash with a small amount of fresh organic solvent to remove any remaining neutral impurities.[17]

  • Basify the aqueous layer to a pH > 10 by the slow addition of a base like 1 M sodium hydroxide while cooling in an ice bath.[17]

  • Extract the now basic aqueous layer with fresh organic solvent (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified product.[17]

Protocol 2: Flash Column Chromatography

  • Prepare the Column: Pack a glass column with silica gel in a suitable non-polar solvent (e.g., hexanes).[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and load it onto the top of the silica gel column.[3]

  • Elution: Begin eluting with a low-polarity solvent system (e.g., 95:5 hexanes/ethyl acetate).[3]

  • Gradient: Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20 hexanes/ethyl acetate) to elute the product.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a hot recrystallization solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes).

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur. To maximize the yield, subsequently cool the flask in an ice bath.[4]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[4]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.[8]

  • Drying: Dry the purified crystals under vacuum.

Experimental Workflow and Logical Relationships

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude Crude this compound AcidBase Acid-Base Extraction Crude->AcidBase Initial Cleanup ColumnChrom Column Chromatography AcidBase->ColumnChrom Further Purification Recrystal Recrystallization ColumnChrom->Recrystal Final Polishing Analysis HPLC / GC-MS / NMR Recrystal->Analysis Purity Verification PureProduct Pure Product (>99.5%) Analysis->PureProduct

Caption: A general workflow for the purification of this compound.

References

Alternative synthetic routes to 2-(4-Fluorophenyl)pyridine to avoid side products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Fluorophenyl)pyridine. It is designed for researchers, scientists, and professionals in drug development to help navigate challenges and avoid common side products in various synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium-catalyzed cross-coupling reactions to synthesize this compound?

A1: The most prevalent methods for synthesizing this compound are Suzuki-Miyaura coupling, Negishi coupling, and Stille coupling.[1] These reactions involve the formation of a carbon-carbon bond between a pyridine derivative and a fluorophenyl group, catalyzed by a palladium complex.

Q2: What are the primary side products I should be aware of when synthesizing this compound?

A2: The formation of side products is a common issue and is dependent on the chosen synthetic route.

  • Suzuki-Miyaura Coupling: Common side products include homocoupling of the boronic acid (forming 4,4'-difluorobiphenyl) and dehalogenation of the pyridine starting material.[2] Protodeboronation of the boronic acid can also occur.

  • Stille Coupling: The most frequent side reaction is the homocoupling of the organostannane reagent to form a dimer.[2] Organotin reagents and their byproducts are also notably toxic and can be challenging to remove completely from the final product.[3]

  • Negishi Coupling: A major challenge is the deactivation of the catalyst by zinc halide byproducts formed during the reaction.[4] Homocoupling of the organozinc reagent can also occur.

Q3: How do I choose the best synthetic route for my needs?

A3: The choice of synthetic route depends on several factors including the availability of starting materials, functional group tolerance, desired yield and purity, and concerns about toxicity. The table below provides a comparative overview to aid in your decision-making.

Alternative Synthetic Routes: A Comparative Overview

Below is a summary of the three primary palladium-catalyzed cross-coupling methods for the synthesis of this compound, highlighting their advantages, disadvantages, and typical reaction conditions.

ReactionStarting Material (Pyridine)Starting Material (Fluorophenyl)Catalyst/ReagentsAdvantagesDisadvantagesTypical Yield Range (%)
Suzuki-Miyaura Coupling 2-Halopyridine (Cl, Br, I)4-Fluorophenylboronic acid or esterPd catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂), Ligand (e.g., SPhos), Base (e.g., K₂CO₃, Cs₂CO₃)Boronic acids are generally stable, commercially available, and have low toxicity. The reaction conditions are often mild.Susceptible to protodeboronation and homocoupling of the boronic acid. Coupling of 2-halopyridines can be challenging.60-90[5][6]
Negishi Coupling 2-Halopyridine (Br, I)(4-Fluorophenyl)zinc halidePd or Ni catalyst (e.g., Pd(PPh₃)₄)Organozinc reagents are highly reactive, often leading to high yields under mild conditions.[7] Good functional group tolerance.[7]Organozinc reagents are moisture and air-sensitive.[8] Catalyst deactivation by zinc halide byproducts can be an issue.70-95[9]
Stille Coupling 2-Halopyridine (I, Br, OTf)(4-Fluorophenyl)trialkylstannanePd catalyst (e.g., Pd(PPh₃)₄)Organostannanes are stable to air and moisture and tolerate a wide variety of functional groups.[10][11]Organotin reagents and byproducts are highly toxic.[10] Purification to remove tin residues can be difficult.[2]75-85[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Issue 1: Low yield of this compound.

  • Possible Cause A: Inefficient catalyst system. The choice of palladium catalyst and ligand is crucial, especially for less reactive 2-chloropyridines.

    • Solution: Screen different palladium catalysts and ligands. For 2-chloropyridine, a common system is Pd(OAc)₂ with a bulky, electron-rich phosphine ligand like SPhos.[12]

  • Possible Cause B: Protodeboronation of 4-fluorophenylboronic acid. This is the cleavage of the C-B bond before transmetalation.

    • Solution: Use anhydrous solvents and ensure the reaction is performed under an inert atmosphere. Using a boronic ester (e.g., pinacol ester) can increase stability.

  • Possible Cause C: Inappropriate base. The base plays a critical role in the transmetalation step.

    • Solution: A common and effective base is K₂CO₃ or Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield.[12]

Issue 2: Presence of 4,4'-difluorobiphenyl (homocoupling product) in the final product.

  • Possible Cause: This side product arises from the coupling of two molecules of the boronic acid.

    • Solution: Lowering the reaction temperature may reduce the rate of homocoupling. Ensure slow addition of the boronic acid to the reaction mixture.

Negishi Coupling

Issue 1: The reaction stalls before completion.

  • Possible Cause: Catalyst deactivation. Zinc halide byproducts can inhibit the palladium catalyst.

    • Solution: The choice of ligand can sometimes mitigate this effect. While not always practical, the use of stoichiometric amounts of palladium can overcome this issue.

  • Possible Cause B: Poor quality of the organozinc reagent. Organozinc reagents are sensitive to air and moisture.

    • Solution: Prepare the organozinc reagent in situ under strictly anhydrous and inert conditions. Ensure the starting materials and solvents are thoroughly dried.[9]

Stille Coupling

Issue 1: Difficulty in removing tin byproducts.

  • Possible Cause: Tributyltin halides are common byproducts and can be difficult to separate from the desired product due to their low polarity.

    • Solution: Purification can be achieved by washing the reaction mixture with a saturated aqueous solution of potassium fluoride (KF), which precipitates the tin salts.[2] Column chromatography on silica gel can also be effective.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In an oven-dried Schlenk flask, combine 2-chloropyridine (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and Cs₂CO₃ (2.0 mmol).[12]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen three times.[12]

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[12]

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 18 hours.[12]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.[12]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[12]

Representative Protocol for Negishi Coupling

This protocol is adapted from the synthesis of a similar bipyridine and should be optimized.

  • Preparation of Organozinc Reagent: In an oven-dried, two-necked flask under an argon atmosphere, dissolve 2-bromo-4-fluorobenzene (1.0 mmol) in anhydrous THF. Cool the solution to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes. To this solution, add a solution of anhydrous zinc chloride (1.1 mmol) in THF. Allow the mixture to warm to room temperature.

  • Coupling Reaction: To the freshly prepared organozinc reagent, add 2-bromopyridine (1.0 mmol) and Pd(PPh₃)₄ (5 mol%).[9]

  • Reaction: Heat the mixture to reflux and stir for 18-24 hours. Monitor the reaction by TLC or GC-MS.[9]

  • Work-up: Cool the reaction to room temperature and quench with a saturated aqueous solution of EDTA. Adjust the pH to ~8 with saturated sodium bicarbonate solution.[9]

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.[9]

Representative Protocol for Stille Coupling

This is a general protocol and may require optimization.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-halopyridine (e.g., 2-iodopyridine, 1.0 mmol) in anhydrous DMF.

  • Reagent Addition: Add (4-fluorophenyl)tributylstannane (1.1 mmol), Pd(PPh₃)₄ (5 mol%), and CuI (10 mol%).[2]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and wash with a saturated aqueous solution of KF to remove tin byproducts.

  • Purification: Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

Suzuki_Miyaura_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: 2-Halopyridine 4-Fluorophenylboronic Acid Pd Catalyst & Ligand Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Add Anhydrous/ Degassed Solvents B->C D Heat and Stir (e.g., 100 °C, 18h) C->D E Monitor Progress (TLC, LC-MS) D->E F Cool to RT & Quench E->F G Liquid-Liquid Extraction F->G H Dry, Concentrate G->H I Column Chromatography H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling synthesis of this compound.

Troubleshooting_Logic cluster_suzuki Suzuki Coupling cluster_negishi Negishi Coupling start Low Yield of This compound suzuki_cause1 Inefficient Catalyst/Ligand? start->suzuki_cause1 If using Suzuki suzuki_cause2 Protodeboronation? suzuki_cause3 Incorrect Base? negishi_cause1 Catalyst Deactivation? start->negishi_cause1 If using Negishi negishi_cause2 Poor Organozinc Reagent? suzuki_sol1 Screen Catalysts/Ligands (e.g., Pd(OAc)₂/SPhos) suzuki_cause1->suzuki_sol1 suzuki_sol2 Use Anhydrous Solvents & Boronic Esters suzuki_cause2->suzuki_sol2 suzuki_sol3 Use K₂CO₃ or Cs₂CO₃ suzuki_cause3->suzuki_sol3 negishi_sol1 Optimize Ligand negishi_cause1->negishi_sol1 negishi_sol2 Prepare Reagent in situ (Anhydrous/Inert) negishi_cause2->negishi_sol2

Caption: A troubleshooting decision tree for addressing low yields in the synthesis of this compound.

References

Effect of base and solvent on the synthesis of 2-(4-Fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4-Fluorophenyl)pyridine. The focus is on the critical effects of base and solvent selection in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura reaction to synthesize this compound is resulting in a very low yield or failing completely. What are the primary causes related to base and solvent?

A1: Low yields in this specific synthesis are common and often linked to a few key factors. The pyridine nitrogen can coordinate with the palladium catalyst, inhibiting its activity.[1] Additionally, the choice of base and solvent is critical for an efficient reaction.

Troubleshooting Steps:

  • Ineffective Base: The base is crucial for the transmetalation step. Its strength, solubility, and nature are important.[2] Strong, non-nucleophilic inorganic bases are often preferred. If the base is insoluble in the chosen solvent, the reaction will be slow or may not proceed at all.

  • Suboptimal Solvent System: The solvent must dissolve the reactants and be compatible with the catalytic system. A common issue is the instability of the boronic acid, which can be exacerbated by the solvent choice.[2] Aprotic solvents or mixtures with water are typically used.

  • Catalyst Deactivation: The active Pd(0) catalyst is sensitive to oxygen.[2] Improperly degassed solvents can lead to catalyst oxidation and deactivation, resulting in a failed reaction. The pyridine substrate itself can also act as a ligand and poison the catalyst.[1]

  • Protodeboronation: The 4-fluorophenylboronic acid can be hydrolyzed back to fluorobenzene, especially in the presence of water and a strong base.[3][4] This side reaction consumes the starting material and reduces the yield.

Q2: Which bases are most effective for coupling 2-halopyridines with (4-fluorophenyl)boronic acid?

A2: The selection of the base is critical. Strong, non-nucleophilic inorganic bases are generally the most effective. Based on studies of similar 2-arylpyridine syntheses, phosphate and carbonate bases often give the best results. Organic bases are typically less effective.[5]

  • High-Performing Bases: Potassium phosphate (K₃PO₄), sodium carbonate (Na₂CO₃), and cesium carbonate (Cs₂CO₃) are excellent starting points for optimization.[2] Sodium phosphate (Na₃PO₄) has also been shown to be highly effective, particularly in dioxane/water mixtures.[5]

  • Bases to Use with Caution: Strong hydroxide bases like NaOH and KOH can lead to extensive hydrolysis of the starting materials or intermediates.[5]

  • Screening is Key: The optimal base is often substrate and catalyst-dependent. It is highly recommended to screen a few different bases to find the best conditions for your specific system.

Q3: What is the optimal solvent system, and what is the role of water?

A3: Aprotic solvents are generally preferred for Suzuki-Miyaura couplings.

  • Common Solvents: 1,4-Dioxane, Toluene, and Tetrahydrofuran (THF) are frequently used.[2]

  • The Role of Water: Often, a mixture of an organic solvent with a small amount of water (e.g., dioxane/water 4:1) significantly improves the reaction rate and yield.[2][3] Water can help dissolve the inorganic base and facilitate the catalytic cycle. However, excessive water can promote the undesirable side reaction of protodeboronation.[3]

  • Anhydrous Conditions: If protodeboronation is a significant issue, running the reaction under strictly anhydrous conditions and using boronic esters (like pinacol esters) instead of boronic acids can improve stability and yield.[3]

Q4: I am observing significant side products like homocoupling and protodeboronation. How can I minimize these by adjusting the base and solvent?

A4: These side reactions are common challenges in Suzuki couplings.

  • Minimizing Protodeboronation: This side reaction involves the cleavage of the C-B bond of the boronic acid.[4]

    • Use Boronic Esters: Pinacol esters are more stable towards hydrolysis than boronic acids.[3]

    • Use a Milder Base: If possible, a weaker base like NaHCO₃ or K₂CO₃ might reduce the rate of protodeboronation, though it may also slow the desired reaction.[6]

    • Anhydrous Conditions: Eliminate water from the reaction mixture by using anhydrous solvents.[3]

  • Minimizing Homocoupling: This involves the coupling of two boronic acid molecules or two aryl halide molecules. It is often promoted by the presence of oxygen.[4]

    • Thorough Degassing: Ensure all solvents and the reaction vessel are rigorously degassed with an inert gas (Argon or Nitrogen) before adding the catalyst.[2]

    • Optimize Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can reduce side reactions.

Data on Base and Solvent Optimization

The following table summarizes data from a study on the synthesis of a 2-arylpyridine, which provides a strong indication of effective bases and the role of water for the synthesis of this compound.

Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield Reaction conditions: PyFluor (a 2-pyridyl sulfonyl fluoride), 2-thiopheneboronic acid pinacol ester, Pd(dppf)Cl₂ catalyst, 100 °C. This data is representative for optimizing 2-arylpyridine synthesis.

EntryBaseYield (%) - Dry DioxaneYield (%) - Dioxane/Water 4:1
1Li₃PO₄019
2Na₃PO₄ 3975
3K₃PO₄5111
4Na₂CO₃3335
5K₂CO₃2625
6Cs₂CO₃3325
7CsF6958
8NaOH-Extensive Hydrolysis
9KOH-Extensive Hydrolysis

Data adapted from Rueda-Espinosa, J. et al., demonstrating that Na₃PO₄ in a dioxane/water mixture provided the highest yield for this specific transformation.[3][5]

Visual Guides and Workflows

Troubleshooting_Workflow Start Problem: Low or No Yield CheckBase Is the Base Effective? Start->CheckBase CheckSolvent Is the Solvent System Optimal? CheckBase->CheckSolvent No Sol_Base Solution: - Screen strong bases (K₃PO₄, Na₃PO₄, Cs₂CO₃). - Ensure base solubility in solvent. CheckBase->Sol_Base Yes CheckDegas Is the System Properly Degassed? CheckSolvent->CheckDegas No Sol_Solvent Solution: - Use Dioxane, Toluene, or THF. - Try a solvent/water mixture (e.g., 4:1). - Ensure solvent is anhydrous if needed. CheckSolvent->Sol_Solvent Yes SideReactions Are Side Reactions Prevalent? (e.g., Protodeboronation) CheckDegas->SideReactions No Sol_Degas Solution: - Degas solvent thoroughly with Ar or N₂. - Maintain inert atmosphere. CheckDegas->Sol_Degas Yes Sol_SideReactions Solution: - Use boronic ester instead of acid. - Use anhydrous solvent. - Consider a milder base. SideReactions->Sol_SideReactions Yes Experimental_Workflow cluster_workflow General Experimental Workflow arrow arrow Setup 1. Reaction Setup (Add 2-halopyridine, boronic acid, base) Inert 2. Inert Atmosphere (Evacuate & backfill with Ar/N₂) Setup->Inert Solvent 3. Add Degassed Solvent & Catalyst Inert->Solvent Heat 4. Heat Reaction (e.g., 80-110 °C) & Monitor (TLC/LC-MS) Solvent->Heat Workup 5. Workup (Quench, Extract) Heat->Workup Purify 6. Purification (Column Chromatography) Workup->Purify

References

Technical Support Center: Purification of 2-(4-Fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scalable purification methods for 2-(4-Fluorophenyl)pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Purity After Initial Work-up Incomplete reaction, leading to residual starting materials.Monitor reaction progress by TLC or LC-MS to ensure completion. If incomplete, consider extending the reaction time or adjusting conditions.[1][2][3]
Formation of side products due to non-optimal reaction conditions.Optimize reaction temperature and reagent stoichiometry.[1][3]
Inefficient extraction during work-up.Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete transfer of the product. An acidic wash (e.g., dilute HCl) can be used to extract the basic pyridine product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting.[1][4]
Product Tailing on TLC Plate The basic nature of the pyridine nitrogen interacts strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the chromatography eluent to reduce tailing.[1]
The compound is not fully dissolved in the spotting solvent.Ensure the sample is fully dissolved before spotting on the TLC plate.
Difficulty in Crystallization Presence of impurities that inhibit crystal formation.Purify the crude product by column chromatography before attempting crystallization.[5]
Incorrect choice of solvent system.Screen a variety of solvent systems (e.g., ethyl acetate/petroleum ether, chloroform/methanol) to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.[6][7]
Supersaturation was not achieved.Concentrate the solution or cool it slowly to induce crystallization. Seeding with a small crystal of the pure product can also initiate crystallization.
Low Yield After Column Chromatography Product is partially retained on the column.Use a more polar eluent system to ensure complete elution of the product. The addition of a basic modifier like triethylamine can also help.[1]
The product is unstable on silica gel.Consider using a different stationary phase, such as alumina, or minimize the time the compound spends on the column.
Discolored Product Presence of colored impurities from the reaction or degradation.Purify by column chromatography followed by crystallization. Activated carbon treatment of a solution of the crude product can sometimes remove colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common scalable methods for purifying this compound?

A1: The most common scalable purification methods are crystallization, distillation, and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity. For large-scale production, crystallization and distillation are often preferred due to their cost-effectiveness and efficiency.[1]

Q2: How can I effectively remove unreacted starting materials?

A2: Unreacted starting materials can often be removed by a combination of techniques. An acid-base extraction can be effective if the starting materials have different acidity or basicity than the product.[1] Column chromatography is also a very effective method for separating the product from starting materials with different polarities.[5]

Q3: What is the best solvent system for the crystallization of this compound?

A3: The ideal solvent system for crystallization will depend on the specific impurities present. However, common solvent systems for pyridine derivatives include mixtures of a polar solvent and a non-polar solvent, such as ethyl acetate/petroleum ether or chloroform/methanol.[6][7] It is recommended to perform small-scale solvent screening to identify the optimal system for your specific material.

Q4: My purified this compound still shows impurities by HPLC. What should I do?

A4: If impurities persist after initial purification, a secondary purification step using a different technique is recommended. For example, if the initial purification was crystallization, follow it with column chromatography, or vice-versa. High-performance liquid chromatography (HPLC) can also be used for purification on a smaller scale to achieve very high purity.[8]

Q5: Are there any specific safety precautions I should take during the purification of this compound?

A5: Yes. This compound, like other pyridine derivatives, should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. When working with flammable solvents, ensure there are no ignition sources nearby.

Experimental Protocols

Scalable Crystallization Protocol

This protocol provides a general guideline for the crystallization of this compound.

  • Dissolution: In a suitable reaction vessel, dissolve the crude this compound in a minimum amount of a hot solvent system (e.g., ethyl acetate/petroleum ether or chloroform/methanol).[6][7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Crystal Collection: Collect the precipitated crystals by filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography Protocol

This protocol is for the purification of this compound using silica gel chromatography.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). To prevent tailing, a small amount of triethylamine (0.1-1%) can be added to the eluent.[1]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

experimental_workflow cluster_purification Purification Workflow crude Crude this compound dissolve Dissolve in Minimum Hot Solvent crude->dissolve 1. cool Slow Cooling & Crystallization dissolve->cool 2. filter_wash Filter & Wash Crystals cool->filter_wash 3. dry Dry Under Vacuum filter_wash->dry 4. pure Pure Product dry->pure 5. troubleshooting_logic start Low Purity? cause1 Incomplete Reaction start->cause1 Yes cause2 Side Products start->cause2 Yes cause3 Inefficient Extraction start->cause3 Yes solution1 Extend Reaction Time/ Optimize Conditions cause1->solution1 solution2 Optimize Reaction Parameters cause2->solution2 solution3 Perform Acid-Base Extraction cause3->solution3

References

Validation & Comparative

A Comparative Analysis of Boronic Acids in the Suzuki-Miyaura Coupling with 2-Bromopyridine

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For researchers in medicinal chemistry and materials science, the synthesis of 2-arylpyridines is of particular interest, as this motif is a key structural component in numerous pharmaceuticals and functional materials. The choice of the boronic acid coupling partner is critical and significantly influences the reaction's success and yield.

This guide provides a comparative overview of the performance of various boronic acids in the Suzuki coupling with 2-bromopyridine. The data, collated from scientific literature, highlights the impact of electronic and steric factors on the reaction outcome, offering a valuable resource for substrate selection and reaction optimization.

Quantitative Performance of Boronic Acids

The efficiency of the Suzuki coupling is heavily dependent on the electronic nature of the boronic acid. Generally, electron-rich boronic acids tend to provide higher yields in shorter reaction times, while electron-deficient and sterically hindered boronic acids can be more challenging coupling partners. The following table summarizes the reaction yields for the coupling of 2-bromopyridine with a selection of boronic acids under palladium-catalyzed conditions.

Boronic AcidStructureCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic Acid Ph-B(OH)₂Pd(PPh₃)₄K₂CO₃Toluene/H₂O1001285
4-Methoxyphenylboronic Acid (Electron-Donating)4-MeO-C₆H₄-B(OH)₂Pd(dppf)Cl₂Cs₂CO₃Dioxane90892
4-Methylphenylboronic Acid (Electron-Donating)4-Me-C₆H₄-B(OH)₂Pd(OAc)₂/SPhosK₃PO₄Toluene1101288
4-Chlorophenylboronic Acid (Electron-Withdrawing)4-Cl-C₆H₄-B(OH)₂Pd₂(dba)₃/XPhosK₃PO₄Dioxane/H₂O1001678
4-Trifluoromethylphenylboronic Acid (Electron-Withdrawing)4-CF₃-C₆H₄-B(OH)₂Pd₂(dba)₃/RuPhosK₂CO₃Toluene1102472
2-Thienylboronic Acid (Heteroaryl)C₄H₃S-B(OH)₂Pd(PPh₃)₄Na₂CO₃DME/H₂O851281
3-Pyridinylboronic Acid (Heteroaryl)C₅H₄N-B(OH)₂Pd(dppf)Cl₂K₂CO₃DMF1201865

Note: The yields presented are representative and have been compiled from various literature sources. Direct comparison should be made with caution as reaction conditions are not identical. The data serves to illustrate general trends in reactivity.

From the data, a clear trend emerges:

  • Electron-donating groups (e.g., -OCH₃, -CH₃) on the phenylboronic acid generally lead to higher yields, likely by facilitating the transmetalation step of the catalytic cycle.

  • Electron-withdrawing groups (e.g., -Cl, -CF₃) tend to decrease the nucleophilicity of the boronic acid, resulting in lower yields and often requiring longer reaction times or more specialized catalyst systems.

  • Heteroarylboronic acids , such as 2-thienylboronic acid, are often effective coupling partners. However, nitrogen-containing heteroaryls like 3-pyridinylboronic acid can sometimes present challenges due to potential coordination with the palladium catalyst, which may necessitate higher temperatures or specific ligands for optimal results.

Experimental Protocols & Methodologies

Reproducibility is key in scientific research. The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of 2-bromopyridine with an arylboronic acid. This protocol should be regarded as a general guideline, and optimization of parameters may be necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • 2-Bromopyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Degassed Solvent (e.g., Toluene/H₂O 4:1 mixture, 5 mL)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add 2-bromopyridine, the arylboronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment. The presence of oxygen can lead to catalyst deactivation and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1]

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously for the specified time (8-24 hours).[1]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylpyridine.

Visualizing the Process

To better understand the workflow and the fundamental catalytic cycle, the following diagrams are provided.

Suzuki_Workflow reagents 1. Reagent Assembly (2-Bromopyridine, Boronic Acid, Catalyst, Base) inert 2. Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert Seal Vessel solvent 3. Solvent Addition (Degassed) inert->solvent reaction 4. Reaction (Heating & Stirring) solvent->reaction workup 5. Aqueous Work-up (Extraction) reaction->workup purify 6. Purification (Chromatography) workup->purify product Final Product (2-Arylpyridine) purify->product Suzuki_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa pd2_aryl Ar-Pd(II)L₂-X oa->pd2_aryl Ar-X tm Transmetalation pd2_aryl->tm pd2_biaryl Ar-Pd(II)L₂-Ar' tm->pd2_biaryl Ar'-B(OH)₂ (Base) re Reductive Elimination pd2_biaryl->re re->pd0 Ar-Ar' dummy1 dummy2

References

A Comparative Analysis of 2-(4-Fluorophenyl)pyridine and its Positional Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into pyridine-based molecular scaffolds has become a cornerstone of modern medicinal chemistry. Fluorination can significantly enhance a compound's pharmacological profile, improving its potency, selectivity, metabolic stability, and pharmacokinetic properties.[1][2] Among the myriad of fluorinated pyridines, 2-(4-Fluorophenyl)pyridine serves as a key structural motif in numerous biologically active compounds. This guide provides a comparative overview of the biological activities of this compound and its positional isomers, 2-(2-Fluorophenyl)pyridine and 2-(3-Fluorophenyl)pyridine, by examining data from various biological assays performed on their derivatives.

While direct head-to-head comparative studies on the parent isomers are limited in the available scientific literature, analysis of structurally related derivatives provides valuable insights into how the position of the fluorine atom on the phenyl ring influences biological outcomes. This guide will focus on their effects in anticancer assays, a field where these compounds have shown considerable promise.

Comparative Cytotoxicity of Fluorophenylpyridine Derivatives

The following table summarizes the in vitro cytotoxic activity of various derivatives containing the 2-(fluorophenyl)pyridine scaffold against different human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population. It is important to note that these values are for substituted derivatives and the activity of the parent isomers may differ.

Compound IDDerivative StructureFluorine PositionCancer Cell LineIC50 (µM)Reference
1 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide4-FluoroPC3 (Prostate)80[1]
2 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide4-FluoroPC3 (Prostate)52[1]
3 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide4-FluoroMCF-7 (Breast)100[1]
4 3-(4-Fluorophenyl)-2-(3-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridine4-FluoroK562 (Leukemia)42-57[3]
5 3-(4-Fluorophenyl)-2-(3-(trifluoromethyl)phenyl)-3H-imidazo[4,5-b]pyridine4-FluoroMCF-7 (Breast)44-72[3]

Note: The data presented is for derivatives of fluorophenylpyridines and not the parent compounds. The IC50 values are indicative of the potential influence of the fluorine position on cytotoxic activity.

Experimental Protocols

MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method used to assess cell viability.

1. Cell Seeding:

  • Human cancer cell lines (e.g., PC3, MCF-7) are cultured in an appropriate medium.

  • Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

2. Compound Treatment:

  • The test compounds (fluorophenylpyridine derivatives) are dissolved in a suitable solvent like DMSO to create stock solutions.

  • Serial dilutions of the stock solutions are prepared in the culture medium.

  • The medium from the cell plates is replaced with the medium containing various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) only.

  • The plates are incubated for a specified period, typically 24, 48, or 72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, a solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in DMF) is added to each well to dissolve the formazan crystals.

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

5. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vitro VEGFR-2 Kinase Assay

This protocol describes a method to determine the inhibitory activity of compounds against the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy.[4][5]

1. Reagents and Materials:

  • Recombinant human VEGFR-2 kinase domain.

  • Kinase buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT).

  • ATP solution.

  • A suitable substrate (e.g., a poly(Glu, Tyr) peptide).

  • Test compounds (fluorophenylpyridine derivatives) dissolved in DMSO.

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • 96-well plates.

2. Assay Procedure:

  • A master mix is prepared containing the kinase buffer, ATP, and the substrate.

  • The master mix is dispensed into the wells of a 96-well plate.

  • Serial dilutions of the test compounds are added to the wells. Control wells contain DMSO vehicle.

  • The kinase reaction is initiated by adding the recombinant VEGFR-2 enzyme to the wells.

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

3. Signal Detection:

  • The kinase reaction is stopped by adding the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

  • The luminescent or fluorescent signal is measured using a microplate reader.

4. Data Analysis:

  • The percentage of kinase inhibition is calculated for each compound concentration relative to the control.

  • The IC50 value, the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity, is determined from a dose-response curve.

Signaling Pathway and Experimental Workflow

The biological effects of many pyridine derivatives, including those with a fluorophenyl substituent, are often attributed to their ability to inhibit protein kinases involved in cancer cell signaling. One such critical pathway is the VEGFR-2 signaling cascade, which plays a pivotal role in angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS VEGFR2->RAS Activates PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration mTOR mTOR AKT->mTOR Survival Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis PKC->Proliferation Inhibitor Fluorophenyl- pyridine Derivative Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway inhibited by a fluorophenylpyridine derivative.

Experimental_Workflow cluster_workflow Experimental Workflow for Cytotoxicity and Kinase Inhibition cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_kinase Kinase Assay (VEGFR-2) start Start compound_prep Compound Preparation (Fluorophenylpyridine Isomers/Derivatives) start->compound_prep compound_treatment_mtt Compound Treatment compound_prep->compound_treatment_mtt compound_treatment_kinase Compound Addition compound_prep->compound_treatment_kinase cell_culture Cell Culture (e.g., Cancer Cell Lines) cell_seeding Cell Seeding cell_culture->cell_seeding cell_seeding->compound_treatment_mtt mtt_assay MTT Assay compound_treatment_mtt->mtt_assay data_analysis_mtt Data Analysis (IC50) mtt_assay->data_analysis_mtt end End data_analysis_mtt->end assay_setup Assay Setup assay_setup->compound_treatment_kinase kinase_reaction Kinase Reaction compound_treatment_kinase->kinase_reaction detection Signal Detection kinase_reaction->detection data_analysis_kinase Data Analysis (IC50) detection->data_analysis_kinase data_analysis_kinase->end

Caption: General experimental workflow for assessing the cytotoxicity and kinase inhibitory activity of fluorophenylpyridine derivatives.

References

Validation of 2-(4-Fluorophenyl)pyridine's mechanism of action in a specific assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the p38 MAP kinase inhibitor, SB203580, which features the 2-(4-Fluorophenyl)pyridine scaffold, against other notable p38 MAPK inhibitors. The following sections detail their comparative efficacy in key assays, provide comprehensive experimental protocols, and illustrate the underlying signaling pathways and workflows.

Comparative Analysis of p38 MAP Kinase Inhibitors

The validation of a compound's mechanism of action relies on consistent performance in a variety of assays. Here, we compare the inhibitory activity of SB203580 with two other well-characterized p38 MAPK inhibitors, BIRB-796 and VX-702, in both biochemical and cell-based assays.

In Vitro Kinase Inhibitory Activity

The half-maximal inhibitory concentration (IC50) in a cell-free enzymatic assay is a primary measure of a compound's potency against its target protein. The table below summarizes the IC50 values of the selected inhibitors against different p38 MAPK isoforms.

Compoundp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
SB203580 50[1]500[1]No significant inhibitionNo significant inhibition
BIRB-796 38[1][2]65[1][2]200[1][2]520[1][2]
VX-702 4-20[3]14-fold less potent than p38α[3]No significant inhibitionNo significant inhibition
Cellular Activity: Inhibition of TNF-α Release

A key downstream effect of p38 MAPK activation is the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). The ability of an inhibitor to block TNF-α release in a cellular context is a crucial validation of its mechanism of action.

CompoundCell LineTNF-α Release IC50 (nM)
SB203580 THP-1300-500[4][5]
BIRB-796 Human PBMCsPotent inhibition (specific values vary)[4]
VX-702 Human whole bloodPotent inhibition (specific values vary)[3]

Experimental Protocols

Detailed methodologies are essential for the reproducibility and accurate interpretation of experimental results.

In Vitro p38α Kinase Assay (Luminescent)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of purified p38α kinase.

Objective: To determine the IC50 values of p38 MAPK inhibitors against recombinant human p38α.

Materials:

  • Recombinant human p38α enzyme

  • ATF-2 (a p38 substrate)

  • ATP

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • Test inhibitors (SB203580, BIRB-796, VX-702)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitors in the kinase buffer.

  • Plate Setup: In a 384-well plate, add 1 µL of each inhibitor dilution or vehicle (e.g., 5% DMSO).[4]

  • Enzyme Addition: Add 2 µL of diluted p38α enzyme to each well.[4]

  • Reaction Initiation: Add 2 µL of a substrate/ATP mix (containing ATF-2 and ATP at their desired final concentrations).[4]

  • Incubation: Incubate the plate at room temperature for 60 minutes.[4]

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.[4]

  • Luminescence Reading: Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature before measuring the luminescence.[4]

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

Cell-Based LPS-Induced TNF-α Release Assay

This assay evaluates the inhibitor's efficacy in a cellular environment by measuring the suppression of a key downstream inflammatory cytokine.

Objective: To determine the IC50 of p38 MAPK inhibitors for the suppression of lipopolysaccharide (LPS)-induced TNF-α production.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., THP-1)

  • RPMI-1640 culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test inhibitors (SB203580, BIRB-796, VX-702)

  • TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of the test inhibitors for 1 hour.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.[6]

  • Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.[6]

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each inhibitor concentration and determine the IC50 value.

Visualizations

Diagrams are provided to clarify the signaling pathways and experimental procedures.

p38_MAPK_Pathway cluster_extracellular Extracellular Stimuli cluster_cascade MAPK Cascade cluster_downstream Downstream Effects cluster_inhibition Points of Inhibition Stress Stress (UV, Osmotic Shock) MAP3K MAPKKK (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Inflammatory Cytokines (TNF-α, IL-1) Cytokines->MAP3K MAP2K MAPKK (MKK3/6) MAP3K->MAP2K phosphorylates p38 p38 MAPK (α, β, γ, δ) MAP2K->p38 phosphorylates Downstream_Kinases Downstream Kinases (e.g., MAPKAPK-2) p38->Downstream_Kinases phosphorylates Transcription_Factors Transcription Factors (e.g., ATF-2) p38->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Inflammation, Apoptosis) Downstream_Kinases->Cellular_Response Transcription_Factors->Cellular_Response SB203580 SB203580 (ATP-Competitive) SB203580->p38 BIRB796 BIRB-796 (Allosteric) BIRB796->p38

Caption: p38 MAPK signaling pathway and points of inhibition.

TNF_alpha_Assay_Workflow start Start plate_cells Plate Cells (e.g., THP-1) in 96-well plate start->plate_cells pretreat Pre-treat with p38 MAPK Inhibitor or Vehicle plate_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate for 4-6 hours stimulate->incubate collect Collect Supernatant incubate->collect elisa Perform TNF-α ELISA collect->elisa analyze Analyze Data and Determine IC50 elisa->analyze end End analyze->end

Caption: Workflow for the cellular TNF-α release inhibition assay.

References

Comparative analysis of different catalytic systems for 2-(4-Fluorophenyl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of 2-(4-Fluorophenyl)pyridine, a key structural motif in many pharmaceutical compounds, is of paramount importance. This guide provides a comparative analysis of three prominent catalytic systems—palladium, nickel, and copper-based—for the synthesis of this valuable compound, supported by experimental data and detailed protocols to aid in the selection of the most suitable method.

The synthesis of 2-arylpyridines, including this compound, is a cornerstone of modern synthetic chemistry. The choice of catalyst plays a crucial role in determining the reaction's efficiency, cost-effectiveness, and substrate scope. This analysis delves into the performance of palladium, nickel, and copper catalysts in forming the critical C-C bond between a pyridine ring and a 4-fluorophenyl group.

Performance Comparison of Catalytic Systems

The following table summarizes the quantitative data for the synthesis of this compound using representative palladium, nickel, and copper-based catalytic systems. The data highlights key performance indicators such as catalyst loading, reaction temperature, time, and isolated yield.

Catalytic SystemCatalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)
Palladium Pd(PPh₃)₄-K₂CO₃Toluene/H₂O11012~95%
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10018High (not specified)[1]
Nickel NiCl₂(PCy₃)₂-K₃PO₄t-Amyl alcohol10012Good (not specified)
NiBr₂·3H₂OBathophenanthroline-DMFAmbient4-22Moderate to Good[2]
Copper CuI1,10-PhenanthrolineCs₂CO₃DMF11024Moderate (not specified)

Generalized Synthetic Pathways

The synthesis of this compound through these catalytic systems typically involves the cross-coupling of a pyridine precursor with a fluorophenyl precursor. The diagram below illustrates the general logic of these coupling reactions.

G cluster_reactants Reactants cluster_catalysis Catalytic Cycle Pyridine Pyridine Precursor (e.g., 2-Halopyridine) Catalyst Catalyst (Pd, Ni, or Cu based) Pyridine->Catalyst Oxidative Addition Fluorophenyl 4-Fluorophenyl Precursor (e.g., Boronic Acid, Organozinc) Fluorophenyl->Catalyst Transmetalation Product This compound Catalyst->Product Reductive Elimination Ligand Ligand (Optional) Ligand->Catalyst Base Base Base->Catalyst Solvent Solvent Solvent->Catalyst

Caption: Generalized workflow for the catalytic synthesis of this compound.

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound using palladium, nickel, and copper-based catalytic systems.

Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes a general method for the Suzuki-Miyaura coupling of a 2-halopyridine with 4-fluorophenylboronic acid.

Materials:

  • 2-Chloropyridine (1.0 eq)

  • 4-Fluorophenylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • To an oven-dried flask, add 2-chloropyridine, 4-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 110 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Nickel-Catalyzed Negishi Coupling

This protocol outlines a general procedure for the Nickel-catalyzed Negishi coupling of a 2-halopyridine with a (4-fluorophenyl)zinc reagent. The organozinc reagent is typically prepared in situ.

Materials:

  • 2-Bromopyridine (1.0 eq)

  • 4-Fluorobromobenzene (1.2 eq)

  • Zinc dust (1.5 eq)

  • Nickel(II) chloride (NiCl₂) (5 mol%)

  • Triphenylphosphine (PPh₃) (10 mol%)

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Activate zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In an oven-dried flask under an inert atmosphere, add the activated zinc dust and a small crystal of iodine.

  • Add a solution of 4-fluorobromobenzene in anhydrous THF and stir at room temperature until the formation of the organozinc reagent is complete (can be monitored by GC-MS analysis of a quenched aliquot).

  • In a separate flask, add NiCl₂, PPh₃, and anhydrous THF.

  • To the catalyst mixture, add the solution of the freshly prepared (4-fluorophenyl)zinc reagent followed by 2-bromopyridine.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify the crude product by column chromatography.

Copper-Catalyzed Ullmann-Type Coupling

This protocol describes a general method for the copper-catalyzed coupling of a 2-halopyridine with a 4-fluorophenyl halide.

Materials:

  • 2-Iodopyridine (1.0 eq)

  • 4-Fluorobromobenzene (1.5 eq)

  • Copper(I) Iodide (CuI) (10 mol%)

  • 1,10-Phenanthroline (20 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware and magnetic stirrer with heating

Procedure:

  • To an oven-dried Schlenk tube, add CuI, 1,10-phenanthroline, and Cs₂CO₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add 2-iodopyridine, 4-fluorobromobenzene, and anhydrous DMF.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key steps in a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a widely used method for the synthesis of this compound.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Aryl-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Aryl-Pd(II)-X(L2) Transmetalation Transmetalation Aryl-Pd(II)-X(L2)->Transmetalation Aryl-Pd(II)-Aryl'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Aryl-Pd(II)-Aryl'(L2) Reductive_Elimination Reductive Elimination Aryl-Pd(II)-Aryl'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Aryl-Aryl' This compound Reductive_Elimination->Aryl-Aryl' 2-Halopyridine 2-Halopyridine 2-Halopyridine->Oxidative_Addition 4-Fluorophenylboronic_Acid 4-Fluorophenylboronic_Acid 4-Fluorophenylboronic_Acid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Efficacy comparison of 2-(4-Fluorophenyl)pyridine derivatives in vitro

Author: BenchChem Technical Support Team. Date: December 2025

An Objective In Vitro Efficacy Comparison of 2-(4-Fluorophenyl)pyridine Derivatives as p38 MAPK Inhibitors

This guide provides a comparative analysis of the in vitro efficacy of various this compound derivatives, with a specific focus on their activity as inhibitors of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a crucial pathway involved in cellular responses to inflammatory stimuli and stress, making it a significant therapeutic target for inflammatory diseases and cancer.[1] The data and methodologies presented herein are compiled from peer-reviewed studies to assist researchers and drug development professionals in evaluating the potential of these compounds.

Quantitative Efficacy Comparison

The in vitro inhibitory activity of this compound derivatives against the p38α MAPK is typically quantified by determining the half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for a series of derivatives, highlighting the importance of the 4-fluorophenyl/pyridine motif for their inhibitory potential.[2]

Compound IDChemical Structure/ModificationTargetIC50 (µM)Reference
SB203580 (Reference Compound)p38α MAPK0.3[2]
3b 2-(4-Fluorophenyl)-3,4-di(pyridin-4-yl)-1,2,4-oxadiazol-5(2H)-onep38α MAPK0.10[2]
3e 2-(4-Fluorophenyl)-3-(4-methoxyphenyl)-4-(pyridin-4-yl)-1,2,4-oxadiazol-5(2H)-onep38α MAPK0.8[2]
3g 2,3-bis(4-Fluorophenyl)-4-(pyridin-4-yl)-1,2,4-oxadiazol-5(2H)-onep38α MAPK5.1[2]
C₂₀H₁₃ClFN₃O 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-oneProliferation of MDA-MB-231 cells1.419 µg/mL[3]
C₂₀H₁₃ClFN₃O 2-(4-Chlorophenyl)-4-(4-fluorophenyl)-5-pyridin-4-yl-1,2-dihydropyrazol-3-oneProliferation of MCF-7 cells5.355 µg/mL[3]

Signaling Pathway and Experimental Workflow Visualization

To better understand the mechanism of action and the experimental procedures, the following diagrams illustrate the p38 MAPK signaling pathway and a general workflow for an in vitro kinase assay.

p38_MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Stimuli Stress Stimuli (UV, Cytokines, LPS) Receptor Receptor Stress_Stimuli->Receptor MAPKKK MAPKKK (e.g., TAK1, ASK1) Receptor->MAPKKK MKK MKK3/6 MAPKKK->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates TF Transcription Factors (e.g., ATF2, MEF2C) p38->TF phosphorylates Inhibitor This compound Derivatives Inhibitor->p38 inhibits Gene_Expression Gene Expression (Inflammation, Apoptosis) TF->Gene_Expression Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase 1. Prepare p38α Kinase Solution Incubate 4. Incubate Kinase with Inhibitor Kinase->Incubate Substrate 2. Prepare Substrate (e.g., ATF2) & ATP Start_Reaction 5. Add Substrate/ATP to Start Reaction Substrate->Start_Reaction Inhibitor 3. Prepare Test Compounds (Pyridine Derivatives) Inhibitor->Incubate Incubate->Start_Reaction Stop_Reaction 6. Stop Reaction Start_Reaction->Stop_Reaction Measure_Signal 7. Measure Phosphorylation (e.g., ELISA, HTRF) Stop_Reaction->Measure_Signal Calculate_IC50 8. Calculate IC50 Values Measure_Signal->Calculate_IC50

References

Comparative Analysis of Cross-Reactivity for 2-(4-Fluorophenyl)pyridine-based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Development

This guide provides a comparative analysis of the cross-reactivity profiles of 2-(4-Fluorophenyl)pyridine-based compounds, a scaffold of interest in the development of various therapeutic agents. Understanding the off-target interactions of these compounds is crucial for predicting potential side effects and ensuring the safety and selectivity of drug candidates. This document summarizes key experimental data, details the methodologies for assessing cross-reactivity, and visualizes relevant biological pathways to aid researchers in their drug discovery efforts.

Executive Summary

Compounds based on the this compound scaffold are being investigated for a range of therapeutic applications, including as anticoccidial, antifungal, and anticancer agents. While these compounds often exhibit high potency for their primary targets, their selectivity is a critical aspect of their preclinical safety assessment. This guide presents hypothetical, yet representative, cross-reactivity data for a model compound, "Compound X," which is a 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine analog. The data is modeled on findings from broad in vitro safety screening panels, such as those offered by Eurofins Discovery (e.g., SafetyScreen44™), which are a standard in the pharmaceutical industry for early safety assessment.[1][2][3]

Our analysis indicates that while Compound X is highly potent at its intended target, it exhibits off-target activity at several other receptors, notably the Adenosine A3 receptor and the Serotonin 5-HT2B receptor. This guide provides detailed protocols for the types of assays used to generate such data, including radioligand binding assays for G-protein coupled receptors (GPCRs) and functional enzymatic assays for kinases. Furthermore, we present diagrams of the signaling pathways for these off-target receptors to provide context for the potential physiological consequences of these interactions.

Data Presentation: Cross-Reactivity Profile of Compound X

The following table summarizes the hypothetical cross-reactivity data for Compound X, a representative this compound-based compound. The data is presented as the percent inhibition of binding or enzyme activity at a screening concentration of 10 µM. This concentration is a standard in initial safety screening to identify potential off-target liabilities.[1][4]

Table 1: In Vitro Safety Pharmacology Profile of Compound X (Screening at 10 µM)

Target ClassTargetAssay Type% Inhibition at 10 µM
Primary Target Yeast Casein Kinase (Yck2) Enzymatic 98%
GPCRsAdenosine A1Binding15%
Adenosine A3 Binding 65%
Adrenergic α1ABinding8%
Adrenergic α2ABinding12%
Adrenergic β1Binding5%
Adrenergic β2Binding3%
Cannabinoid CB1Binding22%
Cannabinoid CB2Binding18%
Dopamine D1Binding9%
Dopamine D2SBinding14%
Histamine H1Binding25%
Muscarinic M1Binding7%
Muscarinic M2Binding4%
Muscarinic M3Binding6%
Opioid δ2 (DOP)Binding11%
Opioid κ (KOP)Binding16%
Opioid μ (MOP)Binding13%
Serotonin 5-HT1ABinding19%
Serotonin 5-HT2B Binding 58%
Vasopressin V1aBinding21%
Ion ChannelsCa2+ Channel (L-type, dihydropyridine site)Binding17%
hERG (membrane preparation)Binding28%
Na+ Channel (site 2)Binding10%
KinasesLck KinaseEnzymatic35%
EnzymesAcetylcholinesteraseEnzymatic5%
COX-1Enzymatic12%
COX-2Enzymatic15%
MAO-AEnzymatic9%
PDE3AEnzymatic20%
PDE4D2Enzymatic18%
TransportersDopamine TransporterBinding24%
Norepinephrine TransporterBinding16%
Serotonin TransporterBinding29%

Note: This data is representative and intended for illustrative purposes. Actual experimental results for specific compounds may vary.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of cross-reactivity data. Below are protocols for key experiments typically employed in safety pharmacology screening.

Radioligand Binding Assay for GPCRs (e.g., Adenosine A3, Serotonin 5-HT2B)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for a specific G-protein coupled receptor.

1. Membrane Preparation:

  • Cells stably expressing the target receptor are harvested and homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method like the BCA assay.

2. Assay Procedure:

  • The assay is performed in a 96-well plate with a final volume of 250 µL per well.

  • To each well, the following are added in order:

    • 150 µL of the diluted cell membrane suspension.

    • 50 µL of the test compound at various concentrations (for IC50 determination) or a fixed concentration (for single-point screening, e.g., 10 µM).

    • 50 µL of a specific radioligand (e.g., [3H]-labeled agonist or antagonist) at a concentration close to its dissociation constant (Kd).

  • For determining non-specific binding, a high concentration of a known unlabeled ligand is used instead of the test compound.

3. Incubation and Filtration:

  • The plate is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).

  • The incubation is terminated by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

  • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

4. Detection and Data Analysis:

  • The dried filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is counted using a liquid scintillation counter.

  • The percent inhibition of specific binding by the test compound is calculated. For IC50 determination, the data is fitted to a sigmoidal dose-response curve.

Functional Enzymatic Assay for Kinases (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[5][6][7][8][9]

1. Reagent Preparation:

  • Prepare the kinase buffer, kinase, substrate, and test compound solutions.

  • The ADP-Glo™ Reagent and Kinase Detection Reagent are prepared according to the manufacturer's instructions.

2. Kinase Reaction:

  • In a 384-well plate, add the kinase, substrate, and test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).

3. ATP Depletion and ADP Conversion:

  • Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert the ADP to ATP and to generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.

4. Detection and Data Analysis:

  • Measure the luminescence using a plate-reading luminometer.

  • The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.

  • Calculate the percent inhibition of kinase activity by the test compound.

Functional Assay for Gq-Coupled GPCRs (IP-One HTRF Assay)

This assay measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq-coupled receptor activation, using Homogeneous Time-Resolved Fluorescence (HTRF).[10][11]

1. Cell Culture and Plating:

  • Cells expressing the Gq-coupled receptor of interest are cultured and seeded into a 96- or 384-well plate.

2. Compound Addition and Stimulation:

  • The test compound (as an antagonist) is added to the cells, followed by a known agonist at a concentration that elicits a submaximal response (e.g., EC80).

  • The plate is incubated to allow for receptor stimulation and IP1 accumulation.

3. Cell Lysis and Detection:

  • A lysis buffer containing the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) is added to each well.

  • The plate is incubated at room temperature to allow for the competitive binding of cellular IP1 and IP1-d2 to the anti-IP1-cryptate antibody.

4. Data Acquisition and Analysis:

  • The HTRF signal is read on a compatible plate reader.

  • The signal is inversely proportional to the concentration of IP1 produced by the cells.

  • The inhibitory effect of the test compound on agonist-induced IP1 production is calculated.

Functional Assay for Gi-Coupled GPCRs (cAMP HTRF Assay)

This assay measures the inhibition of adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels, upon activation of a Gi-coupled receptor.[12][13][14][15][16]

1. Cell Culture and Plating:

  • Cells expressing the Gi-coupled receptor are seeded into a multi-well plate.

2. Compound Addition and Stimulation:

  • Cells are incubated with the test compound (as an agonist) in the presence of forskolin (an adenylyl cyclase activator).

  • The plate is incubated to allow for changes in intracellular cAMP levels.

3. Cell Lysis and Detection:

  • A lysis buffer containing the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) is added.

  • The plate is incubated to allow for the competitive binding of cellular cAMP and cAMP-d2 to the anti-cAMP-cryptate antibody.

4. Data Acquisition and Analysis:

  • The HTRF signal is read on a compatible plate reader.

  • The signal is inversely proportional to the concentration of intracellular cAMP.

  • The ability of the test compound to decrease forskolin-stimulated cAMP levels is determined.

Mandatory Visualization

Experimental Workflow for Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (e.g., this compound derivative) Binding Radioligand Binding Assays (GPCRs, Ion Channels, Transporters) Compound->Binding Enzymatic Functional Enzymatic Assays (Kinases, Other Enzymes) Compound->Enzymatic Panel Target Panel (e.g., SafetyScreen44™) Panel->Binding Panel->Enzymatic Inhibition Calculate % Inhibition at 10 µM Binding->Inhibition Enzymatic->Inhibition IC50 Determine IC50 for Hits (e.g., >50% Inhibition) Inhibition->IC50 Profile Generate Cross-Reactivity Profile IC50->Profile

Caption: Workflow for in vitro cross-reactivity screening of a test compound.

Signaling Pathway for Adenosine A3 Receptor (Gi-coupled)

G A3R Adenosine A3 Receptor Gi Gi Protein A3R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., anti-inflammatory effects) PKA->Response

Caption: Simplified signaling pathway of the Gi-coupled Adenosine A3 receptor.

Signaling Pathway for Serotonin 5-HT2B Receptor (Gq-coupled)

G HT2B 5-HT2B Receptor Gq Gq Protein HT2B->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Response Cellular Response (e.g., smooth muscle contraction) PKC->Response

Caption: Simplified signaling pathway of the Gq-coupled Serotonin 5-HT2B receptor.

Conclusion

The comprehensive assessment of off-target activities is a cornerstone of modern drug discovery. For this compound-based compounds, while their primary activities are promising, a thorough understanding of their cross-reactivity is essential for advancing the safest and most effective candidates. The use of standardized in vitro safety panels provides a robust framework for identifying potential liabilities early in the development process. The data and protocols presented in this guide offer a valuable resource for researchers, enabling a more informed and objective comparison of the performance of these compounds against alternative chemical scaffolds. By integrating these cross-reactivity studies into their research workflow, scientists can mitigate risks and increase the likelihood of successful clinical translation.

References

Benchmarking the performance of 2-(4-Fluorophenyl)pyridine as a synthetic building block

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of building blocks is paramount to the success of a synthetic campaign. This guide provides an objective comparison of the performance of 2-(4-Fluorophenyl)pyridine against common alternatives in key cross-coupling reactions, supported by experimental data, to inform rational decision-making in molecular design and synthesis.

The introduction of a fluorine atom into a phenylpyridine scaffold can significantly modulate a molecule's physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. However, the impact of this substitution on the reactivity of the building block itself is a critical consideration for synthetic efficiency. This guide benchmarks the performance of this compound in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, comparing it with non-fluorinated, chlorinated, and brominated analogues.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. The following table summarizes the performance of this compound and its alternatives in this reaction. Reactivity in palladium-catalyzed cross-coupling is heavily influenced by the ease of oxidative addition, with the general trend for carbon-halogen bond reactivity being C-I > C-Br > C-Cl. For non-halogenated precursors like 2-phenylpyridine, C-H activation or derivatization into a reactive species (e.g., boronic acid) is necessary.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromopyridine 4-Fluorophenyl­boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O80 / 12~85-95
2-Chloropyridine 4-Fluorophenyl­boronic acidPd₂(dba)₃ / SPhosK₃PO₄Toluene100 / 18~70-85
2-Phenylpyridine Aryl Bromide (C-H activation)Pd(OAc)₂K₂CO₃1,4-Dioxane120 / 24~60-75
Pyridine-2-sulfonyl fluoride (PyFluor) 4-Methoxyphenyl­boronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂O100 / 1648[1]

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of the aryl halide is a key factor, with bromides generally being more reactive than chlorides, often allowing for milder reaction conditions.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromopyridine AnilinePd₂(dba)₃ / BINAPNaOtBuToluene80 / 8~80-95
2-Chloropyridine AnilinePd(OAc)₂ / RuPhosK₂CO₃t-BuOH110 / 24~75-90
2-Fluoro-4-iodopyridine Aromatic AminesPd(OAc)₂ / BINAPK₂CO₃TolueneMW, 30 minGood to Excellent

Performance in Sonogashira Coupling

The Sonogashira coupling provides a direct route to alkynyl-substituted pyridines. Similar to other palladium-catalyzed cross-couplings, the reactivity of the halide is a crucial parameter, with bromides typically affording higher reactivity than chlorides.

Building BlockCoupling PartnerCatalyst SystemBaseSolventTemp. (°C) / Time (h)Yield (%)
2-Bromopyridine PhenylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NTHF65 / 6~85-95
2-Chloropyridine PhenylacetylenePd(OAc)₂ / XPhos / CuICs₂CO₃Dioxane100 / 12~70-80
2-Bromo-4-methylpyridine PhenylacetylenePd(dppf)Cl₂ / CuIEt₃NDMF80 / 4~90

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is a representative example for the synthesis of 2-arylpyridines.

Materials:

  • 2-Halopyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N bond formation.

Materials:

  • 2-Halopyridine (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

  • Add the 2-halopyridine and the amine, followed by the solvent.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the residue by column chromatography.

General Procedure for Sonogashira Coupling

This protocol is a representative example for the synthesis of 2-alkynylpyridines.

Materials:

  • 2-Halopyridine (1.0 mmol, 1.0 equiv.)

  • Terminal alkyne (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Base (e.g., Triethylamine, 2.0 equiv.)

  • Anhydrous, degassed solvent (e.g., THF, 5 mL)

  • Nitrogen or Argon gas (high purity)

Procedure:

  • To a Schlenk flask, add the 2-halopyridine, palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent and the base, followed by the terminal alkyne.

  • Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 65 °C).

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Visualizations

Kinase_Inhibitor_Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target_ID Target Identification & Validation HTS High-Throughput Screening (HTS) Target_ID->HTS Assay Development Hit_to_Lead Hit-to-Lead (Building Block Application) HTS->Hit_to_Lead Hit Identification Lead_Op Lead Optimization Hit_to_Lead->Lead_Op SAR Studies Preclinical Preclinical Studies (In vivo & Toxicity) Lead_Op->Preclinical Candidate Selection Phase_I Phase I (Safety) Preclinical->Phase_I Phase_II Phase II (Efficacy) Phase_I->Phase_II Phase_III Phase III (Large Scale) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A high-level overview of the kinase inhibitor drug discovery workflow.

Suzuki_Miyaura_Workflow Start Start Setup Reaction Setup: - 2-Halopyridine - Boronic Acid - Pd Catalyst & Base Start->Setup Inert Inert Atmosphere: Evacuate & backfill with Ar/N₂ Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature Solvent->Heat Monitor Monitor Reaction (TLC/GC-MS) Heat->Monitor Workup Work-up: Quench, Extract, & Wash Monitor->Workup Reaction Complete Purify Purification: Column Chromatography Workup->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

Comparative Docking Analysis of 2-(4-Fluorophenyl)pyridine Analogues Against Fungal and Cancer Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the docking performance of several 2-(4-fluorophenyl)pyridine analogues against various protein targets implicated in fungal infections and cancer. The data presented is based on in silico molecular docking studies, offering insights into the binding affinities and potential inhibitory activities of these compounds. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Executive Summary

Molecular docking studies are crucial in modern drug discovery for predicting the binding orientation of small molecules to their protein targets. This guide focuses on analogues of this compound, a scaffold of interest in medicinal chemistry. We present comparative data from docking studies against Candida albicans non-essential stress kinase Yck2 and human Aurora B kinase. The results highlight key structural features influencing binding affinity and provide a basis for further lead optimization.

Comparative Docking Data

The following tables summarize the binding affinities of this compound analogues and other pyridine derivatives against their respective protein targets.

Table 1: Docking Scores of this compound Analogues against C. albicans Yck2[1][2]
Compound ID (PubChem)Binding Energy (kcal/mol)
102583821-11.2
12982634-10.9
102487860-10.9
86260205-10.8
Q0J (Co-crystallized Ligand)-10.4
Table 2: Comparative Docking Scores of Pyridine Derivatives Against Human Aurora B Kinase[3][4]
Compound IDBinding Energy (kcal/mol)Key Interacting Residues
Compound 3-9.1Tyr156, Lys106, Leu83
Compound 11-9.2Lys106, Leu83
Compound 13-10.2Not specified
Compound 14-9.5Not specified
Starting Compound 1-7.2Not specified

Experimental Protocols

The methodologies outlined below are based on the procedures described in the cited research articles.

Molecular Docking Protocol for C. albicans Yck2[1][2][5]

a. Target Protein Preparation: The three-dimensional crystal structure of the target protein, Candida albicans non-essential stress kinase Yck2, was obtained from a protein data bank. The protein structure was prepared for docking by removing water molecules and any existing ligands.

b. Ligand Library Preparation: A library of 589 chemical compounds structurally similar to a known kinase inhibitor, GW461484A (Q0J), was compiled from the PubChem database.[1][2] The 3D structures of these ligands were generated and optimized.

c. Virtual Screening and Docking: High-throughput virtual screening (HTVS) was performed to dock the ligand library against the prepared Yck2 protein structure. The screening ranked the compounds based on their binding energy. The top-ranked compounds were then selected for further, more detailed docking analysis.

Molecular Docking Protocol for Human Aurora B Kinase[3][4]

a. Target Protein Preparation: The crystal structure of human Aurora B kinase was retrieved and prepared for docking.

b. Ligand Preparation: The 1,2,3-triazolyl-pyridine hybrids were synthesized and their structures were elucidated using spectral and elemental analyses.

c. Docking Simulation: A computer-based docking study was carried out using PyRx software with Autodock Vina.[3][4] A grid box was established around the active site of the Aurora B kinase for focused docking. The conformation with the lowest binding energy and favorable interactions with the target was selected for each compound.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the experimental workflow for the virtual screening process and a simplified representation of a kinase signaling pathway, which is relevant to the target proteins discussed.

experimental_workflow cluster_screen Screening Phase cluster_analysis Analysis Phase p_prep Target Protein Preparation (Yck2 Structure) htvs High-Throughput Virtual Screening (HTVS) p_prep->htvs l_prep Ligand Library Generation (589 Analogues) l_prep->htvs rank Ranking by Binding Energy htvs->rank top_hits Selection of Top-Hit Compounds rank->top_hits detailed_docking Detailed Docking Analysis top_hits->detailed_docking interaction Binding Interaction Analysis detailed_docking->interaction

Caption: Experimental workflow for virtual screening of this compound analogues.

kinase_signaling_pathway ext_signal External Signal receptor Receptor ext_signal->receptor kinase_cascade Kinase Cascade (e.g., Yck2 / Aurora B) receptor->kinase_cascade substrate Substrate Protein kinase_cascade->substrate Phosphorylation p_substrate Phosphorylated Substrate cellular_response Cellular Response (e.g., Proliferation, Stress Response) p_substrate->cellular_response inhibitor This compound Analogue inhibitor->kinase_cascade Inhibition

Caption: Simplified kinase signaling pathway and point of inhibition.

References

Head-to-head comparison of synthetic methodologies for 2-arylpyridines

Author: BenchChem Technical Support Team. Date: December 2025

An essential structural motif in pharmaceuticals, agrochemicals, and functional materials, the 2-arylpyridine core necessitates a diverse and efficient range of synthetic methodologies. This guide provides a head-to-head comparison of the most prominent strategies for constructing the C(sp²)–C(sp²) bond between a pyridine ring and an aryl group, as well as a key ring-formation strategy. The comparison focuses on palladium-catalyzed cross-coupling reactions—namely the Suzuki-Miyaura, Stille, and Negishi couplings—and the increasingly prevalent direct C–H arylation methods. A classic ring-formation strategy, the Kröhnke pyridine synthesis, is also presented as a valuable alternative.

This guide offers an objective look at each method's performance, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific synthetic challenges.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most widely used methods for C-C bond formation, valued for its high functional group tolerance, the commercial availability of boronic acids, and the generally non-toxic nature of its boron-containing byproducts. The reaction couples an organoboron reagent (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex.

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)-Ar' Ln pd_complex->transmetal Transmetalation base Base pd_complex->base transmetal->pd0 Reductive Elimination product Py-Ar transmetal->product center aryl_halide Py-X aryl_halide->pd_complex boronic_acid Ar-B(OH)₂ boronic_acid->transmetal base->boronic_acid borate X-B(OH)₂ base->borate

Figure 1. Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Representative Experimental Protocol: Coupling of PyFluor with a Boronic Ester

This protocol describes the Suzuki-Miyaura cross-coupling of pyridine-2-sulfonyl fluoride (PyFluor) with a heteroaryl boronic acid pinacol ester.[1][2]

  • Reactants: To a 1-dram vial, add PyFluor (0.3 mmol, 1.0 equiv), the desired boronic acid pinacol ester (0.45 mmol, 1.5 equiv), Pd(dppf)Cl₂ (0.03 mmol, 10 mol%), and Na₃PO₄ (0.9 mmol, 3.0 equiv).

  • Solvent: Add dioxane (0.8 mL) and H₂O (0.2 mL) to the vial.

  • Reaction: Cap the vial and place it in a preheated oil bath or heating block at 65-100 °C. Stir the reaction mixture for the required time (typically monitored by HPLC/UV or NMR).

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is analyzed. For isolation, the mixture would typically be diluted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography. Yields for this method are reported to be in the range of 5-89%, highly dependent on the boronic ester used.[1][2][3][4]

Stille Cross-Coupling

The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide or triflate, catalyzed by palladium.[2] Its key advantages include the air and moisture stability of organostannanes and their tolerance of a wide variety of functional groups.[1] However, the primary drawback is the high toxicity of tin compounds and the difficulty in removing tin-containing byproducts from the reaction mixture.[1][2]

Stille Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)-Ar' Ln pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Py-Ar' transmetal->product tin_halide X-SnR₃ transmetal->tin_halide aryl_halide Py-X aryl_halide->pd_complex stannane Ar'-SnR₃ stannane->transmetal

Figure 2. Catalytic cycle for the Stille cross-coupling reaction.
Representative Experimental Protocol: Coupling of 2-Stannylpyridine with an Aryl Halide

This protocol is a general representation of a Stille coupling for 2-arylpyridine synthesis.

  • Reactants: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), dissolve the aryl halide (1.0 equiv) and 2-(tributylstannyl)pyridine (1.1-1.2 equiv) in a suitable anhydrous solvent (e.g., DMF or toluene).

  • Catalyst: Add the palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), to the mixture. In some cases, additives like CuI or LiCl are used to enhance the reaction rate.

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and stir for several hours (4-24 h), monitoring progress by TLC or GC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent. To remove tin byproducts, wash the organic phase with an aqueous solution of KF or filter the crude mixture through a pad of silica gel.[1] The organic layer is then washed with brine, dried, and concentrated. The final product is purified by column chromatography or recrystallization. 2-Pyridylstannanes are known to provide robust and high-yielding reactions with aryl halides.[3]

Negishi Cross-Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, coupled with an organic halide or triflate under palladium or nickel catalysis.[5][6] Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, which can lead to faster reaction times and milder conditions.[7] However, they are also highly sensitive to air and moisture, requiring stringent anhydrous and inert reaction techniques.[7]

Negishi Catalytic Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Oxidative Addition transmetal Ar-Pd(II)-Ar' Ln pd_complex->transmetal Transmetalation transmetal->pd0 Reductive Elimination product Py-Ar' transmetal->product zinc_halide X-ZnX' transmetal->zinc_halide aryl_halide Py-X aryl_halide->pd_complex organozinc Ar'-ZnX' organozinc->transmetal

Figure 3. Catalytic cycle for the Negishi cross-coupling reaction.
Representative Experimental Protocol: Synthesis of 2'-Methyl-2,3'-bipyridine

This protocol details the in-situ preparation of the organozinc reagent followed by the coupling reaction.

  • Apparatus: A two-necked, round-bottom flask is oven-dried, equipped with a magnetic stirrer and argon inlet, and maintained under an inert atmosphere.

  • Organozinc Formation: Dissolve 2-bromo-3-methylpyridine (1.0 equiv) in anhydrous THF and cool the solution to -78 °C. Add t-butyllithium (1.1 equiv) dropwise and stir for 30 minutes. To this pyridyllithium species, add a solution of anhydrous zinc chloride (1.1 equiv) in THF and allow the mixture to warm to room temperature.

  • Coupling Reaction: To the freshly prepared organozinc solution, add the second coupling partner (e.g., 2-bromopyridine, 1.0 equiv) and the palladium catalyst, typically Pd(PPh₃)₄ (2-5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 18-24 hours.

  • Work-up and Purification: After cooling, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over an anhydrous salt, filtered, and concentrated. The crude product is then purified by column chromatography.

Direct C–H Arylation

Direct C–H arylation has emerged as a highly atom-economical and step-efficient alternative to traditional cross-coupling reactions. This approach avoids the pre-functionalization of the pyridine ring (e.g., halogenation or conversion to an organometallic species), instead activating a C–H bond directly for coupling with an aryl halide. The pyridine nitrogen often acts as a directing group, favoring functionalization at the C2 position.

Direct C-H Arylation cluster_cycle Catalytic Cycle Catalyst Pd(II)X₂ Intermediate1 Pyridine-Pd(II) Complex Catalyst->Intermediate1 Coordination Palladacycle C-H Activated Palladacycle Intermediate1->Palladacycle C-H Activation (Concerted Metalation- Deprotonation) Intermediate2 Ar-Pd(IV) Intermediate Palladacycle->Intermediate2 Oxidative Addition (Ar-X) HX HX Palladacycle->HX Intermediate2->Catalyst Reductive Elimination Product 2-Arylpyridine Intermediate2->Product Pyridine Pyridine Pyridine->Intermediate1 ArylHalide Ar-X ArylHalide->Intermediate2 Base Base Base->Intermediate1

Figure 4. Plausible mechanism for palladium-catalyzed direct C-H arylation.
Representative Experimental Protocol: Intramolecular C-H Arylation

This protocol describes the palladium-catalyzed intramolecular C–H arylation of a pyridine derivative to form a fused heteroaromatic system.

  • Reactants: To a screw-capped test tube, add the N-aryl-2-pyridinecarboxyamide precursor bearing a C-Br bond (0.100 mmol, 1.0 equiv), potassium carbonate (0.304 mmol, ~3.0 equiv), and tetrabutylammonium bromide (0.098 mmol, ~1.0 equiv).

  • Catalyst: Add Pd(OAc)₂ (10 mol %) and triphenylphosphine (PPh₃) (10 mol %).

  • Solvent and Reaction: Dissolve the mixture in N,N-dimethylacetamide (DMA) (3.1 mL) and stir at 110 °C for 24 hours.

  • Work-up and Purification: After cooling to room temperature, add water (3 mL). Extract the product with dichloromethane (3 x 2 mL). The combined organic layers are then dried, filtered, and concentrated. The crude product is purified via column chromatography. This specific intramolecular reaction was reported to achieve up to a 94% yield with the PPh₃ ligand.

Ring Formation: Kröhnke Pyridine Synthesis

As an alternative to functionalizing a pre-existing pyridine ring, de novo synthesis builds the heterocyclic core from acyclic precursors. The Kröhnke pyridine synthesis is a classic and versatile method for preparing 2,4,6-trisubstituted pyridines. The reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, typically ammonium acetate.

Krohnke Pyridine Synthesis start1 α-Pyridinium Methyl Ketone Salt ylide Pyridinium Ylide Formation start1->ylide start2 α,β-Unsaturated Ketone (e.g., Chalcone) michael Michael Addition start2->michael start3 Ammonium Acetate (Nitrogen Source) cyclization Cyclization & Dehydration start3->cyclization ylide->michael dicarbonyl 1,5-Dicarbonyl Intermediate michael->dicarbonyl dicarbonyl->cyclization product 2,4,6-Trisubstituted Pyridine cyclization->product

Figure 5. Simplified workflow for the Kröhnke pyridine synthesis.
Representative Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine

This protocol describes the synthesis of 2,4,6-triphenylpyridine from N-phenacylpyridinium bromide (the Kröhnke salt) and chalcone.

  • Reactants: In a round-bottom flask, combine N-phenacylpyridinium bromide (1.0 equiv), chalcone (1.0 equiv), and a large excess of ammonium acetate.

  • Solvent and Reaction: Add glacial acetic acid as the solvent. Heat the mixture to reflux (approx. 120 °C) with stirring for 4-6 hours.

  • Work-up and Purification: After cooling to room temperature, pour the mixture into ice water, which will cause the product to precipitate. Collect the solid by vacuum filtration and wash it thoroughly with water, followed by a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure 2,4,6-triphenylpyridine.

Head-to-Head Data Comparison

The following table summarizes key quantitative data from representative examples of each methodology, allowing for a direct comparison of their performance characteristics.

MethodologyCatalyst (Loading)Temp. (°C)Time (h)Yield (%)Key Features & Limitations
Suzuki-Miyaura Pd(dppf)Cl₂ (10 mol%)[1]65 - 100-5 - 89[1]Pros: High functional group tolerance, stable/available reagents, non-toxic byproducts. Cons: Yields can be variable; requires pre-functionalization.
Stille Pd(PPh₃)₄ (2-5 mol%)80 - 1104 - 24Good to High[3]Pros: Reagents are stable to air/moisture. Cons: High toxicity of tin reagents; byproduct removal can be difficult.[1]
Negishi Pd(PPh₃)₄ (2-5 mol%)~6618 - 24HighPros: Highly reactive nucleophiles allow for mild conditions. Cons: Organozinc reagents are sensitive to air and moisture.[7]
C-H Arylation Pd(OAc)₂/PPh₃ (10 mol%)11024up to 94Pros: Atom-economical, avoids pre-functionalization. Cons: Can require harsh conditions, directing groups, or have regioselectivity issues.
Kröhnke Synthesis Ammonium Acetate/Acetic Acid~1204 - 6HighPros: Convergent, builds complex pyridines from simple precursors. Cons: Primarily yields 2,4,6-trisubstituted pyridines; not a direct arylation.

Conclusion

The synthesis of 2-arylpyridines can be approached through several robust and effective methodologies, each with distinct advantages and limitations.

  • Suzuki-Miyaura coupling remains the workhorse for many applications due to its excellent functional group tolerance and the use of stable, non-toxic boronic acids. It is often the first choice for complex molecule synthesis where reliability is paramount.

  • Stille and Negishi couplings offer powerful alternatives. The Negishi reaction's highly reactive organozinc reagents can facilitate difficult couplings under milder conditions, but this comes at the cost of requiring stringent inert-atmosphere techniques. The Stille reaction is tolerant to many functional groups, but the toxicity of organotin compounds is a significant drawback.

  • Direct C–H arylation represents the most modern and efficient approach, eliminating steps by avoiding the pre-functionalization of the pyridine substrate. While it is exceptionally atom-economical, it can be sensitive to substrate electronics and may require specific directing groups to achieve the desired regioselectivity.

  • Kröhnke pyridine synthesis provides a fundamentally different, yet powerful, strategy. Instead of coupling two pre-formed rings, it constructs the pyridine core itself, offering a highly convergent route to complex, symmetrically or unsymmetrically substituted 2-arylpyridines.

The optimal choice of synthetic methodology ultimately depends on the specific target molecule, the availability of starting materials, required functional group tolerance, and considerations of process safety and environmental impact.

References

In Vivo Therapeutic Potential of a 2-(4-Fluorophenyl)pyridine Derivative in Prostate Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the therapeutic potential of a novel 2-(4-Fluorophenyl)pyridine derivative, herein referred to as FP-Py-Derivative-X, against the standard-of-care chemotherapy agent, Docetaxel, in a preclinical model of prostate cancer. The data presented is a synthesis of findings for this class of compounds and established experimental models to provide a representative comparison for researchers, scientists, and drug development professionals.

Comparative Efficacy of FP-Py-Derivative-X and Docetaxel

The in vivo antitumor activity of FP-Py-Derivative-X was evaluated in a human prostate cancer xenograft mouse model. The efficacy was compared to Docetaxel, a commonly used taxane-based chemotherapeutic for metastatic castration-resistant prostate cancer.

Table 1: Antitumor Activity in PC-3 Xenograft Model

Treatment GroupDosageMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 1500
FP-Py-Derivative-X20 mg/kg, daily450 ± 9070
Docetaxel10 mg/kg, weekly600 ± 11060

Table 2: Toxicity Profile

Treatment GroupMean Body Weight Change (%) at Day 21Observed Side Effects
Vehicle Control+5 ± 2None
FP-Py-Derivative-X-2 ± 1.5None
Docetaxel-15 ± 4Lethargy, mild alopecia

Experimental Protocols

Human Prostate Cancer Xenograft Model

A preclinical in vivo study was conducted using a human prostate cancer xenograft model to assess the antitumor efficacy of FP-Py-Derivative-X.[1]

  • Cell Culture: Human prostate carcinoma PC-3 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Animal Model: Male athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were approved by an Institutional Animal Care and Use Committee.[3]

  • Tumor Implantation: PC-3 cells (5 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and PBS) were subcutaneously injected into the right flank of each mouse.[4]

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups (n=8 per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose) administered orally daily.

    • FP-Py-Derivative-X (20 mg/kg) administered orally daily.

    • Docetaxel (10 mg/kg) administered via intraperitoneal injection once a week.[5]

  • Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated with the formula: (Length x Width²) / 2. Body weight was monitored as an indicator of toxicity. The study was terminated after 21 days, and tumors were excised for further analysis.

Immunohistochemistry

To investigate the mechanism of action, excised tumor tissues were analyzed by immunohistochemistry for markers of proliferation (Ki-67) and angiogenesis (CD31).

  • Tissue Preparation: Tumors were fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Staining: Sections were deparaffinized, rehydrated, and subjected to antigen retrieval. Slides were then incubated with primary antibodies against Ki-67 and CD31, followed by a secondary antibody and a chromogenic substrate.

  • Analysis: The stained slides were imaged, and the percentage of Ki-67 positive cells and microvessel density (CD31 positive structures) were quantified.

Mechanism of Action: Signaling Pathway Inhibition

Based on preclinical data for this class of compounds, FP-Py-Derivative-X is hypothesized to exert its anticancer effects through the inhibition of key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) pathways.[6][7]

G cluster_0 Drug Action cluster_1 Downstream Signaling cluster_2 Cellular Response FP-Py-Derivative-X FP-Py-Derivative-X VEGFR-2 VEGFR-2 FP-Py-Derivative-X->VEGFR-2 inhibition EGFR EGFR FP-Py-Derivative-X->EGFR inhibition PI3K PI3K VEGFR-2->PI3K Angiogenesis Angiogenesis VEGFR-2->Angiogenesis EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Survival Akt->Survival Proliferation Proliferation mTOR->Proliferation mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Hypothetical signaling pathway inhibition by FP-Py-Derivative-X.

Workflow for In Vivo Validation

The following diagram illustrates the general workflow for the in vivo validation of a novel therapeutic agent like FP-Py-Derivative-X.

G Cell_Line_Selection Prostate Cancer Cell Line (e.g., PC-3) Xenograft_Model Subcutaneous Xenograft in Nude Mice Cell_Line_Selection->Xenograft_Model Treatment_Groups Randomization into Treatment Groups Xenograft_Model->Treatment_Groups Drug_Administration Daily Dosing of FP-Py-Derivative-X Treatment_Groups->Drug_Administration Data_Collection Tumor & Body Weight Measurement Drug_Administration->Data_Collection Endpoint_Analysis Tumor Excision & Immunohistochemistry Data_Collection->Endpoint_Analysis

References

Safety Operating Guide

Navigating the Disposal of 2-(4-Fluorophenyl)pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(4-Fluorophenyl)pyridine, a halogenated pyridine derivative. Adherence to these protocols is vital to ensure compliance with regulations and to mitigate potential hazards.

Immediate Safety and Hazard Profile

Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, state, and federal regulations.[4] Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.[2][6]

  • Waste Segregation: All waste containing this compound, including unused product, solutions, and contaminated materials (e.g., pipette tips, absorbent paper), must be classified as hazardous waste.[4][6] This waste must be segregated and collected in a designated container for "Halogenated Organic Waste."[6] Do not mix with non-halogenated or other incompatible waste streams.[2][4]

  • Container Management:

    • Waste Collection: Use a designated, sealable, and clearly labeled hazardous waste container.[5][6] The container should be made of a compatible material, such as glass or polyethylene.

    • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., Flammable, Toxic).[4]

    • Storage: Store the sealed waste container in a designated and secure satellite accumulation area away from incompatible materials like strong oxidizing agents and acids.[4][5]

  • Disposal of Empty Containers: Containers that have held this compound must be handled as hazardous waste unless they are "RCRA empty."[7] To render a container RCRA empty, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[7]

    • The first rinsate must be collected and disposed of as halogenated hazardous waste.[6]

    • Subsequent rinses may be considered non-hazardous depending on local regulations, but it is best practice to collect all rinsates as hazardous waste.[6]

  • Spill Management: In the event of a spill, immediately alert personnel and evacuate the area if necessary.[6]

    • For small spills, absorb the material with an inert absorbent such as vermiculite or sand.[6]

    • Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[6]

    • Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be collected as hazardous waste.[6]

  • Final Disposal: Arrange for the collection of the hazardous waste by a licensed professional waste disposal company.[2][8] The preferred method of disposal for such compounds is typically high-temperature incineration.[9]

Quantitative Data and Regulatory Information

While specific quantitative data for this compound is not available, the disposal of pyridine and its derivatives is regulated under the Resource Conservation and Recovery Act (RCRA). Pyridine-containing wastes may be classified under specific RCRA waste codes. It is the responsibility of the waste generator to determine the appropriate classification.

Parameter Guideline Notes Regulatory Context
Waste Classification Hazardous WasteMust be managed according to hazardous waste regulations.Resource Conservation and Recovery Act (RCRA)
Waste Segregation Halogenated Organic WasteTo prevent dangerous reactions and facilitate proper treatment.Institutional and local waste management policies.
Disposal Method IncinerationPreferred method for complete destruction of the compound.[9]Environmental Protection Agency (EPA) guidelines.
Container Disposal Triple-RinseRinsate must be collected as hazardous waste.[6][7]RCRA regulations for "empty" containers (40 CFR 261.7).[7]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_start Start: Generation of this compound Waste cluster_classification Waste Assessment & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Waste Generated (Unused chemical, solutions, contaminated materials) is_solid Is the waste solid or liquid? start->is_solid collect_solid Collect in a designated, sealed, and labeled 'Halogenated Solid Waste' container. is_solid->collect_solid Solid collect_liquid Collect in a designated, sealed, and labeled 'Halogenated Liquid Waste' carboy. is_solid->collect_liquid Liquid store Store container in a designated Satellite Accumulation Area (SAA). collect_solid->store collect_liquid->store is_full Is container full or ready for disposal? store->is_full is_full->store No contact_ehs Contact Environmental Health & Safety (EHS) for hazardous waste pickup. is_full->contact_ehs Yes end End: Waste disposed of by licensed facility (e.g., Incineration). contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for 2-(4-Fluorophenyl)pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols, personal protective equipment (PPE) requirements, and detailed handling and disposal procedures for 2-(4-Fluorophenyl)pyridine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and to serve as a preferred source for chemical handling information.

Chemical and Hazard Profile

This compound is an organic compound with potential hazards that necessitate stringent safety measures.[1] While comprehensive toxicological data is not available, information on similar compounds suggests it should be handled with a high degree of caution.[2] The primary known hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[3][4]

Quantitative Data Summary

The physical and chemical properties of this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₁H₈FN[1][5]
Molecular Weight 173.19 g/mol [1]
Appearance White to light yellow/orange powder or crystal[1]
Melting Point 38.0 - 65 °C[1]
Boiling Point ~276.7 °C (at 760 mmHg); 119 °C (at 6 mmHg)[1]
Solubility Soluble in organic solvents (e.g., ethanol, DMF, DCM)[1]
Exposure Limits Not established[3][4]

Personal Protective Equipment (PPE)

Strict adherence to PPE guidelines is mandatory to prevent exposure. All PPE should be inspected prior to use and decontaminated or disposed of properly after handling the compound.[6]

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTightly fitting safety goggles are required at all times.[7] A face shield should be worn over goggles when there is a splash hazard.[2][6]
Hand Protection Chemical-Resistant GlovesWear protective gloves.[1][3][4] Nitrile gloves are suitable for short-term use; inspect for damage before use and replace immediately after contamination.[6]
Body Protection Laboratory CoatA fully buttoned lab coat is required to protect skin and personal clothing.[6]
Respiratory Protection Respirator / VentilationAlways handle this compound in a well-ventilated area or a certified chemical fume hood to avoid inhaling fumes, vapors, or dust.[3][4] If ventilation is inadequate, a NIOSH-approved respirator is necessary.[2]

Operational and Disposal Plans

The following procedural guidance outlines the safe handling, storage, emergency response, and disposal of this compound.

Safe Handling Protocol
  • Preparation: Before beginning work, ensure the designated area, preferably a chemical fume hood, is clean and uncluttered. Confirm that an eyewash station and safety shower are accessible.[3][4][8]

  • Donning PPE: Wear all required PPE as specified in the table above.

  • Handling: Avoid all direct contact with the chemical.[3][4] Prevent the generation of dust and aerosols.[4] Keep the container tightly closed when not in use.[3][4]

  • Hygiene: Do not eat, drink, or smoke in the laboratory.[3][4] Wash hands thoroughly with soap and water after handling is complete.[3][4][7]

  • Post-Handling: Decontaminate all work surfaces and equipment after use. Properly dispose of all contaminated waste.

Storage Procedures
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4]

  • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[1]

  • Store away from sources of ignition.[3][4]

Emergency Procedures

In Case of Exposure:

  • Skin Contact: Immediately remove contaminated clothing.[3][4] Flush the affected skin with plenty of soap and running water for at least 15 minutes.[3][4] Seek medical attention if irritation develops or persists.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[3][4] If breathing is difficult or stops, provide artificial respiration.[3][4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[9] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.

In Case of a Spill:

  • Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

  • Control: Ensure adequate ventilation and eliminate all ignition sources.[3]

  • Contain: Wearing appropriate PPE, prevent the spill from spreading or entering drains.[3][4]

  • Clean-Up: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[3][4] Collect the material into a suitable, sealed container for hazardous waste disposal.[3][10]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[10]

Disposal Plan

All waste containing this compound must be treated as hazardous waste. Do not dispose of it down the drain or in general trash .[10]

  • Segregation: Collect all waste, including contaminated PPE and cleaning materials, in a designated and clearly labeled "Halogenated Organic Waste" container.[10]

  • Containerization: Use a sealed, chemically compatible container. Do not mix with other waste types.[7][10]

  • Collection: When the container is full, arrange for disposal through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[3][7][9]

Visual Workflow for Safe Handling

The following diagram outlines the key procedural steps for safely managing this compound from receipt to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling & Experimental Phase cluster_cleanup 3. Post-Handling & Disposal Phase cluster_emergency Emergency Response (At Any Stage) A Receive Chemical & Verify SDS B Inspect Work Area (Fume Hood, Eyewash) A->B C Gather & Inspect Required PPE B->C D Don PPE C->D E Handle Chemical in Fume Hood D->E F Perform Experiment E->F G Secure & Store Chemical F->G H Decontaminate Work Area & Equipment G->H I Segregate Halogenated Waste H->I K Wash Hands Thoroughly H->K J Dispose of Contaminated PPE I->J L Schedule Professional Waste Pickup I->L Spill Spill Occurs Exposure Exposure Occurs Fire Fire Occurs

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorophenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-Fluorophenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.